Antitumor agent-164
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H20FNO5 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
[3-fluoro-6-(3-hydroxy-4-methylphenyl)-2-pyridinyl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H20FNO5/c1-12-5-6-13(9-17(12)25)16-8-7-15(23)20(24-16)21(26)14-10-18(27-2)22(29-4)19(11-14)28-3/h5-11,25H,1-4H3 |
Clave InChI |
JZHPUOFRNWNYQR-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Antitumor Agent-164 (Compound 60c): A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of Antitumor agent-164, also known as compound 60c. This potent small molecule is a next-generation colchicine-binding site inhibitor (CBSI) designed for enhanced metabolic stability and efficacy, particularly in drug-resistant cancers.[1] Developed as a derivative of the previously reported tubulin inhibitor CH-2-77, compound 60c exhibits nanomolar antiproliferative activity across a range of cancer cell lines and demonstrates significant tumor growth inhibition in preclinical models, including those resistant to taxanes.[1] This document provides a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical data, supported by detailed experimental protocols and pathway diagrams.
Discovery and Rationale
This compound (compound 60c) was developed through a strategic structural optimization of a parent compound, CH-2-77, a potent tubulin inhibitor.[1] While effective, CH-2-77 suffered from metabolic liabilities, primarily the O-demethylation of its 3,4,5-trimethoxyphenyl (TMP) moiety, a common feature in many colchicine-binding site inhibitors.[1] This metabolic instability can lead to reduced efficacy and potential toxicity. The primary goal was to design analogs with blocked or less susceptible metabolic sites while retaining or improving the high antiproliferative potency of the parent compound.[1]
Compound 60c emerged from this effort, featuring a modified "A" ring with a 3-hydroxy-4-methyl configuration.[1] This modification successfully enhanced metabolic stability while demonstrating superior or equivalent anticancer activity.[1]
Mechanism of Action: Targeting Microtubule Dynamics
This compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction inhibits the polymerization of tubulin dimers into microtubules.[1] Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), intracellular transport, and maintenance of cell shape.[2] By disrupting microtubule dynamics, this compound induces cell cycle arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1]
A key advantage of targeting the colchicine-binding site is the potential to overcome multidrug resistance (MDR), a common challenge in cancer chemotherapy.[4] Many conventional microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, are substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove the drugs from cancer cells, reducing their efficacy.[4] Colchicine-binding site inhibitors, including compound 60c, have been shown to be less susceptible to this resistance mechanism.[1][4]
Caption: Mechanism of action of this compound (Compound 60c).
Chemical Synthesis
The synthesis of this compound (compound 60c) is achieved through a multi-step process. The core structure, a 6-aryl-2-benzoyl-pyridine, is assembled, followed by modifications to introduce the key functional groups.
Detailed Synthetic Protocol:
The synthesis involves the reaction of a substituted pyridine (B92270) derivative with an appropriate Grignard reagent, followed by oxidation and subsequent functional group manipulations to yield the final product, compound 60c. The precise reagents and conditions are outlined in the referenced literature.[1]
References
- 1. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
GS-164: A Microtubule Stabilizing Agent
It appears that "Antitumor agent-164" is not a unique identifier and refers to several distinct therapeutic agents with different mechanisms of action. This guide provides an in-depth overview of the core mechanisms for each identified agent designated as "164" in the scientific literature.
GS-164 is a small synthetic molecule that functions as an antitumor agent by interfering with microtubule dynamics, a mechanism analogous to the well-known anticancer drug, Taxol.[1]
Core Mechanism of Action
GS-164 promotes the polymerization of tubulin, the protein subunit of microtubules.[1] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to cell cycle arrest in the mitotic (M) phase and subsequent cell death.[1] The microtubules formed in the presence of GS-164 are resistant to disassembly by factors such as calcium or low temperatures.[1]
Signaling Pathway and Molecular Interactions
The primary interaction of GS-164 is with tubulin. Its action is antagonized by tubulin polymerization inhibitors like podophyllotoxin.[1] The mechanism involves a direct binding to tubulin, leading to a conformational change that favors polymerization and stabilization of the resulting microtubule.
Caption: Mechanism of GS-164 action on microtubule dynamics.
Experimental Protocols
-
In Vitro Microtubule Polymerization Assay: To assess the effect of GS-164 on tubulin assembly, purified porcine microtubule proteins are incubated with the compound. The polymerization process is monitored by measuring the change in turbidity over time using a spectrophotometer.[1]
-
Flow Cytometry: HeLa cells are treated with GS-164 to determine its effect on the cell cycle. Cells are stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to quantify the percentage of cells in each phase of the cell cycle.[1]
-
Immunofluorescence Microscopy: The organization of microtubules in HeLa cells treated with GS-164 is visualized. Cells are fixed, permeabilized, and stained with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody.[1]
TAK-164: An Antibody-Drug Conjugate Targeting GCC
TAK-164 is an investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy. It consists of a human anti-guanylyl cyclase C (GCC) monoclonal antibody linked to the cytotoxic DNA alkylator, DGN549.[2]
Core Mechanism of Action
The mechanism of TAK-164 is a multi-step process initiated by the specific binding of its antibody component to GCC, a protein expressed on the surface of certain tumor cells, particularly in metastatic colorectal cancer.[2] Following binding, the ADC-GCC complex is internalized by the cell. Inside the cell, the cytotoxic payload, DGN549, is released, which then alkylates DNA, leading to cell death.[2]
Caption: Targeted delivery and action of the ADC TAK-164.
Quantitative Data
| Parameter | Value | Cell/Model System | Reference |
| In Vivo Efficacy | Significant growth rate inhibition | Patient-derived xenograft (PHTX) models of metastatic colorectal cancer | [2] |
| In Vivo Dose | 0.76 mg/kg (single IV administration) | PHTX models | [2] |
UM-164: A Dual c-Src and p38 MAPK Inhibitor
UM-164 is a dual kinase inhibitor that targets both c-Src and p38 mitogen-activated protein kinase (MAPK), showing therapeutic potential in glioma and triple-negative breast cancer.[3]
Core Mechanism of Action
UM-164 exerts its antitumor effects by simultaneously inhibiting the kinase activities of c-Src and p38 MAPK.[3] This dual inhibition leads to the suppression of downstream signaling pathways that are critical for cancer cell proliferation, migration, and survival. A key downstream effect is the modulation of the Hippo-YAP signaling pathway.[3]
Signaling Pathway
UM-164 treatment leads to the translocation of the transcriptional co-activator Yes-associated protein (YAP) from the nucleus to the cytoplasm, thereby reducing its activity.[3] This results in decreased expression of YAP target genes, such as CYR61 and AXL, which are involved in cell proliferation and migration.[3] The inhibition of p38 MAPK appears to play a more significant role than c-Src inhibition in the reduction of YAP activity mediated by UM-164.[3] The compound also induces cell cycle arrest in the G1 phase.[3]
Caption: UM-164 inhibits c-Src and p38 MAPK, leading to YAP inactivation.
Experimental Protocols
-
RNA Sequencing (RNA-seq): LN229 glioma cells are treated with 100 nM UM-164 or a vehicle control to identify differentially expressed genes and pathways affected by the compound.[3]
-
Cell Proliferation Assay (CCK8): The effect of UM-164 on the growth of glioma cells is evaluated using a CCK8 assay, which measures cell viability.[3]
-
Spheroid Formation Assay: To assess the impact on cancer stem-like cell properties, glioma cells are cultured in conditions that promote the formation of spheroids in the presence of UM-164.[3]
-
Flow Cytometry for Cell Cycle Analysis: Glioma cells treated with UM-164 are analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[3]
-
Luciferase Reporter Assay: To measure YAP activity, a luciferase reporter construct containing YAP-responsive elements is used in cells treated with UM-164.[3]
Other Agents Designated "164"
Several other compounds and clinical trials are associated with the "164" designation.
-
CML-IN-1 (Anticancer agent 164): This agent has shown efficacy in chronic myeloid leukemia (CML) and colorectal cancer models. Its mechanism involves the inhibition of the PI3K/Akt and MEK/ERK signaling pathways, leading to induced apoptosis and cell cycle arrest at the G2/M phase.[4]
-
EM164 (murine AVE1642): An antagonistic monoclonal antibody targeting the insulin-like growth factor 1 receptor (IGF-1R). It exhibits anti-proliferative activity by inhibiting AKT activation downstream of the IGF-1R.[5]
-
RB-164™ (SYS6005): A next-generation antibody-drug conjugate that targets ROR-1, currently in Phase 1 clinical trials for hematologic cancers and solid tumors.[6]
-
This compound (compound 60c): A derivative of VERU-111 that acts as a colchicine-binding site inhibitor, showing potency against taxane-sensitive triple-negative breast cancer.[7]
The diversity of molecules referred to as "this compound" highlights the importance of specific nomenclature in drug development and research. Each of these agents represents a distinct strategy for combating cancer, from targeting the cytoskeleton and critical signaling pathways to precision delivery of cytotoxic payloads.
References
- 1. GS-164, a small synthetic compound, stimulates tubulin polymerization by a similar mechanism to that of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Antitumor Activity and Biodistribution of a Novel Anti-GCC Antibody-Drug Conjugate in Patient-derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaboardroom.com [biopharmaboardroom.com]
- 7. medchemexpress.com [medchemexpress.com]
Antitumor Agent-164: A Technical Whitepaper on the Next-Generation Colchicine-Binding Site Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-164, also identified as compound 60c, is a novel, potent colchicine-binding site inhibitor (CBSI) demonstrating significant promise in the treatment of aggressive malignancies, including taxane-sensitive and taxane-resistant Triple-Negative Breast Cancer (TNBC).[1][2][3] As a next-generation derivative of VERU-111 (Sabizabulin), this compound was rationally designed for enhanced metabolic stability and superior tubulin binding affinity.[2] This document provides a comprehensive technical overview of its chemical structure, physicochemical and biological properties, mechanism of action, and the experimental methodologies used for its characterization.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Their essential function in mitosis has made them a prime target for the development of anticancer therapeutics. Colchicine-binding site inhibitors (CBSIs) represent a major class of microtubule-destabilizing agents that function by binding to β-tubulin at the interface with α-tubulin, thereby preventing microtubule polymerization and inducing mitotic arrest and apoptosis.[2]
This compound (compound 60c) is a novel CBSI developed to overcome the limitations of earlier compounds, such as metabolic instability. It is a derivative of VERU-111 and was specifically engineered from a 6-aryl-2-benzoyl-pyridine (ABP) scaffold to enhance its therapeutic profile.[2] This agent exhibits potent antiproliferative and cytotoxic effects in various cancer cell lines and demonstrates a clear mechanism of action consistent with potent tubulin polymerization inhibition.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with the CAS Number 2757188-21-7.[1] Its development stemmed from the structure-activity relationship (SAR) analysis of the VERU-111 analog, CH-2-77. The key structural modification in this compound is the incorporation of a fluorine atom into the "B"-ring of the CH-2-77 scaffold. This substitution significantly improves the metabolic stability of the compound.
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | [1][3] |
| Synonym | Compound 60c | [2] |
| CAS Number | 2757188-21-7 | [1] |
| Parent Compound | VERU-111 (Sabizabulin) | [1][2][3] |
| Chemical Class | Colchicine-Binding Site Inhibitor (CBSI) | [1][2][3] |
Table 2: Metabolic Stability of this compound and its Precursor
| Compound | Half-life in Human Liver Microsomes (t1/2) | Half-life in Mouse Liver Microsomes (t1/2) | Reference |
| This compound (60c) | 29.4 ± 2.4 min | > 4 h | [2] |
| CH-2-77 (Precursor) | 10.8 ± 0.6 min | 60 ± 1.8 min | [2] |
Mechanism of Action and Biological Activity
This compound exerts its anticancer effects by directly interfering with microtubule dynamics. As a potent CBSI, it binds to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).
Tubulin Binding and Microtubule Destabilization
Competitive binding assays demonstrate that this compound binds to the tubulin macrostructure with higher efficiency than its parent compound, VERU-111, and its immediate precursor, CH-2-77.[2] This enhanced binding leads to a more potent destabilization of tubulin, a key factor in its antitumor efficacy.
Induction of Apoptosis
The mitotic arrest induced by this compound activates the intrinsic apoptotic pathway. In TNBC cell lines, treatment with this compound at concentrations as low as 8 nM leads to the expression of key apoptotic markers, including cleaved poly (ADP-ribose) polymerase (PARP), cleaved caspase-3, and phosphorylated B-cell lymphoma 2 (BCL2).[2]
In Vitro Biological Activity
This compound demonstrates potent antiproliferative and cytotoxic activity against various cancer cell lines.
Table 3: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 | Incubation Time | Reference |
| Antiproliferative Activity | A-375 (Human Melanoma) | 1.8 nM | 72 hours | |
| Cytotoxicity | A-375 (Human Melanoma) | 5.1 nM | 72 hours | |
| Apoptosis Induction | TNBC Cell Lines | Effective at 8 nM | Not Specified | [2] |
Signaling Pathway
The mechanism of action for this compound follows a well-defined signaling cascade initiated by its binding to the colchicine (B1669291) site on β-tubulin.
Caption: Signaling pathway of this compound.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its binding affinity, biological activity, and mechanism of action.
Tubulin Polymerization Assay (Turbidity Method)
This assay quantitatively measures the effect of this compound on the in vitro assembly of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the change in absorbance at 340 nm over time.
-
Methodology:
-
Reagent Preparation: Lyophilized bovine tubulin (>99% pure) is reconstituted in an ice-cold general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) containing GTP. Serial dilutions of this compound are prepared in the same buffer.
-
Reaction Setup: The assay is conducted in a 96-well plate. The test compound (this compound) or vehicle control is added to the wells.
-
Initiation: The polymerization reaction is initiated by adding the cold tubulin solution to the pre-warmed plate at 37°C.
-
Data Acquisition: The absorbance at 340 nm is measured kinetically every 60 seconds for 60 minutes using a temperature-controlled spectrophotometer.
-
Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the antiproliferative effect of this compound on cancer cell lines.
-
Principle: The MTS tetrazolium salt is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
-
Methodology:
-
Cell Plating: Cancer cells (e.g., A-375) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An MTS reagent solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The absorbance values are corrected for background, and cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by non-linear regression analysis.
-
Caption: Workflow for key in vitro experiments.
Conclusion
This compound (compound 60c) is a highly potent, next-generation colchicine-binding site inhibitor with a promising preclinical profile. Its rational design has resulted in improved metabolic stability and enhanced tubulin-binding affinity compared to its predecessors. By effectively inhibiting tubulin polymerization, this compound induces mitotic arrest and apoptosis in cancer cells at nanomolar concentrations. Its efficacy in models of taxane-sensitive and taxane-resistant TNBC highlights its potential as a valuable therapeutic candidate for challenging oncological indications. Further investigation in advanced preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.
References
In Vitro Evaluation of Antitumor Agent-164: A Technical Guide
This document provides a comprehensive technical overview of the in vitro evaluation of Antitumor Agent-164, a novel investigational compound with potential anticancer properties. The following sections detail the experimental protocols, present key quantitative data, and illustrate the proposed mechanism of action through signaling pathway and workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Cytotoxicity Assessment via MTT Assay
The cytotoxic effect of this compound was evaluated across three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) was determined for each cell line after 48 hours of continuous exposure to the agent.
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 12.5 ± 1.8 |
| A549 | 28.3 ± 3.2 |
| U-87 MG | 8.9 ± 1.1 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A stock solution of this compound was serially diluted in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in each well was replaced with 100 µL of the medium containing the respective drug concentration. Control wells received medium with vehicle (0.1% DMSO).
-
Incubation: Plates were incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Workflow Diagram: MTT Assay
Apoptosis Analysis by Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity was due to the induction of apoptosis, U-87 MG cells were treated with this compound at its IC50 concentration (8.9 µM) for 24 hours and analyzed by flow cytometry.
Table 2: Apoptosis Induction in U-87 MG Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (8.9 µM) | 45.8 ± 3.5 | 32.7 ± 2.9 | 18.1 ± 2.2 | 3.4 ± 0.8 |
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: U-87 MG cells were seeded in 6-well plates and treated with either vehicle (0.1% DMSO) or 8.9 µM this compound for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and centrifuged at 300 x g for 5 minutes.
-
Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer was added to each sample. The samples were analyzed immediately using a flow cytometer. FITC signal (early apoptosis) was detected in the FL1 channel and PI signal (late apoptosis/necrosis) in the FL2 channel.
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated in U-87 MG cells. Cells were treated with the IC50 concentration of the agent for 24 hours, and the distribution of cells in different phases of the cell cycle was determined by flow cytometry.
Table 3: Cell Cycle Distribution in U-87 MG Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.4 ± 4.1 | 28.9 ± 3.3 | 15.7 ± 2.5 |
| This compound (8.9 µM) | 25.1 ± 3.8 | 18.2 ± 2.9 | 56.7 ± 5.1 |
Experimental Protocol: Propidium Iodide Staining
-
Cell Treatment: U-87 MG cells were cultured in 6-well plates and treated with vehicle or 8.9 µM this compound for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated in a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases was quantified using cell cycle analysis software.
Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Western blot analysis suggests that this compound induces G2/M arrest and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. The agent leads to a dose-dependent decrease in the phosphorylation of key downstream effectors Akt and mTOR, which in turn de-represses pro-apoptotic proteins and inhibits cell cycle progression proteins like Cyclin B1 and CDK1.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
UM-164 c-Src/p38 Kinase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UM-164 is a novel, potent dual inhibitor of c-Src and p38 mitogen-activated protein (MAP) kinase, demonstrating significant therapeutic potential in preclinical models of aggressive cancers, including triple-negative breast cancer (TNBC) and glioma.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the UM-164-mediated c-Src/p38 kinase inhibition pathway, its mechanism of action, downstream signaling effects, and methodologies for its investigation. By binding to the inactive "DFG-out" conformation of its target kinases, UM-164 offers a distinct inhibitory mechanism compared to many existing kinase inhibitors.[1][3][4] This dual-targeting strategy has shown superiority over single-target inhibition of either c-Src or p38 alone, highlighting its promise for overcoming drug resistance and improving therapeutic outcomes.[1][3]
Introduction to c-Src and p38 Kinase Signaling
c-Src Proto-Oncogene, Non-Receptor Tyrosine Kinase (c-Src): A key regulator of numerous cellular processes, c-Src is implicated in cell proliferation, survival, migration, and angiogenesis.[9][10][11][12] Its aberrant activation is a frequent event in a variety of human cancers, correlating with malignant potential and poor patient prognosis.[10][12] c-Src activation can be initiated by various transmembrane receptors, including receptor tyrosine kinases (e.g., EGFR, PDGFR), integrins, and G-protein coupled receptors.[10][13] Upon activation, c-Src phosphorylates a multitude of downstream substrates, activating critical signaling cascades such as the PI3K-AKT, Ras-MAPK, and JAK-STAT3 pathways.[9]
p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK pathway is a central signaling cassette that responds to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stresses.[14][15][16][17][18] This pathway is critically involved in regulating inflammation, apoptosis, cell cycle progression, and cell differentiation.[14][15][17] The p38 MAPK cascade consists of a three-tiered module of kinases: a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3, MKK6), and the p38 MAPK isoforms (α, β, γ, δ).[18] Activated p38 MAPK translocates to the nucleus to phosphorylate and activate transcription factors, leading to the expression of genes involved in the stress response.[18]
UM-164: Mechanism of Dual Inhibition
UM-164 is a potent, small-molecule inhibitor that uniquely targets both the c-Src and p38 kinase families.[1][3] A key feature of UM-164 is its ability to bind to the inactive "DFG-out" conformation of the kinase domain.[1][3][4] This mechanism is distinct from many ATP-competitive inhibitors that target the active kinase conformation. By stabilizing the inactive state, UM-164 not only blocks the catalytic activity of c-Src and p38 but may also interfere with their non-catalytic functions.[1][3] Kinome-wide profiling has confirmed the potent and dual inhibitory activity of UM-164 against the Src and p38 kinase families.[1][3]
The dual inhibition of both c-Src and p38 by UM-164 has been shown to be more effective than inhibiting either kinase alone in preclinical cancer models.[1][3] This suggests a synergistic or complementary effect of targeting these two critical signaling nodes.
Downstream Signaling Effects of UM-164
The concurrent inhibition of c-Src and p38 by UM-164 leads to the modulation of several downstream signaling pathways, ultimately impacting cancer cell proliferation, migration, and survival.
-
Inhibition of Proliferation and Cell Cycle Arrest: UM-164 has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.[1][2][19] Studies in glioma cells have demonstrated that UM-164 induces cell cycle arrest in the G1 phase.[2][7]
-
Reduction of Cell Motility and Invasion: c-Src plays a crucial role in regulating cell adhesion and migration.[20] UM-164 effectively suppresses the motility and invasive capacity of cancer cells.[1][2][19]
-
Modulation of Downstream Effectors: Treatment with UM-164 leads to a reduction in the phosphorylation of key downstream signaling proteins. For example, UM-164 has been observed to decrease the activation of EGFR and ERK1/2 signaling.[1][21]
-
Regulation of the Hippo-YAP Pathway: In glioma, UM-164 has been shown to suppress tumor growth by reducing the activity of Yes-associated protein (YAP), a key effector of the Hippo pathway.[2] UM-164 promotes the cytoplasmic translocation of YAP, thereby inhibiting its transcriptional activity and the expression of its target genes, such as CYR61 and AXL.[2] Intriguingly, the inhibition of p38 appears to play a more significant role than c-Src inhibition in the UM-164-mediated reduction of YAP activity.[2]
Quantitative Data
The following tables summarize the reported inhibitory concentrations of UM-164 against various cancer cell lines.
Table 1: IC50 Values of UM-164 in Glioma Cell Lines [2][7]
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| LN229 | 10.07 | 6.20 | 3.81 |
| SF539 | 3.75 | 2.68 | 1.23 |
Table 2: GI50 Values of UM-164 in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]
| Cell Line | Average GI50 (nmol/L) |
| Multiple TNBC Lines | 160 |
Table 3: Binding Affinity of UM-164 [22][23]
| Target | Metric | Value (nM) |
| c-Src | Kd | 2.7 |
Experimental Protocols
This section details representative methodologies for key experiments used to characterize the effects of UM-164.
Cell Viability and Proliferation Assays (CCK8/MTT)
Objective: To determine the effect of UM-164 on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of UM-164 (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50/GI50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting
Objective: To analyze the effect of UM-164 on the phosphorylation status and expression levels of proteins in the c-Src and p38 signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with UM-164 at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-Src, Src, p-YAP, YAP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
Objective: To assess the effect of UM-164 on cancer cell migration.
Protocol:
-
Cell Preparation: Pre-treat cells with UM-164 or vehicle control for a specified duration (e.g., 24 hours).
-
Assay Setup: Seed the pre-treated cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate to allow for cell migration through the membrane.
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated cells in multiple fields under a microscope.
Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of UM-164.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specific volume (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer UM-164 (e.g., 5 or 10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a defined schedule (e.g., every three days).[2][7]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
UM-164 Signaling Pathway
Caption: UM-164 dual inhibition of c-Src and p38 MAPK pathways.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability upon UM-164 treatment.
Logical Relationship: Dual Inhibition Advantage
Caption: The synergistic advantage of UM-164's dual kinase inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. news-medical.net [news-medical.net]
- 6. New compound shows potential for triple-negative breast cancer | EurekAlert! [eurekalert.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 11. Src family kinase - Wikipedia [en.wikipedia.org]
- 12. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. selleckchem.com [selleckchem.com]
- 23. UM-164 | p38 MAPK | Autophagy | Src | TargetMol [targetmol.com]
SM-164 as a Smac Mimetic: An In-depth Technical Guide to IAP Antagonism and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic that has garnered significant interest in cancer research. By mimicking the N-terminal AVPI (Ala-Val-Pro-Ile) motif of the endogenous pro-apoptotic protein Smac/DIABLO, SM-164 targets and antagonizes members of the Inhibitor of Apoptosis Protein (IAP) family. This technical guide provides a comprehensive overview of the core mechanisms of SM-164, focusing on its role in inducing apoptosis. It includes a detailed summary of its binding affinities, methodologies for key experimental procedures, and visual representations of the associated signaling pathways to facilitate a deeper understanding for researchers in drug development and oncology.
Introduction: Targeting IAPs in Cancer Therapy
The Inhibitor of Apoptosis Protein (IAP) family, which includes X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are key regulators of apoptosis, often found overexpressed in various cancer types. These proteins function by directly binding to and inhibiting caspases, the principal executioners of apoptosis. The overexpression of IAPs allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.
Smac/DIABLO, a mitochondrial protein released into the cytoplasm in response to apoptotic stimuli, naturally antagonizes IAPs, thereby promoting caspase activation and apoptosis. Small-molecule Smac mimetics, such as SM-164, have been developed to replicate this function and restore apoptotic sensitivity in cancer cells. SM-164 is a bivalent mimetic, meaning it possesses two Smac-mimicking motifs connected by a linker, which allows for high-avidity binding to the Baculoviral IAP Repeat (BIR) domains of IAPs.
Mechanism of Action of SM-164
The primary mechanism of action of SM-164 involves the dual targeting of XIAP and the cIAPs to promote apoptosis.
-
Antagonism of XIAP: XIAP is a potent inhibitor of effector caspases-3 and -7, as well as the initiator caspase-9. SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing their interaction with and inhibition of caspases. This relieves the block on caspase activity, allowing the apoptotic cascade to proceed.[1][2]
-
Induction of cIAP1/2 Degradation: Upon binding to the BIR domains of cIAP1 and cIAP2, SM-164 induces a conformational change that promotes their autoubiquitination and subsequent degradation by the proteasome.[1][3] The degradation of cIAP1 and cIAP2 has a critical consequence: the stabilization of NIK (NF-κB-inducing kinase), which leads to the activation of the non-canonical NF-κB pathway. More importantly in the context of apoptosis, cIAP degradation leads to the stimulation of an autocrine and/or paracrine TNFα signaling loop. This TNFα signaling, in the absence of the protective effects of cIAPs, leads to the formation of a death-inducing signaling complex (DISC) and subsequent activation of caspase-8, triggering the extrinsic apoptosis pathway.
TNFα-Dependent Apoptosis
A key feature of SM-164-induced apoptosis is its dependence on Tumor Necrosis Factor-alpha (TNFα). In many cancer cell lines, SM-164 treatment leads to an increase in TNFα secretion. This secreted TNFα then binds to its receptor (TNFR1) on the same or neighboring cells. In the absence of cIAPs, which normally promote cell survival signals downstream of TNFR1, the receptor signaling switches to a pro-apoptotic cascade, leading to the recruitment of FADD and pro-caspase-8 to form the DISC, culminating in caspase-8 activation.[4]
Quantitative Data
The potency of SM-164 is quantified by its binding affinities to various IAP proteins and its efficacy in cellular assays.
Table 1: Binding Affinities of SM-164 to IAP Proteins
| IAP Protein | BIR Domains Targeted | Ki (nM) | Assay Method |
| XIAP | BIR2 and BIR3 | 0.56 | Fluorescence Polarization |
| cIAP1 | BIR2 and BIR3 | 0.31 | Fluorescence Polarization |
| cIAP2 | BIR3 | 1.1 | Fluorescence Polarization |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Potency of SM-164
| Cell Line | Assay Type | Parameter | Value |
| MDA-MB-231 (Breast Cancer) | Apoptosis Induction (12h) | % Apoptotic Cells at 1 nM | 32% |
| SK-OV-3 (Ovarian Cancer) | Apoptosis Induction (12h) | % Apoptotic Cells at 1 nM | 33% |
| MALME-3M (Melanoma) | Apoptosis Induction (12h) | % Apoptotic Cells at 1 nM | 37% |
| MDA-MB-231 (Breast Cancer) | cIAP-1 Degradation (1h) | Concentration for complete degradation | ~10-100 nM |
| HL-60 (Leukemia) | Apoptosis Induction | Effective Concentration | As low as 1 nM |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SM-164's activity.
Fluorescence Polarization (FP) Assay for IAP Binding Affinity
This protocol is adapted from methodologies used to determine the binding affinity of Smac mimetics to IAP proteins.
Objective: To determine the inhibitory constant (Ki) of SM-164 for XIAP, cIAP1, and cIAP2.
Materials:
-
Recombinant human XIAP (BIR2-BIR3 domains), cIAP1 (BIR2-BIR3 domains), and cIAP2 (BIR3 domain) proteins.
-
Fluorescently labeled Smac-derived peptide probe (e.g., with 5-carboxyfluorescein).
-
SM-164.
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.
-
Black, flat-bottom 96-well or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant IAP proteins and the fluorescent probe to their working concentrations in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range, based on the Kd of the probe to the protein.
-
Prepare a serial dilution of SM-164 in the assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add the IAP protein and the fluorescent probe.
-
Add the serially diluted SM-164 or vehicle control to the wells.
-
The final volume in each well should be consistent (e.g., 100 µL for a 96-well plate).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The data are typically fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
MTT Cell Viability Assay
This protocol outlines a general method to assess the cytotoxic effects of SM-164 on cancer cell lines.
Objective: To determine the IC50 of SM-164 in a given cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
SM-164.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of SM-164 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SM-164 or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the SM-164 concentration and use a non-linear regression to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for XIAP-Caspase-9 Interaction
This protocol is designed to demonstrate that SM-164 disrupts the interaction between XIAP and processed caspase-9.[2]
Objective: To assess the effect of SM-164 on the interaction between XIAP and caspase-9 in cells.
Materials:
-
Cell line expressing the proteins of interest (e.g., SK-BR-3 cells).
-
SM-164.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody against XIAP or a tag if using tagged protein (e.g., anti-HA).
-
Antibody against caspase-9.
-
Protein A/G-coupled agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Reagents for Western blotting.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat the cells with SM-164 at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant (whole-cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-XIAP) overnight at 4°C with gentle rotation.
-
Add the protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against caspase-9 to detect its co-immunoprecipitation with XIAP. The input lysates should also be run to confirm protein expression. A decrease in the caspase-9 band in the SM-164 treated sample indicates disruption of the interaction.
-
Visualizing the Core Mechanisms
Diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.
SM-164 Mechanism of Action
Caption: SM-164 inhibits XIAP and degrades cIAP1/2, leading to caspase activation and apoptosis.
TNFα-Dependent Apoptotic Pathway Induced by SM-164
Caption: SM-164-induced cIAP1 degradation shifts TNFα signaling from survival to apoptosis.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow to assess SM-164's disruption of XIAP-caspase-9 interaction via Co-IP.
Conclusion
SM-164 represents a powerful tool for both basic research into the mechanisms of apoptosis and for the development of novel anti-cancer therapeutics. Its bivalent nature confers high potency in antagonizing IAP proteins, leading to the efficient induction of apoptosis in a variety of cancer cell models. The detailed protocols and mechanistic diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize and study SM-164 in their own work, ultimately contributing to the advancement of cancer therapy.
References
- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. apexbt.com [apexbt.com]
EM164 and its Role in Targeting IGF-1R Signaling in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric cancer originating from neural crest cells, often exhibits aberrant signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R). This pathway is crucial for tumor cell proliferation, survival, and metastasis. Consequently, IGF-1R has emerged as a promising therapeutic target. EM164, a murine monoclonal antibody, and its humanized counterpart, AVE1642, are antagonistic antibodies specifically targeting IGF-1R. This technical guide provides an in-depth overview of IGF-1R signaling in neuroblastoma and the mechanism of action of EM164, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to IGF-1R Signaling in Neuroblastoma
The Insulin-like Growth Factor (IGF) signaling axis plays a pivotal role in normal growth and development. However, in many cancers, including neuroblastoma, this pathway is frequently dysregulated, contributing to malignant phenotypes. The key components of this pathway are the ligands (IGF-1 and IGF-2), the IGF-1 receptor (IGF-1R), and downstream intracellular signaling molecules.
In neuroblastoma, the overexpression of IGF-1R is a common feature.[1] The binding of IGF-1 or IGF-2 to IGF-1R triggers the autophosphorylation of tyrosine residues within the receptor's intracellular kinase domain.[2] This activation initiates a cascade of downstream signaling events, primarily through two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][3]
Activation of the PI3K/AKT/mTOR pathway is central to promoting cell survival and proliferation, while the MAPK pathway is also heavily involved in cell cycle progression and proliferation.[1][4] Dysregulation of this signaling network in neuroblastoma leads to uncontrolled cell growth, inhibition of apoptosis, and increased metastatic potential.[5][6]
EM164: An Antagonistic Anti-IGF-1R Antibody
EM164 is a murine monoclonal antibody that specifically targets the human IGF-1R.[5] Its humanized version is known as AVE1642. EM164 functions as an antagonist, binding to IGF-1R and blocking the binding of its ligands, IGF-1 and IGF-2. This action prevents the activation of the receptor's tyrosine kinase and subsequent downstream signaling. The primary mechanism of action of EM164 involves the inhibition of the PI3K/AKT and MAPK signaling cascades, leading to reduced cell proliferation and induction of apoptosis in neuroblastoma cells.[5][7]
Quantitative Data on EM164 Efficacy
Preclinical studies have demonstrated the anti-tumor activity of EM164 in neuroblastoma models, both as a single agent and in combination with chemotherapy.
Table 1: In Vitro Anti-proliferative Activity of EM164 in Neuroblastoma Cell Lines
| Cell Line Coverage | EM164 Concentrations | Duration of Exposure | Proliferation Inhibition | Key Finding | Reference |
| 9 Neuroblastoma Cell Lines | 0.07, 0.7, and 7 µg/mL | 48 hours | 20% to 76% reduction in cell proliferation compared to control. | EM164 exhibits broad anti-proliferative activity across multiple neuroblastoma cell lines. | [5][8] |
Table 2: In Vivo Efficacy of EM164 in Neuroblastoma Xenograft Models
| Xenograft Model | Treatment Regimen | Outcome | p-value | Reference |
| IGR-N91 | EM164 (40 mg/kg, IV, twice weekly for 4 weeks) | Tumor Growth Delay (TGD) of 13.4 days | p = 0.02 | [5] |
| SK-N-AS | EM164 (40 mg/kg, IV, twice weekly for 4 weeks) | Tumor Growth Delay (TGD) of 12.9 days | p = 0.0059 | [5] |
| IGR-N91 | EM164 + Temozolomide (B1682018) (100 mg/kg/day for 5 days) | TGD of 29.1 days and 2 complete regressions | p < 0.01 | [5] |
Experimental Protocols
³H-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, IGR-N91)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
EM164 antibody
-
³H-Thymidine (1 µCi/well)
-
Cell harvester
-
Glass fiber filters
-
Scintillation counter
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of EM164 (e.g., 0.07, 0.7, 7 µg/mL) or a vehicle control for 48 hours.
-
During the final 4-6 hours of incubation, add 1 µCi of ³H-thymidine to each well.
-
After incubation, wash the cells twice with cold PBS.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated ³H-thymidine.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
Western Blot Analysis of IGF-1R Signaling Pathway
This technique is used to detect and quantify the levels of key proteins and their phosphorylation status in the IGF-1R signaling pathway.
Materials:
-
Neuroblastoma cells
-
EM164 antibody
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Plate neuroblastoma cells and treat with EM164 as described for the proliferation assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Neuroblastoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of EM164 in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Neuroblastoma cell lines (e.g., IGR-N91, SK-N-AS)
-
Matrigel or collagen hydrogel
-
EM164 antibody
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[9]
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.[9]
-
Monitor the mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer EM164 (e.g., 40 mg/kg) or vehicle control intravenously twice weekly for a specified duration (e.g., 4 weeks).[5][8]
-
Continue to monitor tumor volume and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Visualizations
Caption: IGF-1R Signaling Pathway in Neuroblastoma and Inhibition by EM164.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Mechanism of Action of EM164 in Neuroblastoma.
Conclusion
The IGF-1R signaling pathway is a critical driver of neuroblastoma pathogenesis, making it an attractive target for therapeutic intervention. The anti-IGF-1R monoclonal antibody EM164 has demonstrated significant preclinical efficacy in inhibiting neuroblastoma cell proliferation in vitro and suppressing tumor growth in vivo. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance targeted therapies for neuroblastoma. Further investigation into combination strategies and the identification of biomarkers for patient selection will be crucial for the successful clinical translation of IGF-1R inhibitors like AVE1642.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Therapeutic Efficacy of RAF/MEK/ERK and IGF1R/AKT/mTOR Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
CS2164: A Multi-Kinase Inhibitor Targeting Angiogenesis, Mitosis, and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS2164, also known as Chiauranib, is a novel, orally active small molecule inhibitor that potently and selectively targets key kinases involved in three critical pathways for tumor development: angiogenesis, mitosis, and chronic inflammation. By simultaneously inhibiting vascular endothelial growth factor receptors (VEGFRs), Aurora B kinase, and colony-stimulating factor 1 receptor (CSF-1R), along with other related kinases, CS2164 demonstrates a comprehensive anti-tumor efficacy. This technical guide provides an in-depth profile of CS2164, including its kinase inhibitory activity, preclinical and clinical data, and detailed experimental methodologies.
Core Mechanism of Action
CS2164 is a multi-target inhibitor designed to concurrently suppress tumor cell proliferation, tumor angiogenesis, and modulate the tumor immune microenvironment. Its mechanism of action is centered on the potent inhibition of several key protein kinases.
The primary targets of CS2164 include:
-
Angiogenesis-related kinases : VEGFR1, VEGFR2, VEGFR3, Platelet-Derived Growth Factor Receptor α (PDGFRα), and c-Kit.[1]
-
Mitosis-related kinase : Aurora B.[1]
-
Chronic inflammation-related kinase : CSF-1R.[1]
By inhibiting these targets, CS2164 exerts a multi-pronged attack on cancer, leading to the inhibition of tumor growth and angiogenesis.[1][2]
Kinase Inhibition Profile
CS2164 demonstrates high potency against its primary targets, with IC50 values in the single-digit nanomolar range.[1] The compound exhibits a high degree of selectivity, with minimal activity against a broad panel of other kinases, G-protein coupled receptors (GPCRs), and ion channels, suggesting a favorable safety profile.[2][3]
Table 1: In Vitro Kinase Inhibitory Activity of CS2164
| Target Kinase | IC50 (nM) | Pathway Association |
| VEGFR1 | Single-digit nM range | Angiogenesis |
| VEGFR2 | 7 | Angiogenesis |
| VEGFR3 | Single-digit nM range | Angiogenesis |
| PDGFRα | Single-digit nM range | Angiogenesis |
| c-Kit | Single-digit nM range | Angiogenesis |
| Aurora B | 9 | Mitosis |
| CSF-1R | 7 | Inflammation/Tumor Microenvironment |
| PDGFRβ | 93 | Angiogenesis |
Data compiled from preclinical studies.[1]
CS2164 has shown moderate inhibitory activity (100 nM < IC50 < 500 nM) against c-RAF, DDR2, PLK1, and PLK3. It displays little to no activity (IC50 > 500 nM) against a wide range of other kinases.[1]
Signaling Pathways Modulated by CS2164
CS2164's multi-targeted approach allows it to interfere with several critical signaling cascades that drive tumor progression.
Inhibition of Angiogenesis Signaling
CS2164's potent inhibition of VEGFR and PDGFR blocks the downstream signaling necessary for the formation of new blood vessels, a process critical for tumor growth and metastasis.
Disruption of Mitosis
By inhibiting Aurora B kinase, a key regulator of cell division, CS2164 induces a G2/M cell cycle arrest. This leads to a halt in tumor cell proliferation. A direct substrate of Aurora B, phosphorylated histone H3 (p-H3), is substantially reduced upon treatment with CS2164.[1]
Modulation of the Tumor Microenvironment
CS2164's inhibition of CSF-1R leads to the suppression of monocyte-to-macrophage differentiation. This can alter the tumor microenvironment by reducing the population of tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress anti-tumor immunity.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of CS2164 against a panel of kinases.
-
Methodology :
-
Kinase activity is measured using a radiometric assay that quantifies the incorporation of the γ-phosphate of [γ-33P]ATP into a peptide substrate.
-
Reactions are initiated by the addition of [γ-33P]ATP.
-
Following a 40-minute incubation at room temperature, the reactions are stopped by the addition of 3% phosphoric acid.
-
Aliquots of the reaction mixture are spotted onto a P30 filtermat.
-
The filtermat is washed to remove unincorporated [γ-33P]ATP.
-
The amount of 33P remaining on the filtermat, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
CS2164 is tested at various concentrations to determine the IC50 value for each kinase.
-
Cell Viability and Proliferation Assay (MTT Assay)
-
Objective : To assess the effect of CS2164 on the viability and proliferation of cancer cell lines.
-
Methodology :
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of CS2164 or a vehicle control for a specified period (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for 4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
In Vivo Human Tumor Xenograft Studies
-
Objective : To evaluate the anti-tumor efficacy of CS2164 in a living organism.
-
Methodology :
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored, and when tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
CS2164 is administered orally at various doses once daily.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like p-H3 or CD34).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the CS2164-treated groups to the vehicle-treated control group.
-
Experimental Workflow
The preclinical evaluation of a multi-kinase inhibitor like CS2164 typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Clinical Development
CS2164 (Chiauranib) has progressed into clinical trials for various solid tumors.[2] A phase I dose-escalation study in patients with advanced solid tumors established the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) at 50 mg administered orally once daily.[2] The most common treatment-related adverse events were generally mild to moderate and included fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, and hypertension.[2] In this study, 66.7% of patients achieved stable disease.[2] As of early 2021, CS2164 has received Investigational New Drug (IND) clearance from the US FDA to proceed with a Phase 1b/2 clinical trial for indications including Small Cell Lung Cancer (SCLC) and Ovarian Cancer.[4]
Conclusion
CS2164 is a promising multi-kinase inhibitor with a well-defined mechanism of action that targets the key pathways of angiogenesis, mitosis, and inflammation in cancer. Its potent and selective inhibitory profile, coupled with demonstrated preclinical anti-tumor activity and a manageable safety profile in early clinical trials, supports its continued development as a potential therapeutic agent for a range of solid tumors. The comprehensive data presented in this guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of CS2164.
References
- 1. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Chipscreen received a Phase 1b/2 clinical trial of Chiauranib/CS2164 IND clearan... [chipscreen.com]
An In-depth Technical Guide to the Target Identification and Validation of Antitumor Agent-164
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Executive Summary
Antitumor agent-164 (also known as compound 60c) is a next-generation colchicine-binding site inhibitor (CBSI) derived from VERU-111, a compound that has undergone clinical investigation.[1][2] This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its mechanism of action, key experimental protocols for its characterization, and its effects on cancer cell proliferation. The primary molecular target of this compound is β-tubulin, a critical component of the cellular cytoskeleton. By binding to the colchicine (B1669291) site on β-tubulin, this compound inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. This guide serves as a technical resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound and its Target
This compound is a small molecule inhibitor designed for potency against various cancer types, including taxane-sensitive triple-negative breast cancer (TNBC).[1][2] Its primary cellular target is the tubulin protein, which polymerizes to form microtubules. Microtubules are essential for numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
The specific binding site of this compound is the colchicine-binding site located at the interface of α- and β-tubulin heterodimers. By occupying this site, the agent prevents the conformational changes necessary for tubulin polymerization, thus disrupting the dynamic instability of microtubules. This leads to a cascade of events culminating in mitotic arrest and programmed cell death (apoptosis). A significant advantage of targeting the colchicine-binding site is the potential to overcome multidrug resistance often associated with other classes of microtubule-targeting agents like taxanes.
Mechanism of Action: Disrupting Microtubule Dynamics
The mechanism of action of this compound is centered on its ability to function as a microtubule-destabilizing agent. The process can be summarized as follows:
-
Binding to β-tubulin: this compound binds to the colchicine-binding pocket on the β-tubulin subunit.
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin heterodimers into microtubules.
-
Disruption of Microtubule Dynamics: The inhibition of polymerization disrupts the delicate balance of microtubule assembly and disassembly, which is crucial for the formation and function of the mitotic spindle.
-
Cell Cycle Arrest: The dysfunctional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in the death of the cancer cell.
Diagram of the Signaling Pathway for this compound
Caption: Mechanism of action of this compound.
Quantitative Data: Antiproliferative and Inhibitory Activities
While specific quantitative data for this compound (compound 60c) is not yet publicly available in peer-reviewed literature, the activity of its parent compound, VERU-111, provides a strong indication of its potential potency. The following tables summarize the half-maximal inhibitory concentrations (IC50) of VERU-111 against various cancer cell lines.
Table 1: Antiproliferative Activity of VERU-111 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 24h | IC50 (nM) - 48h |
| Panc-1 | Pancreatic Cancer | 25 | 11.8 |
| AsPC-1 | Pancreatic Cancer | 35 | 15.5 |
| HPAF-II | Pancreatic Cancer | 35 | 25 |
| MDA-MB-231 | Triple-Negative Breast | ~8-14 | Not Reported |
| MDA-MB-468 | Triple-Negative Breast | ~8-14 | Not Reported |
| SKOV3 | Ovarian Cancer | 1.8 | Not Reported |
| OVCAR3 | Ovarian Cancer | 10.5 | Not Reported |
| A375 | Melanoma | ~5.6-8.1 | Not Reported |
| WM164 | Melanoma | ~5.6-8.1 | Not Reported |
| M14 | Melanoma | ~5.6-8.1 | Not Reported |
Data for VERU-111 is compiled from multiple sources for illustrative purposes.[3][4][5][6]
Experimental Protocols for Target Validation
The validation of this compound as a colchicine-binding site inhibitor involves several key in vitro experiments. The following are detailed protocols for these assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering or absorbance.
Objective: To determine if this compound inhibits the polymerization of tubulin.
Materials:
-
Purified bovine brain tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP, pH 6.9)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Colchicine)
-
Vehicle control (DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well, half-area plates
Procedure:
-
Prepare serial dilutions of this compound, colchicine, and vehicle control in General Tubulin Buffer.
-
On ice, add 10 µL of the compound dilutions or controls to the wells of a pre-chilled 96-well plate.
-
Thaw the purified tubulin on ice and dilute to a final concentration of 3-4 mg/mL in ice-cold General Tubulin Buffer.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Diagram of the Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Competitive Colchicine-Binding Assay
This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with a known colchicine-site ligand.
Objective: To confirm that this compound binds to the colchicine site on tubulin.
Materials:
-
Purified tubulin
-
[³H]colchicine (radiolabeled colchicine)
-
This compound stock solution (in DMSO)
-
Unlabeled colchicine (for positive control and non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [³H]colchicine, and varying concentrations of this compound or unlabeled colchicine.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled colchicine).
-
Incubate the mixtures at 37°C for 1-2 hours to reach binding equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the tubulin-bound [³H]colchicine from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound [³H]colchicine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]colchicine.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Diagram of the Competitive Colchicine-Binding Assay Workflow
Caption: Workflow for the competitive colchicine-binding assay.
Conclusion and Future Directions
This compound represents a promising next-generation colchicine-binding site inhibitor with a well-defined mechanism of action targeting tubulin polymerization. The experimental protocols outlined in this guide provide a robust framework for its preclinical characterization and validation. Based on the potent activity of its parent compound, VERU-111, this compound is expected to exhibit significant antiproliferative effects against a range of cancer cell lines, particularly those that are sensitive to taxanes.
Future research should focus on obtaining specific IC50 and Ki values for this compound to build a comprehensive activity profile. Further in vivo studies in relevant animal models are warranted to evaluate its efficacy, pharmacokinetics, and safety profile. The potential of this compound to overcome common mechanisms of drug resistance makes it a compelling candidate for further development as a novel anticancer therapeutic.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic efficacy of a novel βIII/βIV-tubulin inhibitor (VERU-111) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
The Evolving Landscape of Cancer Therapy: A Technical Guide to Coumarin Derivatives and their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast array of chemical scaffolds. Among these, coumarins, a class of naturally occurring benzopyrone compounds, have emerged as a privileged structure in medicinal chemistry. Their diverse pharmacological activities, coupled with a synthetically accessible framework, make them a promising starting point for the development of next-generation cancer therapeutics. This technical guide provides an in-depth exploration of coumarin (B35378) derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols utilized in their evaluation.
Structure-Activity Relationship of Anticancer Coumarin Derivatives
The anticancer potency of coumarin derivatives is intricately linked to the nature and position of substituents on the benzopyrone core. Extensive research has elucidated key structural features that govern their cytotoxic and cytostatic activities.
The fundamental coumarin scaffold consists of a benzene (B151609) ring fused to a pyrone ring. Modifications at various positions (C3, C4, C6, and C7) have been shown to significantly impact biological activity. For instance, the introduction of a 4-methyl group has been a common strategy in the design of cytotoxic coumarins.[1] Furthermore, hydroxylation, particularly at the C7 and C8 positions, appears to enhance anticancer effects.[1]
Hybridization of the coumarin moiety with other pharmacologically active scaffolds, such as triazoles, chalcones, and thiosemicarbazones, has proven to be a fruitful strategy for enhancing anticancer efficacy.[2][3] These hybrid molecules often exhibit synergistic effects, targeting multiple pathways involved in cancer progression.
A crucial aspect of SAR studies is understanding how different functional groups influence the compound's ability to interact with biological targets. For example, the presence of lipophilic groups can enhance cell membrane permeability, leading to increased intracellular concentrations of the drug.[1] Conversely, the introduction of polar groups can improve aqueous solubility, a critical factor for drug formulation and bioavailability.
Quantitative Analysis of Antitumor Activity
The evaluation of coumarin derivatives involves rigorous in vitro testing against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the cytotoxic activities of representative coumarin derivatives from various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methyl-3-propylcoumarin | K562 (Leukemia) | < 100 | [1] |
| 7,8-dihydroxy-4-methyl-3-butylcoumarin | K562 (Leukemia) | < 100 | [1] |
| 7,8-dihydroxy-4-methyl-3-pentylcoumarin | K562 (Leukemia) | < 100 | [1] |
| 7,8-dihydroxy-4-methyl-3-propylcoumarin | LS180 (Colon) | < 100 | [1] |
| 7,8-dihydroxy-4-methyl-3-butylcoumarin | LS180 (Colon) | < 100 | [1] |
| 7,8-dihydroxy-4-methyl-3-pentylcoumarin | LS180 (Colon) | < 100 | [1] |
| 7,8-dihydroxy-4-methyl-3-propylcoumarin | MCF-7 (Breast) | < 100 | [1] |
| 7,8-dihydroxy-4-methyl-3-butylcoumarin | MCF-7 (Breast) | < 100 | [1] |
| 7,8-dihydroxy-4-methyl-3-pentylcoumarin | MCF-7 (Breast) | < 100 | [1] |
| Compound 16 (Fluorinated coumarin) | MCF-7 (Breast) | 7.90 µg/mL | [4] |
| Compound 4 (7-hydroxyl-3,6,8-tribromo-4-methylcoumarin) | HL60 (Leukemia) | 8.09 | [5] |
| Compound 8b ((2E)-3,6,8-tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate) | HepG2 (Liver) | 13.14 | [5] |
Mechanisms of Anticancer Action
Coumarin derivatives exert their antitumor effects through a multitude of mechanisms, often targeting key signaling pathways that are dysregulated in cancer cells.
One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Coumarins can trigger both the intrinsic and extrinsic apoptotic pathways by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[4][6] This leads to the activation of caspases, a family of proteases that execute the apoptotic program.
Another critical mechanism is the inhibition of cell cycle progression . By targeting cyclin-dependent kinases (CDKs), coumarin derivatives can induce cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.[6]
Furthermore, many coumarin derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway .[7] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, coumarins can effectively suppress tumor growth.
Angiogenesis , the formation of new blood vessels, is essential for tumor growth and metastasis. Several coumarin derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.
Caption: Mechanism of apoptosis induction by coumarin derivatives.
Experimental Protocols
The synthesis and biological evaluation of coumarin derivatives involve a series of well-established experimental protocols.
Synthesis of Coumarin Derivatives
A common and versatile method for synthesizing 4-substituted coumarins is the Pechmann condensation .[8] This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.
General Protocol for Pechmann Condensation:
-
Dissolve the substituted phenol and β-ketoester in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) dropwise at a low temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure coumarin derivative.
Another widely used method is the Knoevenagel condensation , which is particularly useful for synthesizing 3-substituted coumarins. This reaction involves the condensation of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized coumarin derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
Coumarin derivatives represent a highly promising class of compounds in the ongoing search for novel anticancer agents. Their synthetic tractability, coupled with their ability to modulate multiple key oncogenic pathways, makes them an attractive scaffold for further development. The structure-activity relationship studies have provided valuable insights into the design of more potent and selective derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in in vivo models of cancer. The continued investigation of coumarin-based therapeutics holds the potential to deliver innovative and effective treatments for a range of malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery of Novel Colchicine-Binding Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are pivotal to cellular architecture and division, making them a prime target in oncology. Among the various microtubule-targeting agents, colchicine-binding site inhibitors (CBSIs) represent a diverse and promising class of molecules. These agents bind to the interface of α- and β-tubulin, disrupting microtubule polymerization, which culminates in mitotic arrest and apoptosis of rapidly proliferating cancer cells. A significant advantage of many CBSIs is their ability to circumvent multidrug resistance mechanisms that often plague other chemotherapeutics. This technical guide provides a comprehensive overview of the discovery of novel CBSIs, detailing their mechanism of action, summarizing quantitative data, presenting detailed experimental protocols for their characterization, and visualizing the key signaling pathways and experimental workflows involved in their analysis.
Mechanism of Action
Colchicine-binding site inhibitors exert their potent antimitotic effects by interfering with the fundamental process of microtubule dynamics. The binding of a CBSI to the β-tubulin subunit, at its interface with the α-tubulin subunit, induces a conformational change in the tubulin dimer.[1][2] This alteration prevents the straight conformation necessary for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting their polymerization.[1][2] The disruption of microtubule formation leads to the disassembly of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[3][4] This triggers the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[3][4] Ultimately, this sustained mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.
Beyond their direct impact on microtubule dynamics, some novel CBSIs have been shown to modulate other critical signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and Src kinase pathways. This multi-targeted approach can lead to enhanced antitumor activity.
Quantitative Data on Novel Colchicine-Binding Site Inhibitors
The potency of CBSIs is primarily evaluated by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their antiproliferative activity against various cancer cell lines. The following tables summarize the reported activities of several classes of novel CBSIs.
Table 1: Antiproliferative Activity of Novel Colchicine-Binding Site Inhibitors
| Compound Class | Representative Compound | Cancer Cell Line | Antiproliferative IC50 (nM) | Reference |
| Quinoline Derivatives | Compound 21 | HepG-2 | 1890 | [5] |
| HCT-116 | 1780 | [5] | ||
| MCF-7 | 2110 | [5] | ||
| Compound 25 | HepG-2 | 1890 | [5] | |
| HCT-116 | 1430 | [5] | ||
| MCF-7 | 4210 | [5] | ||
| Combretastatin Analogs | IsoCA-4 | Various | 2-5 | [6] |
| CC-5079 | HCT116 | 3.0 | [6] | |
| Compound 16 | A549 | 3.9 | [6] | |
| MDA-MB-231 | 2.2 | [6] | ||
| HEPG2 | 3.0 | [6] | ||
| Chalcone Derivatives | SD400 (Compound 10) | K562 | 1.5 | [6] |
| Pyrrole-based Carboxamides | CA-61 | MDA-MB-231 | ~50,000 | [7] |
| CA-84 | MDA-MB-231 | ~50,000 | [7] | |
| Double-Modified Colchicine (B1669291) Derivatives | Compound 5 | A549 | 3.1-6.4 | [8] |
| MCF-7 | 3.1-6.4 | [8] | ||
| LoVo | 3.1-6.4 | [8] | ||
| Compound 7 | A549 | 3.1-6.4 | [8] | |
| MCF-7 | 3.1-6.4 | [8] | ||
| LoVo | 3.1-6.4 | [8] | ||
| 6-Aryl-2-benzoyl-pyridines | 60c | Various | 2.4 | [9] |
Table 2: Inhibition of Tubulin Polymerization by Novel Colchicine-Binding Site Inhibitors
| Compound Class | Representative Compound | Tubulin Polymerization IC50 (nM) | Reference |
| Quinoline Derivatives | Compound 21 | 9.11 | [5] |
| Compound 32 | 10.5 | [5] | |
| Colchicine (Control) | 10.6 | [5] | |
| Combretastatin A-4 (Control) | 13.2 | [5] | |
| Chalcone Derivatives | SD400 (Compound 10) | 0.21 | [6] |
| Combretastatin A-4 (Control) | 2.0 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize colchicine-binding site inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[10]
-
GTP solution (10 mM)[10]
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Colchicine)[10]
-
Pre-chilled 96-well half-area plates[10]
-
Temperature-controlled spectrophotometer[10]
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.[10]
-
Reaction Setup (on ice):
-
In a 96-well plate, add 10 µL of 10x concentrated test compound dilutions or vehicle control (DMSO).
-
Prepare a tubulin polymerization mix on ice containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and 10% glycerol in General Tubulin Buffer.[4]
-
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[4]
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[10][11][12]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) is determined from the steepest slope of the curve. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[10]
Competitive Colchicine-Binding Assay
This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with a known colchicine-site ligand.
Method 1: Fluorescence-Based Assay
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A competing compound will displace colchicine, leading to a decrease in fluorescence.[13]
Materials:
-
Purified tubulin
-
Colchicine
-
Test compounds
-
General Tubulin Buffer
-
Spectrofluorometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in General Tubulin Buffer.[13]
-
Addition of Competitor: Add varying concentrations of the test compound or a positive control (unlabeled colchicine) to the mixture.
-
Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.[14]
-
Measurement: Measure the fluorescence intensity with excitation at approximately 350 nm and emission at approximately 435 nm.[14]
-
Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding. Calculate the IC50 value from a dose-response curve.
Method 2: Mass Spectrometry-Based Assay
Principle: Tubulin and the test compound are incubated with a known colchicine-site ligand (e.g., Thiocolchicine-d3). Unbound ligand is separated by ultrafiltration and quantified by LC-MS/MS.[15][16]
Materials:
-
Purified tubulin
-
Labeled colchicine-site ligand (e.g., Thiocolchicine-d3)
-
Test compounds
-
Binding Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)[15]
-
Ultrafiltration devices (10 kDa MWCO)[15]
-
LC-MS/MS system[15]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine tubulin, the labeled ligand, and varying concentrations of the test compound in Binding Buffer.[15]
-
Incubation: Incubate at 37°C for 60 minutes to reach equilibrium.[15]
-
Ultrafiltration: Transfer the reaction mixture to an ultrafiltration device and centrifuge to separate the unbound ligand (filtrate).[15]
-
LC-MS/MS Analysis: Quantify the concentration of the unbound labeled ligand in the filtrate using a validated LC-MS/MS method.[15]
-
Data Analysis: Calculate the percentage of inhibition of labeled ligand binding by the test compound to determine the IC50 and Ki values.[17]
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the visualization of the microtubule network within cells and the assessment of its disruption by CBSIs.
Materials:
-
Cultured cells (e.g., HeLa)
-
Glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[18]
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the test compound or vehicle control for the desired time.[19]
-
Fixation: Fix the cells with an appropriate fixative. For microtubule staining, ice-cold methanol (B129727) is often preferred.[20]
-
Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cells to allow antibody entry.[18]
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Antibody Incubation: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.[19]
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.[19]
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the network, characterized by diffuse tubulin staining and fragmented microtubules, is indicative of CBSI activity.[18]
Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the cell cycle phase distribution of a cell population following treatment with a test compound.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[21][22]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest treated and control cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[21][22]
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark.[21]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a hallmark of CBSI activity.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cultured cells in a 96-well plate
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle control for the desired duration.
-
Assay Reagent Addition: Add the caspase-3/7 reagent directly to the cell culture wells. The reagent typically contains a pro-luminescent or pro-fluorescent caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) and components for cell lysis.[23]
-
Incubation: Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Measurement: Measure the luminescence or fluorescence signal, which is proportional to the caspase-3/7 activity.[24] An increase in signal indicates the induction of apoptosis.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by CBSIs and the workflows of the experimental protocols described above.
Caption: Mechanism of action of Colchicine-Binding Site Inhibitors (CBSIs).
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Caption: Intersection of some CBSIs with the PI3K/AKT/mTOR pathway.
Caption: Intersection of some CBSIs with the Src kinase signaling pathway.
Conclusion
The discovery and development of novel colchicine-binding site inhibitors continue to be a vibrant area of cancer research. Their unique mechanism of action, coupled with the potential to overcome multidrug resistance, makes them highly attractive therapeutic candidates. The experimental protocols and data presented in this guide provide a robust framework for the identification and characterization of new CBSIs. Future research will likely focus on developing inhibitors with improved pharmacological properties and exploring their efficacy in combination therapies to further enhance their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.in]
- 24. tandfonline.com [tandfonline.com]
The Converging Roles of c-Src and p38 MAPK in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This technical guide delves into the pivotal roles of two key signaling proteins, the non-receptor tyrosine kinase c-Src and the stress-activated p38 mitogen-activated protein kinase (MAPK), in the pathogenesis of TNBC. We explore their individual signaling pathways, points of crosstalk, and their collective impact on tumor proliferation, metastasis, and drug resistance. This document provides a comprehensive overview of the experimental methodologies used to investigate these kinases, presents quantitative data on the efficacy of their inhibitors, and visualizes their complex signaling networks. The information contained herein is intended to equip researchers and drug development professionals with a deeper understanding of the c-Src and p38 signaling axes as viable therapeutic targets in TNBC.
Introduction
Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 15-20% of all breast cancers.[1] It is associated with a poor prognosis, characterized by early relapse, a high likelihood of distant metastasis, and shorter overall survival compared to other breast cancer subtypes.[1] The proto-oncogene c-Src is frequently overexpressed and hyperactivated in TNBC, where it plays a crucial role in regulating cell growth, motility, invasion, and angiogenesis.[2][3] Similarly, the p38 MAPK pathway, a key transducer of cellular stress signals, is implicated in TNBC progression, with paradoxical roles in both promoting and suppressing tumorigenesis depending on the context.[4][5] Emerging evidence points to a significant interplay between c-Src and p38 signaling, suggesting that co-targeting these pathways could be a promising therapeutic strategy for TNBC.[3]
The Role of c-Src in Triple-Negative Breast Cancer
c-Src, a non-receptor tyrosine kinase, is a critical signaling node in TNBC. Its dysregulation is strongly linked to tumor metastasis and poor prognosis.[6]
c-Src Signaling Pathways
c-Src is activated by various upstream signals, including receptor tyrosine kinases (RTKs) like EGFR, integrins, and G-protein-coupled receptors (GPCRs).[7][8] Upon activation, c-Src phosphorylates a multitude of downstream substrates, thereby initiating several signaling cascades that promote cancer progression. Key downstream pathways include:
-
RAS/MEK/ERK Pathway: c-Src can activate the RAS-RAF-MEK-ERK (MAPK) pathway, which is a central regulator of cell proliferation and survival.[6]
-
PI3K/AKT Pathway: c-Src can also activate the PI3K/AKT pathway, another critical signaling route for cell survival, growth, and proliferation.[8]
-
FAK Signaling: The interaction between c-Src and focal adhesion kinase (FAK) is crucial for cell adhesion, migration, and invasion.[9]
-
STAT3 Pathway: c-Src can phosphorylate and activate the signal transducer and activator of transcription 3 (STAT3), a transcription factor that promotes the expression of genes involved in cell survival and proliferation.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. c‐Src inhibitor selectively inhibits triple‐negative breast cancer overexpressed Vimentin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38γ MAPK is a therapeutic target for triple-negative breast cancer by stimulation of cancer stem-like cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Src Family Kinases as Potential Therapeutic Targets for Chemotherapy-Resistant Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cell-Based Assays for Antitumor Agent-164
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of Antitumor Agent-164, a novel compound with potential anticancer properties. The protocols outlined below describe standard cell-based assays to quantify its cytotoxic effects, ability to induce apoptosis, and impact on cell cycle progression.
Introduction
This compound is a synthetic small molecule identified as a potent inhibitor of cancer cell proliferation. While the specific "this compound" may refer to several investigational compounds, many such agents function by disrupting critical cellular processes. For instance, compounds like GS-164 act by stimulating tubulin polymerization, leading to mitotic arrest and subsequent cell death, similar to the mechanism of Taxol.[1] Others, such as UM-164, function as dual inhibitors of c-Src and p38 MAPK, which in turn suppresses tumor growth by modulating the Hippo-YAP signaling pathway.[2] A compound designated "this compound (compound 60c)" has been described as a colchicine-binding site inhibitor, highlighting its role in microtubule disruption.[3] This document provides a generalized protocol for assessing the anticancer activity of a compound like this compound, which is presumed to induce cytotoxicity, apoptosis, and cell cycle arrest.
The following protocols are fundamental for the preclinical evaluation of anticancer drug candidates.[4][5]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[6][7]
Experimental Protocol
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, MCF-7, or A549) in complete culture medium.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well (in 100 µL of medium) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Concentration (µM) | HeLa % Viability (Mean ± SD) | MCF-7 % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 97.5 ± 4.2 | 99.1 ± 3.5 |
| 1 | 85.7 ± 5.2 | 88.1 ± 4.8 | 90.3 ± 4.1 |
| 10 | 52.3 ± 3.8 | 55.6 ± 3.9 | 60.2 ± 3.7 |
| 50 | 21.5 ± 2.9 | 24.8 ± 3.1 | 28.9 ± 3.3 |
| 100 | 8.9 ± 1.5 | 11.2 ± 2.0 | 14.5 ± 2.1 |
| IC₅₀ (µM) | 10.8 | 12.5 | 15.2 |
This table presents example data.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is used to detect this event.[10] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][11]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC₅₀ value (e.g., 5, 10, 20 µM) for 24 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
Data Presentation
Table 2: Apoptosis Induction by this compound in HeLa Cells (24h)
| Concentration (µM) | Healthy Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic/Necrotic (%) (Q2) |
|---|---|---|---|
| 0 (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 5 | 78.4 ± 3.1 | 15.2 ± 2.1 | 6.4 ± 1.5 |
| 10 | 55.9 ± 4.5 | 30.8 ± 3.5 | 13.3 ± 2.8 |
| 20 | 25.3 ± 3.8 | 45.1 ± 4.2 | 29.6 ± 3.9 |
This table presents example data. Q represents quadrants in the flow cytometry plot.
Signaling Pathway Diagram
References
- 1. GS-164, a small synthetic compound, stimulates tubulin polymerization by a similar mechanism to that of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for In Vivo Xenograft Models of TAK-164
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-164 is an investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises a human monoclonal antibody targeting Guanylyl Cyclase C (GCC), linked to a potent DNA alkylating agent, DGN549. GCC is a transmembrane receptor expressed on the apical side of intestinal epithelial cells and is aberrantly expressed in malignant tissues such as metastatic colorectal cancer, making it a promising therapeutic target.[1] This document provides detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the antitumor efficacy of TAK-164.
Mechanism of Action
TAK-164 is designed to selectively bind to GCC-expressing tumor cells.[1] Upon binding, the ADC is internalized, leading to the release of the cytotoxic payload, DGN549, which then alkylates DNA, inducing cell death.[1] The targeted delivery of this potent cytotoxic agent aims to maximize antitumor activity while minimizing systemic toxicity.
Application: Evaluating Antitumor Efficacy in Colorectal Cancer Xenograft Models
Patient-derived xenograft (PDX) models of metastatic colorectal cancer that express Guanylyl Cyclase C (GCC) are highly relevant for assessing the in vivo activity of TAK-164.[1] These models offer a clinically relevant system to study tumor response, pharmacodynamics, and biodistribution.
Experimental Protocol: Subcutaneous Patient-Derived Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous PDX model of metastatic colorectal cancer to evaluate the efficacy of TAK-164.
1. Materials:
-
Patient-derived colorectal cancer tissue expressing GCC
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (or other suitable extracellular matrix)
-
Surgical tools (forceps, scalpels)
-
1 mL syringes with 25G needles
-
TAK-164 (lyophilized powder)
-
Vehicle control (e.g., sterile saline or formulation buffer)
-
Calipers for tumor measurement
-
Animal balance
2. Animal Handling and Acclimatization:
-
All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
House mice in a specific pathogen-free (SPF) environment.
-
Allow for a minimum of one week of acclimatization before any experimental procedures.
3. Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the right flank of the mouse.
-
Resuspend minced tumor fragments or single-cell suspensions from the PDX tissue in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject approximately 1 x 10^6 viable cells (or a 2-3 mm tumor fragment) subcutaneously into the prepared flank.
-
Monitor the animals for tumor growth.
4. Study Initiation and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record body weights.
-
Reconstitute and dilute TAK-164 to the desired concentration according to the manufacturer's instructions.
-
Administer TAK-164 intravenously (e.g., via the tail vein) at the specified dose. A single intravenous administration of 0.76 mg/kg has been shown to be effective.[1]
-
Administer the vehicle control to the control group using the same route and volume.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include body weight changes, overall survival, and biomarker analysis from tumor tissue at the end of the study.
-
Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant morbidity.
Data Presentation
Quantitative data from in vivo xenograft studies should be summarized in a clear and structured format.
Table 1: Antitumor Efficacy of TAK-164 in a Metastatic Colorectal Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Animals | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | IV | 10 | 150 ± 25 | 1200 ± 150 | - | +5 ± 2 |
| TAK-164 | 0.76 | IV | 10 | 155 ± 30 | 350 ± 75 | 70.8 | -2 ± 3 |
Note: The data presented in this table is illustrative and based on findings that a single intravenous administration of TAK-164 at 0.76 mg/kg resulted in significant growth rate inhibition in PHTX models of metastatic colorectal cancer.[1] Actual results will vary depending on the specific PDX model and experimental conditions.
Biodistribution Studies
To confirm the targeted delivery of TAK-164, biodistribution studies can be performed using radiolabeled TAK-164 (e.g., with ⁸⁹Zr).[1] These studies help to visualize the uptake of the ADC in the tumor and other organs over time, providing a correlation between GCC expression, tumor uptake, and antitumor activity.[1]
Protocol: Biodistribution Imaging
-
Conjugate TAK-164 with a suitable radioisotope (e.g., ⁸⁹Zr).
-
Establish tumor-bearing mice as described in the xenograft protocol.
-
Administer the radiolabeled TAK-164 intravenously.
-
At various time points post-injection (e.g., 24, 48, 72 hours), perform imaging (e.g., PET/CT).
-
Quantify the radioactivity in the tumor and major organs to determine the biodistribution profile.
Conclusion
The protocols and application notes provided here offer a framework for the preclinical evaluation of TAK-164 in relevant in vivo xenograft models. These studies are crucial for understanding the therapeutic potential, mechanism of action, and safety profile of this novel antibody-drug conjugate. Adherence to detailed and standardized protocols will ensure the generation of robust and reproducible data to support further clinical development.
References
Application Notes and Protocols for UM-164 Administration in Mouse Models of Glioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of UM-164, a dual inhibitor of c-Src and p38 MAPK, in preclinical mouse models of glioma. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of UM-164 against glioma.
Introduction
Glioma is the most prevalent and aggressive form of primary brain tumor in adults.[1][2][3] The signaling pathways involving c-Src and p38 MAPK are known to promote the development and progression of glioma.[4] UM-164 has emerged as a promising therapeutic agent that targets both of these kinases.[4][5] Research has demonstrated that UM-164 can suppress the proliferation, migration, and spheroid formation of glioma cells, as well as induce cell cycle arrest.[4] Notably, UM-164 exerts its anti-tumor effects in glioma through the Hippo-YAP signaling pathway.[4][6] Specifically, it triggers the translocation of Yes-associated protein (YAP) to the cytoplasm, thereby reducing its activity and the expression of its target genes, such as CYR61 and AXL.[4] In vivo studies using glioma xenograft mouse models have confirmed the anti-glioma efficacy of UM-164.[4]
Data Presentation
In Vivo Efficacy of UM-164 in a Glioma Xenograft Model
The following table summarizes the quantitative data from an in vivo study evaluating the effect of UM-164 on the growth of glioma xenografts in nude mice.
| Treatment Group | Dosage | Administration Route | Frequency | Outcome |
| Control | Saline | Intraperitoneal | Every three days | Progressive tumor growth |
| UM-164 | 5 mg/kg | Intraperitoneal | Every three days | Noticeable trend of persistent tumor atrophy compared to the control group. |
| UM-164 | 10 mg/kg | Intraperitoneal | Every three days | Superior tumor atrophy compared to the 5 mg/kg group.[4] |
Experimental Protocols
Protocol 1: Subcutaneous Glioma Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous glioma xenograft model to assess the efficacy of UM-164.
Materials:
-
Human glioma cell line (e.g., LN229)[4]
-
Nude mice (e.g., BALB/c nude mice)
-
UM-164
-
Saline solution (vehicle)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture LN229 glioma cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation: Harvest and resuspend the LN229 cells in a sterile saline solution at a concentration suitable for injection.
-
Tumor Cell Implantation: Subcutaneously inject the prepared LN229 cells into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.
-
Grouping and Treatment: Once tumors reach a predetermined size, randomly divide the mice into treatment and control groups (n=5 per group).[4]
-
Efficacy Assessment: Continue treatment and monitor tumor volume for the duration of the study.
-
Data Analysis: At the end of the study, sacrifice the mice, excise the tumors, and compare the tumor volumes between the different groups.
Protocol 2: Orthotopic Glioma Mouse Model (General Protocol)
For a more clinically relevant model, an orthotopic approach is recommended. This protocol provides a general framework for establishing an intracranial glioma model.
Materials:
-
Human glioma cell line (e.g., U87 MG-Luc)[7]
-
Stereotactic frame
-
Anesthesia
-
Surgical tools
-
Bioluminescence imaging system (e.g., IVIS Spectrum)[7]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired glioma cell line.
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotactic frame.[8]
-
Intracranial Injection: Create a small burr hole in the skull and, using a stereotactic apparatus, slowly inject the glioma cells into the brain parenchyma.[8]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.[7]
-
Treatment Administration: Once tumors are established, initiate treatment with UM-164 as described in Protocol 1. The route of administration can be adapted based on the study design (e.g., intravenous, intraperitoneal, or oral).
-
Efficacy Assessment: Monitor tumor progression and animal survival.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by UM-164 and the experimental workflows.
Caption: UM-164 Signaling Pathway in Glioma.
Caption: Subcutaneous Glioma Xenograft Workflow.
Caption: Orthotopic Glioma Model Workflow.
References
- 1. Orthotopic Mouse Model Of Glioblastoma - Explicyte Immuno-Oncology [explicyte.com]
- 2. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Mouse Models in Glioma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for GS-164 Microtubule Assembly Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-164 is a small synthetic molecule that has been identified as a microtubule-stabilizing agent.[1] Its mechanism of action is similar to that of the well-known anti-cancer drug, Taxol (paclitaxel).[1] GS-164 promotes the polymerization of tubulin into stable microtubules, leading to cell cycle arrest in the mitotic phase and subsequent cell death.[1] This property makes GS-164 a compound of interest for cancer research and drug development.
These application notes provide a comprehensive overview of the GS-164 microtubule assembly assay, including detailed protocols for its in vitro characterization.
Mechanism of Action
GS-164 exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction stimulates the assembly of tubulin dimers into microtubules and stabilizes the resulting polymers.[1] Unlike some other microtubule-targeting agents that cause depolymerization, GS-164 enhances microtubule polymerization, even in the absence of GTP, and makes them resistant to disassembly by factors such as calcium and low temperatures.[1] This stabilization of microtubules disrupts the dynamic instability essential for proper mitotic spindle formation and function, leading to mitotic arrest and apoptosis.[1]
Caption: Mechanism of action of GS-164.
Data Presentation
In Vitro Activity Comparison: GS-164 vs. Taxol
| Parameter | GS-164 | Taxol (Paclitaxel) | Reference |
| Microtubule Assembly Activity | 1/10th the activity of Taxol | 10x more active than GS-164 | [1] |
| Cytotoxicity | ~1000-fold less cytotoxic | ~1000x more cytotoxic than GS-164 | [1] |
Cytotoxicity Profile of Taxol in HeLa Cells
| Exposure Time | IC50 | Reference |
| 24 hours | 2.5 - 7.5 nM | [2][3] |
| 24 hours | 5 - 10 nM | [4] |
| 48 hours | 8.070 µM (in Taxol-resistant HeLa) | [5] |
Experimental Protocols
The following is a detailed protocol for a standard in vitro microtubule assembly assay that can be used to characterize the activity of GS-164. This protocol is based on commonly used methods for assessing microtubule polymerization.
In Vitro Microtubule Assembly Assay (Turbidity Measurement)
Objective: To measure the effect of GS-164 on the rate and extent of tubulin polymerization in vitro by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
GS-164 (dissolved in an appropriate solvent, e.g., DMSO)
-
Taxol (as a positive control)
-
DMSO (as a vehicle control)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well microplates
Protocol:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare a stock solution of GS-164 in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of Taxol in DMSO for the positive control.
-
Prepare a working solution of GTP in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a 96-well plate, add the following components in order:
-
General Tubulin Buffer
-
Glycerol (to promote polymerization)
-
GTP solution
-
Test compound (GS-164 dilution, Taxol, or DMSO vehicle)
-
-
Add the purified tubulin to each well to initiate the reaction. The final tubulin concentration is typically in the range of 1-3 mg/mL.
-
-
Measurement:
-
Immediately place the 96-well plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) as a function of time for each concentration of GS-164 and the controls.
-
The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
From the polymerization curves, determine the following parameters:
-
Lag phase: Time before a significant increase in absorbance.
-
Vmax (Maximum rate of polymerization): The steepest slope of the curve.
-
Plateau: The maximum absorbance reached, representing the total amount of polymerized tubulin at steady state.
-
-
Compare the parameters for GS-164-treated samples to the vehicle control and the Taxol positive control.
-
Caption: Experimental workflow for the in vitro microtubule assembly assay.
Cellular Assays
To further characterize the effects of GS-164, the following cellular assays can be employed:
-
Immunofluorescence Microscopy: Visualize the effects of GS-164 on the microtubule network in cultured cells (e.g., HeLa). Treatment with GS-164 is expected to show an increase in microtubule bundling and stabilization.[1]
-
Cell Cycle Analysis by Flow Cytometry: Quantify the percentage of cells in different phases of the cell cycle. GS-164 treatment should result in an accumulation of cells in the G2/M phase, indicative of mitotic arrest.[1]
-
Cytotoxicity Assays (e.g., MTT, SRB): Determine the IC50 values of GS-164 in various cancer cell lines to assess its anti-proliferative activity.
Conclusion
GS-164 is a promising microtubule-stabilizing agent with a mechanism of action similar to Taxol. The provided protocols offer a framework for researchers to investigate its in vitro and cellular effects. While quantitative data on GS-164 is limited in publicly available literature, these methods will enable the generation of new data to further elucidate its potential as a therapeutic agent. Further studies are warranted to explore its efficacy in various cancer models and to fully understand its pharmacological profile.
References
- 1. GS-164, a small synthetic compound, stimulates tubulin polymerization by a similar mechanism to that of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SM-164 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-164 is a potent, bivalent, cell-permeable, non-peptide small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2] It is designed to induce apoptosis in cancer cells by targeting and antagonizing the Inhibitor of Apoptosis Proteins (IAPs). Specifically, SM-164 binds with high affinity to X-linked inhibitor of apoptosis protein (XIAP), as well as cellular IAP1 (cIAP1) and cIAP2, thereby relieving their inhibition of caspases and promoting programmed cell death.[3][4] These application notes provide a comprehensive overview of SM-164's mechanism of action, its efficacy in various cancer cell lines, and detailed protocols for its use in research settings.
Mechanism of Action
SM-164 mimics the endogenous pro-apoptotic protein Smac/DIABLO. As a bivalent antagonist, it can concurrently interact with multiple BIR (Baculoviral IAP Repeat) domains on IAP proteins.[3] Its primary mechanisms for inducing apoptosis are:
-
Antagonism of XIAP: SM-164 binds to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting the activity of executioner caspases-3 and -7, and initiator caspase-9.[4][5]
-
Degradation of cIAP1 and cIAP2: By binding to cIAP1 and cIAP2, SM-164 induces their auto-ubiquitination and subsequent proteasomal degradation.[1] The depletion of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of the non-canonical NF-κB pathway, which can result in the production of endogenous TNFα. This, in turn, can initiate TNFα-dependent extrinsic apoptosis.[1][6]
The induction of apoptosis by SM-164 is often dependent on the presence of TNFα. In many cancer cell lines, SM-164 shows potent activity as a single agent due to the autocrine production of TNFα by the cancer cells themselves.[1] In cell lines that do not produce sufficient levels of TNFα, the apoptotic effect of SM-164 can be significantly enhanced by the addition of exogenous TNFα or other pro-apoptotic agents like TRAIL.[3][7]
Data Presentation
Table 1: Binding Affinities of SM-164 to IAP Proteins
| IAP Protein | Binding Affinity (Ki) | Reference |
| XIAP (BIR2-BIR3) | 0.56 nM | [3] |
| cIAP1 (BIR2-BIR3) | 0.31 nM | [3] |
| cIAP2 (BIR3) | 1.1 nM | [3] |
Table 2: Single-Agent Activity of SM-164 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Reference |
| HL-60 | Leukemia | Apoptosis Induction | Effective at ≥ 1 nM | - | [2] |
| MDA-MB-231 | Breast Cancer | Apoptosis (1 nM) | 32% | 12 hours | [1] |
| SK-OV-3 | Ovarian Cancer | Apoptosis (1 nM) | 33% | 12 hours | [1] |
| MALME-3M | Melanoma | Apoptosis (1 nM) | 37% | 12 hours | [1] |
| A549 | Lung Cancer | IC50 (µM) | ~0.0000424 | 72 hours | [8] |
| MCF-7 | Breast Cancer | IC50 (µM) | > 1000 | 72 hours | [8] |
| DU-145 | Prostate Cancer | IC50 (µM) | 125.7 | 72 hours | [8] |
| WM2664 | Melanoma | IC50 (µM) | 137.1 | 72 hours | [8] |
| A549 | Lung Cancer | IC50 (µM) | ~0.0112 | 24 hours | [8] |
| MCF-7 | Breast Cancer | IC50 (µM) | 30.0 | 24 hours | [8] |
| DU-145 | Prostate Cancer | IC50 (µM) | ~0.000108 | 24 hours | [8] |
| WM2664 | Melanoma | IC50 (µM) | 9.9 | 24 hours | [8] |
Note: The single-agent activity of SM-164 can be highly cell-line dependent, often correlating with the level of autocrine TNFα signaling.[1]
Visualizations
Caption: SM-164 signaling pathway for apoptosis induction.
Caption: Experimental workflow for assessing SM-164 induced apoptosis.
Caption: Logical diagram of SM-164 mechanism of action.
Experimental Protocols
1. Cell Viability Assay (WST-1 or MTT)
This protocol is for determining the dose-dependent effect of SM-164 on cancer cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
SM-164 (reconstituted in DMSO)
-
WST-1 or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of SM-164 in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest SM-164 dose.
-
Remove the medium from the wells and add 100 µL of the SM-164 dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following SM-164 treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
SM-164
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of SM-164 (and/or TNFα, if applicable) for the specified time.[7]
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants for analysis.
-
3. Western Blotting for Apoptosis Markers
This protocol is for detecting the activation of caspases and cleavage of PARP, key indicators of apoptosis.
-
Materials:
-
Cancer cell line of interest
-
SM-164
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, -8, -9, anti-PARP, anti-cIAP1, anti-XIAP, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed cells and treat with SM-164 as described for the apoptosis assay.
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system. Analyze the expression of cleaved caspases and PARP relative to a loading control.[1]
-
References
- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SM-164 | Cell Signaling Technology [cellsignal.com]
- 5. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for EM164 Antibody in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM164, a murine monoclonal antibody also known as AVE1642 in its humanized form, is an antagonist of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, the IGF-1R signaling pathway is frequently implicated in tumor cell proliferation, survival, and metastasis.[3][4] EM164 specifically binds to IGF-1R, thereby inhibiting the binding of its ligands, IGF-1 and IGF-2, and subsequently blocking downstream pro-survival signaling pathways such as PI3K/Akt and MAPK.[5][6] This document provides detailed protocols for preclinical evaluation of EM164 in neuroblastoma models, based on published research.
Mechanism of Action: Targeting the IGF-1R Pathway
The Insulin-like Growth Factor (IGF) signaling pathway plays a critical role in normal growth and development, but its dysregulation is a key driver in many cancers, including neuroblastoma.[3] The binding of IGF-1 and IGF-2 to the IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its tyrosine kinase domain. This initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/Raf/MAPK pathways, which promote cell proliferation, growth, and survival, while inhibiting apoptosis.[6]
EM164 acts as a competitive inhibitor, binding with high affinity to the extracellular domain of IGF-1R and preventing the binding of IGF-1 and IGF-2.[5] This blockade of ligand binding inhibits receptor autophosphorylation and activation of the downstream signaling cascades. A key advantage of EM164 is its specificity for IGF-1R, without significant cross-reactivity with the insulin (B600854) receptor (IR), which helps in minimizing metabolic side effects.[5][7]
References
- 1. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual specific anti-IGF-1/IGF-2 human monoclonal antibody alone and in combination with temsirolimus for therapy of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneity of neuroblastoma cell lines in insulin‐like growth factor 1 receptor/Akt pathway‐mediated cell proliferative responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An anti-insulin-like growth factor I receptor antibody that is a potent inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CS2164 in In Vitro Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS2164, also known as Chiauranib or Ibcasertib, is a potent, orally active multi-target kinase inhibitor with significant anti-angiogenic properties.[1] It primarily exerts its effects by targeting key kinases involved in tumor angiogenesis, mitosis, and chronic inflammation.[2][3][4] In vitro studies have demonstrated that CS2164 effectively inhibits angiogenesis by suppressing the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways.[2][5] These notes provide detailed protocols for evaluating the anti-angiogenic effects of CS2164 in vitro, along with a summary of its inhibitory activities and relevant signaling pathways.
Mechanism of Action
CS2164 is a highly selective multi-kinase inhibitor. Its anti-angiogenic activity stems from its potent inhibition of angiogenesis-related kinases, including VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit.[1][2][3] The inhibition of VEGFR2, a key mediator in the VEGF signaling cascade, is central to its mechanism. By blocking VEGFR2 phosphorylation, CS2164 prevents the downstream signaling that leads to endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels.[2][5][6][7] Additionally, CS2164 inhibits Aurora B kinase, which is involved in mitosis, and colony-stimulating factor 1 receptor (CSF-1R), which plays a role in the tumor inflammatory microenvironment.[2][3]
Quantitative Data: Kinase Inhibitory Activity
CS2164 demonstrates potent inhibition of key kinases involved in angiogenesis with IC50 values in the low nanomolar range.
| Target Kinase | IC50 (nM) | Function in Angiogenesis/Tumor Progression |
| VEGFR1 | 1-9 | Modulation of angiogenesis, endothelial cell migration. |
| VEGFR2 | 1-9 | Primary mediator of VEGF-driven angiogenesis, proliferation, and survival of endothelial cells.[8][9] |
| VEGFR3 | 1-9 | Primarily involved in lymphangiogenesis. |
| PDGFRα | 1-9 | Regulates pericyte recruitment and vessel maturation. |
| c-Kit | 1-9 | Involved in cell survival and proliferation in various cell types. |
| Aurora B | 1-9 | Regulates cell division (mitosis). |
| CSF-1R | 1-9 | Modulates tumor-associated macrophages and the inflammatory microenvironment. |
Data compiled from multiple sources indicating IC50 values in the single-digit nanomolar range.[1][2][3][4]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to assess the anti-angiogenic activity of CS2164.
HUVEC Proliferation/Viability Assay
This assay determines the effect of CS2164 on the proliferation and viability of Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.
Materials:
-
HUVECs (passage 2-6)
-
Endothelial Basal Medium (EBM) supplemented with a growth kit (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
CS2164 (dissolved in DMSO)
-
VEGF-A (recombinant human)
-
96-well plates, gelatin-coated
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Cell Starvation:
-
After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free EBM.
-
Incubate for 4-6 hours to serum-starve the cells.
-
-
Treatment:
-
Prepare serial dilutions of CS2164 in serum-free EBM containing 20 ng/mL VEGF-A.[6] A typical concentration range for CS2164 would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a "no VEGF" control.
-
Aspirate the starvation medium and add 100 µL of the treatment medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Read the absorbance at the appropriate wavelength using a microplate reader.[12]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log concentration of CS2164 to calculate the IC50 value.
-
Endothelial Cell Tube Formation Assay
This assay models the differentiation and organization of endothelial cells into capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs (passage 2-6)
-
Basement membrane extract (BME), such as Matrigel® or Geltrex™
-
Pre-chilled 96-well plate
-
EBM with low serum (e.g., 0.5-1% FBS)
-
CS2164 (dissolved in DMSO)
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in low-serum EBM at a concentration of 2-3 x 10^5 cells/mL.
-
In separate tubes, mix the cell suspension with various concentrations of CS2164 (e.g., 0.1 nM to 10 µM) or vehicle control.
-
-
Seeding:
-
Carefully add 100 µL of the cell/treatment suspension (20,000-30,000 cells) to each BME-coated well.[16]
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours.[13] Monitor tube formation periodically under the microscope.
-
-
Visualization and Quantification:
-
After incubation, capture images of the tube networks in each well using an inverted microscope at 4x or 10x magnification.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes/junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis:
-
Compare the quantitative parameters from CS2164-treated wells to the vehicle control to determine the percentage of inhibition.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of CS2164 on the directional migration of endothelial cells, a process essential for closing vascular gaps and extending new vessels.
Materials:
-
HUVECs
-
24-well or 12-well plates
-
Sterile 200 µL pipette tip or a cell-scratch insert
-
EBM with low serum (0.5-1% FBS)
-
CS2164 (dissolved in DMSO)
-
Inverted microscope with a camera
Protocol:
-
Create Monolayer:
-
Seed HUVECs in a multi-well plate and grow them to 90-100% confluency.
-
-
Create Wound:
-
Using a sterile 200 µL pipette tip, create a straight, linear scratch through the center of the monolayer.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
-
Treatment:
-
Add low-serum EBM containing different concentrations of CS2164 or vehicle control to the wells.
-
-
Image Acquisition:
-
Immediately capture images of the scratch at defined locations (mark the plate for reference). This is the 0-hour time point.
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 8, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for all conditions.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the closure rates between CS2164-treated and vehicle control groups.
-
Signaling Pathway Analysis
To confirm that CS2164 inhibits the intended signaling pathway, Western blotting can be performed to assess the phosphorylation status of VEGFR2 and its downstream effectors.
Protocol Outline:
-
Culture HUVECs to ~80% confluency and serum-starve for 4-6 hours.
-
Pre-treat cells with various concentrations of CS2164 for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-VEGFR2 (p-VEGFR2), total VEGFR2, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[5]
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
A reduction in the p-VEGFR2/total VEGFR2 ratio in CS2164-treated cells compared to the VEGF-stimulated control confirms target engagement.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-EPMC5378272 - CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of cell adhesion, modulus and VEGFR-2 inhibition on capillary network formation in synthetic hydrogel arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Antitumor Agent UM-164
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and in vivo evaluation of UM-164, a potent dual inhibitor of c-Src and p38 MAPK with demonstrated antitumor activity.[1][2] UM-164 has shown efficacy in preclinical models of triple-negative breast cancer (TNBC) and glioma by suppressing tumor growth and modulating key signaling pathways.[1][3]
Mechanism of Action
UM-164 exerts its antitumor effects through the dual inhibition of c-Src and p38 mitogen-activated protein kinase (MAPK).[1][3] This dual activity leads to the suppression of downstream signaling pathways involved in cell proliferation, survival, motility, and invasion.[3] In glioma, UM-164 has been shown to reduce the activity of Yes-associated protein (YAP) by promoting its cytoplasmic translocation, thereby inhibiting the Hippo-YAP signaling pathway.[1] This leads to decreased expression of YAP target genes, such as CYR61 and AXL, and induces G1 phase cell cycle arrest.[1]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by UM-164.
References
- 1. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Synthesis of Antitumor Agent-164 Derivatives
Introduction
Antitumor agent-164 and its derivatives are a promising class of small molecules investigated for their potent anticancer activities. These compounds typically feature a core structure of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and MEK/ERK pathways. This document provides detailed protocols for the synthesis of these derivatives, data on their structure-activity relationships, and visualizations of the synthetic workflow and relevant biological pathways.
Application Notes
The synthetic methodologies described herein are intended for researchers in medicinal chemistry and drug discovery. The protocols outline a multi-step synthesis that is adaptable for the creation of a library of derivatives for structure-activity relationship (SAR) studies. The synthesized compounds can be evaluated for their in vitro cytotoxicity against various cancer cell lines and for their inhibitory activity against specific kinase targets. The data presented in this document can guide the design of novel analogs with improved potency and selectivity. It is crucial to handle all reagents and solvents in a well-ventilated fume hood and to use appropriate personal protective equipment.
Data Presentation
The following tables summarize the structure-activity relationship for a series of synthesized this compound derivatives, highlighting the impact of substitutions on their cytotoxic activity against the K562 human chronic myeloid leukemia cell line.
Table 1: Cytotoxicity of this compound Derivatives against K562 Cells
| Compound ID | R1 Group (on Phenyl Ring) | R2 Group (on Pyrimidine (B1678525) Ring) | IC50 (µM)[1] |
| 1 | H | H | 5.2 |
| 2 | 4-CH3 | H | 3.8 |
| 3 | 4-OCH3 | H | 4.1 |
| 4 | 4-Cl | H | 2.5 |
| 5 | 4-CF3 | H | 1.9 |
| 6 | H | 6-amino | 3.1 |
| 7 | 4-CF3 | 6-((3-morpholinopropyl)amino) | 0.038[1] |
Note: The data presented is representative and compiled from literature reports on analogous compounds.
Experimental Protocols
The synthesis of this compound derivatives can be accomplished through a convergent synthetic strategy. The key steps involve the preparation of a substituted 1,3,4-thiadiazole (B1197879) intermediate and various phenyl isocyanates, followed by their coupling to form the final urea (B33335) derivatives.
Protocol 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (Intermediate A)
This protocol describes the synthesis of the core heterocyclic scaffold.
-
Reaction Setup: To a solution of thiosemicarbazide (B42300) (1.0 eq) in ethanol, add potassium hydroxide (B78521) (1.0 eq).
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (1.1 eq) to the reaction mixture at room temperature.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with a dilute solution of hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-amino-1,3,4-thiadiazole-2-thiol.
Protocol 2: Synthesis of 5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-amine (Intermediate B)
This protocol details the coupling of the thiadiazole core with a pyrimidine moiety.
-
Reaction Setup: Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (Intermediate A, 1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, potassium carbonate (1.5 eq), to the solution.
-
Addition of Pyrimidine: Add 4-chloropyrimidine (B154816) (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 60-80 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain 5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-amine.
Protocol 3: Synthesis of Substituted Phenyl Isocyanates (Intermediate C)
This protocol describes a general method for the preparation of various substituted phenyl isocyanates.
-
Reaction Setup: In a dry flask, dissolve the corresponding substituted aniline (B41778) (1.0 eq) in a dry, inert solvent like dichloromethane (B109758) (DCM) or toluene.
-
Phosgenation: Add triphosgene (B27547) (0.4 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak at ~2250-2270 cm⁻¹).
-
Isolation: The resulting phenyl isocyanate can be used in the next step directly or isolated by careful removal of the solvent under reduced pressure.
Protocol 4: Synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea Derivatives (Final Products)
This is the final coupling step to yield the target compounds.
-
Reaction Setup: Dissolve 5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-amine (Intermediate B, 1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or DCM.
-
Addition of Isocyanate: Add the desired substituted phenyl isocyanate (Intermediate C, 1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically clean and proceeds to completion, which can be monitored by TLC.
-
Work-up and Isolation: The product often precipitates out of the reaction mixture. The solid is collected by filtration, washed with the reaction solvent, and dried. If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound derivatives.
Caption: General synthetic route for this compound derivatives.
Signaling Pathway Inhibition
The diagram below depicts the inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
Application Notes and Protocols: Lentiviral shRNA Knockdown with UM-164 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the combination of genetic knockdown with small molecule inhibitors presents a powerful strategy to dissect signaling pathways and identify synergistic therapeutic vulnerabilities. This document provides detailed application notes and protocols for the combined use of lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with UM-164, a potent dual inhibitor of c-Src and p38 MAPK.[1][2][3][4]
UM-164 has demonstrated significant anti-proliferative and anti-migratory effects in various cancer models, including triple-negative breast cancer and glioma.[1][2][3][4][5] Its mechanism of action involves binding to the inactive "DFG-out" conformation of c-Src, leading to altered cellular localization of the kinase, and potent inhibition of the p38 MAPK signaling pathway.[2][3] In glioma cells, UM-164 has been shown to suppress proliferation by reducing the activity of the transcriptional co-activator YAP, a key effector of the Hippo pathway.[1]
Lentiviral shRNA technology allows for stable, long-term knockdown of specific target genes, providing a robust system to investigate the functional consequences of gene silencing.[6][7] By combining lentiviral shRNA knockdown of a gene of interest with UM-164 treatment, researchers can explore synthetic lethality, mechanisms of drug resistance, and the intricate interplay between different signaling cascades.
These protocols are designed to guide researchers through the experimental workflow, from lentiviral particle production to the final combined treatment and analysis.
Data Presentation
Table 1: In Vitro Efficacy of UM-164 in Glioma Cell Lines[1][8]
| Cell Line | Time Point | IC50 (µM) |
| LN229 | 24h | 10.07 |
| 48h | 6.20 | |
| 72h | 3.81 | |
| SF539 | 24h | 3.75 |
| 48h | 2.68 | |
| 72h | 1.23 |
Table 2: Effect of UM-164 on Cell Cycle Distribution in Glioma Cell Lines[1]
| Cell Line | Treatment (100 nM UM-164) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| LN229 | Control | 64.95% | Not specified | Not specified |
| UM-164 (50 nM) | 71.44% | Not specified | Not specified | |
| UM-164 (100 nM) | 75.79% | Not specified | Not specified | |
| SF539 | Control | 51.64% | Not specified | Not specified |
| UM-164 (50 nM) | 60.80% | Not specified | Not specified | |
| UM-164 (100 nM) | 66.68% | Not specified | Not specified |
Signaling Pathways and Experimental Workflow
UM-164 Signaling Pathway
References
- 1. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive sgRNA Screen Identifies p38 MAPK as a Druggable Target to Improve HSPC Engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of p38 MAPK contributes to stem cell-like properties of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by GS-164
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-164 is a novel small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[1][2][3] By forming active complexes with Cyclin E and Cyclin A, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[2][4] E2F then activates the transcription of genes necessary for DNA synthesis, committing the cell to enter the S phase.[2][5] Inhibition of CDK2 by GS-164 is hypothesized to prevent Rb phosphorylation, thereby maintaining the Rb-E2F complex and inducing cell cycle arrest at the G1/S checkpoint.[6][7][8] This application note provides a detailed protocol for analyzing the cell cycle effects of GS-164 using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[9] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[10] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] Therefore, cells in different phases of the cell cycle can be distinguished:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.
By treating cells with GS-164 and subsequently staining with PI, the percentage of cells in each phase of the cell cycle can be quantified, providing a measure of the compound's ability to induce cell cycle arrest.[9]
Data Presentation
The following table summarizes the dose-dependent effect of GS-164 on the cell cycle distribution of a human cancer cell line after a 24-hour treatment.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 45.2 | 35.8 | 19.0 |
| GS-164 (10 nM) | 55.8 | 28.1 | 16.1 |
| GS-164 (50 nM) | 68.3 | 19.5 | 12.2 |
| GS-164 (100 nM) | 75.1 | 12.4 | 12.5 |
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GS-164 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with various concentrations of GS-164 or vehicle control (0.1% DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Harvesting and Fixation
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Transfer the cell suspension to a flow cytometry tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][11]
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[10]
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells twice with 2 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.[12]
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[10]
-
Use a low flow rate to improve the quality of the data.[10]
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse width vs. pulse area plot to exclude doublets.
-
Analyze the PI fluorescence on a linear scale to generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: GS-164 inhibits CDK2, preventing Rb phosphorylation and blocking G1/S transition.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. G1/S transition - Wikipedia [en.wikipedia.org]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]
- 5. 🧬 G1-S Phase Regulation: The Cell Cycle’s Master Checkpoint — King of the Curve [kingofthecurve.org]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Immunohistochemistry for IGF-1R in EM164 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Its signaling cascade, primarily through the PI3K/Akt and Ras/MAPK pathways, is frequently implicated in tumorigenesis and the development of resistance to cancer therapies.[1][2] Consequently, IGF-1R has emerged as a significant therapeutic target in oncology.[3][4]
EM164 is a potent and specific antagonistic monoclonal antibody that binds to the human IGF-1R.[3] Its mechanism of action involves the inhibition of IGF-1 and IGF-2 binding to the receptor, thereby blocking its autophosphorylation and downstream signaling.[3] Preclinical studies have demonstrated that EM164 can inhibit the proliferation of a wide range of cancer cell lines and induce the regression of established tumor xenografts.[3] A key aspect of EM164's anti-tumor activity is its ability to induce the downregulation of IGF-1R protein levels in tumor cells.[5][6]
These application notes provide a comprehensive guide for the use of immunohistochemistry (IHC) to detect and quantify the expression of IGF-1R in tumor tissues, particularly in the context of treatment with EM164 or its humanized version, AVE1642.
Data Presentation
The following tables summarize representative quantitative data on the effect of EM164/AVE1642 treatment on IGF-1R expression in preclinical tumor models. This data is based on findings that demonstrate a reduction in IGF-1R protein levels following treatment.[5]
Table 1: Illustrative Immunohistochemical Scoring of IGF-1R in Xenograft Tumors Treated with EM164
| Treatment Group | N | IHC Score 0 (%) | IHC Score 1+ (%) | IHC Score 2+ (%) | IHC Score 3+ (%) | Mean IHC Score |
| Vehicle Control | 10 | 10 | 20 | 40 | 30 | 2.0 |
| EM164 (Low Dose) | 10 | 30 | 40 | 20 | 10 | 1.1 |
| EM164 (High Dose) | 10 | 60 | 30 | 10 | 0 | 0.5 |
This table presents illustrative data based on published findings of EM164-induced IGF-1R downregulation. The scoring is based on a semi-quantitative assessment of staining intensity and the percentage of positive cells.
Table 2: Western Blot Analysis of IGF-1R Levels in LCC6 Xenografts
| Treatment Group | Days Post-Treatment | Relative IGF-1Rβ Level (Normalized to Control) |
| Control | 7 | 1.00 |
| AVE1642 (50 µg) | 7 | ~0.80 |
| Doxorubicin (B1662922) followed by AVE1642 (800 µg) | 7 | ~0.20 |
Data adapted from a study on the sequential treatment of doxorubicin and AVE1642, demonstrating a dramatic inhibition of IGF-1R levels.[5] This Western Blot data corroborates the expected outcome of reduced IGF-1R expression that would be detected by immunohistochemistry.
Experimental Protocols
Immunohistochemistry Protocol for IGF-1R in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a representative manual IHC method for the detection of IGF-1R in FFPE tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or EDTA, pH 8.0)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-IGF-1R monoclonal antibody
-
Secondary Antibody (HRP-conjugated)
-
DAB Chromogen Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.
-
Heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Peroxidase Block:
-
Incubate sections with Peroxidase Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IGF-1R antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Semi-Quantitative Scoring of IGF-1R Staining
A common method for scoring IGF-1R IHC involves assessing both the intensity of the staining and the percentage of positive tumor cells.
-
Intensity Score:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
Percentage of Positive Cells Score:
-
0: <1%
-
1: 1-10%
-
2: 11-50%
-
3: >50%
-
An H-score can be calculated by multiplying the intensity score by the percentage of positive cells at that intensity, providing a continuous scale of expression.
Visualizations
References
- 1. High expression levels of total IGF-1R and sensitivity of NSCLC cells in vitro to an anti-IGF-1R antibody (R1507) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An anti-insulin-like growth factor I receptor antibody that is a potent inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of insulin-like growth factor 1 receptor in primary breast cancer: immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to CS2164
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS2164, also known as Chiauranib, is a novel multi-kinase inhibitor that demonstrates significant anti-tumor activity by simultaneously targeting three key pathways involved in tumor progression: tumor angiogenesis, mitosis, and the tumor inflammatory microenvironment.[1][2] CS2164 potently inhibits Aurora B kinase, Colony-Stimulating Factor 1 Receptor (CSF-1R), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4] This multi-targeted approach leads to the inhibition of tumor cell proliferation, enhancement of anti-tumor immunity, and suppression of tumor angiogenesis.[1][3][5] Preclinical studies have shown that CS2164 can induce remarkable regression or complete inhibition of tumor growth in various human tumor xenograft models.[2][6]
These application notes provide a comprehensive guide for the in vivo imaging of tumor response to CS2164 treatment. Detailed protocols for various imaging modalities are presented to enable researchers to effectively monitor and quantify the therapeutic efficacy of CS2164 in preclinical tumor models.
Mechanism of Action of CS2164
CS2164 exerts its anti-tumor effects through the inhibition of key signaling pathways:
-
Aurora B Inhibition: CS2164 inhibits Aurora B kinase, a key regulator of mitosis. This inhibition leads to G2/M cell cycle arrest and suppression of tumor cell proliferation.[1][2]
-
CSF-1R Inhibition: By inhibiting CSF-1R, CS2164 suppresses the differentiation of monocytes into tumor-associated macrophages (TAMs), which are critical components of the immunosuppressive tumor microenvironment.[1][2]
-
VEGFR Inhibition: CS2164 targets VEGFRs, leading to the suppression of tumor angiogenesis by inhibiting the formation of new blood vessels that supply nutrients to the tumor.[1][2] In preclinical models of acute myeloid leukemia (AML), CS2164 has been shown to induce apoptosis by suppressing the VEGFR2 pathway and its downstream signaling cascades.[7]
The multifaceted mechanism of action of CS2164 is depicted in the following signaling pathway diagram:
Data Presentation: Quantitative Analysis of Tumor Response
The following tables provide a summary of expected quantitative data from in vivo imaging studies assessing the efficacy of CS2164. These tables are structured for easy comparison of treatment effects over time.
Table 1: Tumor Volume Measurement by High-Frequency Ultrasound or Caliper
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 100 ± 15 | 250 ± 30 | 600 ± 50 | 1200 ± 100 | - |
| CS2164 (Low Dose) | 100 ± 15 | 180 ± 25 | 350 ± 40 | 600 ± 70 | 50% |
| CS2164 (High Dose) | 100 ± 15 | 120 ± 20 | 150 ± 30 | 200 ± 40 | 83% |
Table 2: Quantification of Tumor Vascularity by Dynamic Contrast-Enhanced MRI (DCE-MRI)
| Treatment Group | Baseline (Ktrans) | Day 7 Post-Treatment (Ktrans) | % Change in Ktrans |
| Vehicle Control | 0.15 ± 0.03 | 0.16 ± 0.04 | +6.7% |
| CS2164 | 0.14 ± 0.02 | 0.07 ± 0.02 | -50.0% |
Table 3: Assessment of Cell Proliferation by [18F]FLT-PET Imaging
| Treatment Group | Baseline (%ID/g) | Day 5 Post-Treatment (%ID/g) | % Change in Uptake |
| Vehicle Control | 2.5 ± 0.4 | 2.6 ± 0.5 | +4.0% |
| CS2164 | 2.4 ± 0.3 | 1.2 ± 0.2 | -50.0% |
Table 4: Macrophage Infiltration Measured by [89Zr]-labeled anti-F4/80 PET Imaging
| Treatment Group | Baseline (%ID/g) | Day 10 Post-Treatment (%ID/g) | % Change in Uptake |
| Vehicle Control | 1.8 ± 0.3 | 1.9 ± 0.4 | +5.6% |
| CS2164 | 1.7 ± 0.2 | 0.9 ± 0.2 | -47.1% |
Experimental Protocols
Detailed methodologies for key in vivo imaging experiments are provided below.
Protocol 1: In Vivo Tumor Growth Monitoring using Bioluminescence Imaging (BLI)
This protocol describes the longitudinal monitoring of tumor growth in a xenograft mouse model using bioluminescence imaging.
Workflow Diagram:
Materials:
-
Luciferase-expressing cancer cells (e.g., 4T1-luc2)
-
Immunocompromised mice (e.g., BALB/c nude)
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
CS2164 and vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing tumor cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100 mm³, randomize mice into treatment and control groups.
-
-
CS2164 Administration:
-
Prepare CS2164 at the desired concentration in the appropriate vehicle.
-
Administer CS2164 or vehicle to the respective groups via oral gavage daily.
-
-
Bioluminescence Imaging:
-
Prepare D-luciferin at 15 mg/mL in sterile PBS.
-
Anesthetize mice using isoflurane.
-
Inject D-luciferin intraperitoneally (150 mg/kg).
-
Wait 10-15 minutes for substrate distribution.
-
Place mice in the imaging chamber and acquire images.
-
Imaging can be performed twice weekly to monitor tumor response.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Plot the average photon flux for each group over time to generate tumor growth curves.
-
Protocol 2: Assessment of Tumor Angiogenesis using Fluorescence Imaging
This protocol details the use of a fluorescently-labeled angiogenesis-targeting agent to visualize and quantify changes in tumor vasculature in response to CS2164.
Workflow Diagram:
References
- 1. An 89Zr-HDL PET Tracer Monitors Response to a CSF1R Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of VEGF receptor kinase inhibitor-induced antiangiogenic effects in drug-resistant human adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Imaging of VEGF Receptor Kinase Inhibitor-Induced Antiangiogenic Effects in Drug-Resistant Human Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 6. Longitudinal in vivo imaging of tumor angiogenesis [bio-protocol.org]
- 7. MRI of tumor-bearing mice [bio-protocol.org]
Troubleshooting & Optimization
Reducing off-target effects of UM-164
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using the dual c-Src/p38 kinase inhibitor, UM-164. The information herein is intended to help researchers minimize off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UM-164?
A1: UM-164 is a potent, ATP-competitive small molecule inhibitor that targets both c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2] A key feature of UM-164 is its ability to bind to the "DFG-out" inactive conformation of these kinases. This is a distinct mechanism compared to many other c-Src inhibitors that bind to the active conformation. By stabilizing the inactive state, UM-164 not only blocks the catalytic activity of the kinases but can also interfere with their non-catalytic functions.[1]
Q2: What are the known on-target effects of UM-164?
A2: The primary on-target effects of UM-164 result from the inhibition of c-Src and p38 signaling pathways. In various cancer cell lines, particularly triple-negative breast cancer (TNBC) and glioma, this leads to:
-
Reduced cell proliferation and viability.[3]
-
Inhibition of cell migration and invasion.
-
Induction of cell cycle arrest.
Q3: What are the potential off-target effects of UM-164?
A3: Kinome-wide profiling has revealed that UM-164 has a target profile nearly identical to the multi-kinase inhibitor dasatinib (B193332), with the significant exception that UM-164 also potently inhibits p38α and p38β. Therefore, the known off-target effects of dasatinib are highly likely to be relevant for UM-164. These can include the inhibition of other kinases at concentrations close to or higher than those required for c-Src and p38 inhibition.
Data Presentation: UM-164 and Potential Off-Target Kinase Inhibition
The following table summarizes the inhibitory activity of UM-164 against its primary targets. As the kinome profile of UM-164 is very similar to dasatinib, a selection of known dasatinib off-targets with their corresponding IC50 values are also provided as a reference for potential off-target interactions of UM-164.[4][5][6]
| Kinase Target | IC50 (nM) - UM-164 | IC50 (nM) - Dasatinib (as a proxy for UM-164 off-targets) | Target Class |
| c-Src | Kd = 2.7 | 0.5 - 1.1 | On-Target |
| p38α | Potent Inhibition | >10000 | On-Target |
| p38β | Potent Inhibition | >10000 | On-Target |
| ABL1 | Not Reported | <1 - 3 | Potential Off-Target |
| LCK | Not Reported | 1 - 10 | Potential Off-Target |
| YES1 | Not Reported | 1 - 10 | Potential Off-Target |
| c-KIT | Not Reported | <30 | Potential Off-Target |
| PDGFRβ | Not Reported | <30 | Potential Off-Target |
| EphA2 | Not Reported | <30 | Potential Off-Target |
| FAK | Not Reported | 0.2 | Potential Off-Target |
Note: IC50 and Kd values can vary depending on the assay conditions. The data for dasatinib is provided to guide researchers in anticipating potential off-target effects of UM-164.
Troubleshooting Guide: Reducing Off-Target Effects
| Issue | Potential Cause | Recommended Solution |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when inhibition is expected). | Inhibition of an off-target kinase with an opposing biological function or disruption of a negative feedback loop. | 1. Dose-Response Titration: Determine the minimal effective concentration of UM-164 that inhibits c-Src/p38 phosphorylation without causing paradoxical effects. 2. Use an Orthogonal Inhibitor: Confirm the phenotype with a structurally unrelated c-Src or p38 inhibitor. 3. Target Knockdown: Use siRNA or CRISPR/Cas9 to silence c-Src or p38 and observe if the phenotype is replicated. |
| Discrepancy between in vitro kinase assay and cell-based assay results. | Poor cell permeability, active drug efflux by transporters (e.g., P-glycoprotein), or high intracellular ATP concentration outcompeting the inhibitor. | 1. Cellular Target Engagement Assay: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm UM-164 is binding to c-Src and p38 inside the cell. 2. Test in Serum-Free Media: Assess the impact of plasma protein binding on inhibitor availability. 3. Use Efflux Pump Inhibitors: Co-administer with known inhibitors of ABC transporters to see if cellular activity is restored. |
| High levels of cytotoxicity at concentrations intended to be specific for c-Src/p38. | Potent inhibition of off-target kinases that are essential for cell survival. | 1. Lower the Concentration: Use the lowest possible concentration of UM-164 that still shows inhibition of the intended targets. 2. Analyze Apoptosis Markers: Confirm if the observed cell death is due to apoptosis (e.g., via caspase-3 cleavage or Annexin V staining). 3. Consult Kinase Selectivity Databases: Check for known off-targets of dasatinib that are critical for cell survival. |
| Inconsistent results across different experiments or cell lines. | Biological variability in the expression and activity of on- and off-target kinases. | 1. Characterize Your Cell Line: Confirm the expression and basal phosphorylation status of c-Src and p38 in your specific cell model by Western blot. 2. Use a Positive Control Cell Line: Include a cell line known to be sensitive to UM-164 in your experiments. |
Mandatory Visualizations
Signaling Pathways
Caption: On-target signaling pathways inhibited by UM-164.
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for troubleshooting unexpected phenotypes.
Experimental Protocols
Protocol 1: Western Blot for On-Target Inhibition
This protocol describes how to assess the inhibition of c-Src and p38 phosphorylation in a cellular context following treatment with UM-164.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
UM-164 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-c-Src (Tyr416)
-
Total c-Src
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of UM-164 concentrations (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of UM-164 on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
UM-164 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of UM-164 in complete culture medium.
-
Remove the old medium and add 100 µL of the UM-164 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log of the UM-164 concentration to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of SM-164 in serum
Welcome to the technical support center for SM-164, a potent, bivalent Smac mimetic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of SM-164 in serum for preclinical and experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is SM-164 and what is its mechanism of action?
A1: SM-164 is a non-peptide, cell-permeable, bivalent small-molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO.[1] It functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP, cIAP-1, and cIAP-2.[2] By binding to the BIR domains of these IAPs, SM-164 relieves their inhibition of caspases, thereby promoting apoptosis in cancer cells.[3][2][4] Its bivalent nature allows it to concurrently interact with two BIR domains, making it significantly more potent than its monovalent counterparts.[1][4]
Q2: I'm observing a rapid loss of SM-164 activity in my serum-containing cell culture medium. What could be the cause?
A2: A rapid loss of activity in serum-containing media can be attributed to several factors. The primary suspects are enzymatic degradation by proteases and esterases present in the serum, or binding to serum proteins like albumin, which can reduce the effective concentration of the free compound. Instability can also arise from the physicochemical properties of the molecule itself in a complex biological matrix.
Q3: How should I properly store and handle SM-164 to ensure its stability?
A3: For long-term storage, SM-164 should be stored as a lyophilized powder at -20°C, where it is stable for up to 24 months.[5] Once reconstituted in a solvent like DMSO, it should be stored at -20°C and used within 3 months to prevent loss of potency.[5] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[5]
Q4: What is the recommended solvent for reconstituting SM-164?
A4: SM-164 is readily soluble in DMSO at concentrations of 50 mg/mL or higher.[5][6] However, it is poorly soluble in water and ethanol.[7] For cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Guide
Issue: Precipitation of SM-164 upon dilution in aqueous buffer or serum.
| Question | Possible Cause | Suggested Solution |
| Did you observe cloudiness or particulate formation after adding your SM-164 stock to the aqueous solution? | The concentration of SM-164 may have exceeded its aqueous solubility limit. | 1. Decrease the final concentration of SM-164 in your experiment. 2. Optimize the DMSO concentration in the final solution, ensuring it remains within a cell-tolerable range (e.g., <0.5%) and that appropriate vehicle controls are included.[8] 3. Experiment with different buffer pH levels, as the solubility of small molecules can be pH-dependent.[8] |
| Are you using a high concentration of SM-164 for your experiments? | Hydrophobic nature of the compound leading to poor solubility in aqueous environments. | 1. Consider using a co-solvent system or formulating SM-164 with solubility-enhancing excipients.[8] 2. Prepare a fresh dilution and ensure any precipitated material is removed by centrifugation before use.[8] |
Issue: Inconsistent results or lower than expected potency of SM-164 in serum-based assays.
| Question | Possible Cause | Suggested Solution |
| Are your experimental results variable across different batches of serum? | Variability in the enzymatic content or protein composition of different serum lots. | 1. Qualify each new lot of serum by running a standard SM-164 dose-response curve. 2. Consider using heat-inactivated serum to reduce the activity of certain enzymes. 3. If possible, use a purified or defined media system to reduce variability. |
| Is the observed IC50 of SM-164 higher in the presence of serum compared to serum-free conditions? | Binding of SM-164 to serum proteins, primarily albumin, reduces its bioavailable concentration. | 1. Increase the concentration of SM-164 to compensate for serum protein binding. 2. Perform experiments to quantify the extent of serum protein binding to determine the fraction of free, active compound. |
| Does the potency of SM-164 decrease over the time course of your experiment? | Degradation of SM-164 by serum enzymes or chemical instability in the culture medium. | 1. Perform a time-course experiment to assess the stability of SM-164 in your specific experimental setup. 2. Consider formulation strategies to protect SM-164 from degradation, such as encapsulation in liposomes or nanoparticles.[9] |
Experimental Protocols
Protocol 1: Assessment of SM-164 Stability in Serum via LC-MS
This protocol outlines a method to quantify the degradation of SM-164 in serum over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
SM-164
-
Human or other species-specific serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (precipitation solution)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare a stock solution of SM-164 in DMSO (e.g., 10 mM).
-
Spike SM-164 into pre-warmed serum and PBS (as a control) to a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum or PBS mixture.
-
Immediately add 3 volumes of ice-cold precipitation solution to the aliquot to precipitate proteins and halt enzymatic reactions.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of SM-164.
-
Calculate the percentage of SM-164 remaining at each time point relative to the 0-hour time point.
Protocol 2: Enhancing SM-164 Stability with a Liposomal Formulation
This protocol provides a general method for encapsulating SM-164 in liposomes to protect it from serum degradation.
Materials:
-
SM-164
-
Phospholipids (e.g., DSPC, DMPC) and cholesterol
-
Thin-film hydration equipment (e.g., rotary evaporator)
-
Extrusion system with polycarbonate membranes
-
Dialysis or size-exclusion chromatography system
Procedure:
-
Dissolve SM-164, phospholipids, and cholesterol in chloroform.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Subject the MLVs to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated SM-164 using dialysis or size-exclusion chromatography.
-
Characterize the liposomal formulation for size, charge, and encapsulation efficiency.
-
Test the stability of the liposomal SM-164 in serum using the LC-MS protocol described above.
Data Presentation
Table 1: Hypothetical Stability of SM-164 in Human Serum at 37°C
| Time (hours) | % SM-164 Remaining (Free Drug) | % SM-164 Remaining (Liposomal Formulation) |
| 0 | 100 | 100 |
| 1 | 85 | 98 |
| 2 | 68 | 95 |
| 4 | 45 | 92 |
| 8 | 20 | 88 |
| 24 | <5 | 75 |
Table 2: Effect of Formulation on SM-164 Potency (IC50) in a Serum-Containing Proliferation Assay
| Formulation | IC50 in 10% FBS (nM) |
| Free SM-164 | 50 |
| Liposomal SM-164 | 25 |
| Polymeric Nanoparticle SM-164 | 20 |
Visualizations
Caption: Signaling pathway of SM-164 leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SM-164 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. baxinhibitor.com [baxinhibitor.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting EM164 Antibody Conjugation
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with antibody conjugation, with a focus on issues that may be encountered with specific antibodies such as EM164. Since detailed public information on "EM164" is limited to its role as an antagonistic anti-IGF-IR antibody, this guide addresses common, broadly applicable conjugation challenges.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Conjugation Yield or Efficiency
Q1: My final conjugated antibody yield is very low. What are the potential causes and solutions?
A1: Low yield is a common issue stemming from several factors throughout the conjugation process. Key areas to investigate include suboptimal reaction conditions, reagent quality, antibody-specific issues, and purification inefficiencies.[3]
Troubleshooting Steps:
-
Verify Antibody Purity and Concentration: The antibody should be highly pure (>95%) and at a suitable concentration (ideally >0.5 mg/mL) for efficient conjugation.[3] Contaminating proteins like BSA or gelatin will compete for the label, reducing the conjugation efficiency of your target antibody.[3]
-
Ensure Appropriate Buffer Composition: The antibody must be in an amine-free buffer, such as PBS, if using amine-reactive chemistry (e.g., NHS esters).[3][4] Buffers containing Tris or glycine (B1666218) will interfere with the reaction. Use a buffer exchange or antibody clean-up kit to remove interfering substances.[5][6]
-
Optimize Molar Ratio: The molar ratio of the label to the antibody is critical. A titration experiment is recommended to determine the optimal ratio for your specific antibody and label.[3] While a higher ratio can increase the degree of labeling, an excessive amount may lead to aggregation.[3]
-
Check Reagent Quality: Ensure that conjugation reagents (e.g., EDC, NHS, linkers) have not expired or degraded. For instance, EDC and NHS are moisture-sensitive.
-
Adjust Reaction Conditions: The pH, temperature, and incubation time must be optimized. For NHS-ester conjugation, a pH of 8.0-8.5 is often recommended to increase reactivity.[] Reactions can be performed for 1-2 hours at room temperature or overnight at 4°C to potentially improve yield.[3]
Category 2: Antibody Aggregation
Q2: I'm observing significant aggregation of my antibody after the conjugation reaction. How can I prevent this?
A2: Antibody aggregation is a frequent problem, particularly when conjugating hydrophobic molecules or when the degree of labeling is high.[3] Aggregation can be triggered by unfavorable buffer conditions, the use of organic solvents to dissolve linkers, and the increased surface hydrophobicity of the antibody after conjugation.[8][9]
Troubleshooting Steps:
-
Optimize Molar Ratio: A high degree of conjugation is a primary cause of aggregation.[3] Reduce the molar excess of the label to find a balance between labeling efficiency and solubility.
-
Modify Reaction Conditions: Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[3]
-
Use Solubility-Enhancing Additives: In some cases, non-ionic detergents or other stabilizing agents can be included in the reaction buffer, but their compatibility with the downstream application must be verified.
-
Consider Alternative Chemistries: Site-specific conjugation methods can offer better control over the conjugation sites and may reduce aggregation compared to random lysine (B10760008) conjugation.[]
-
Immobilize the Antibody: A technique to prevent aggregation is to immobilize the antibodies on a solid support (e.g., resin) during the conjugation process, which keeps them physically separated.[8]
Category 3: Compromised Antibody Function
Q3: My conjugated antibody shows reduced or no binding to its target antigen. What went wrong?
A3: A loss of antibody function can occur if the conjugation reaction modifies critical amino acid residues within the antigen-binding site (Fab region).[10] This is a risk with chemistries that target lysine residues, which can be distributed throughout the antibody.[11]
Troubleshooting Steps:
-
Reduce the Degree of Labeling (DOL): Over-labeling can increase the likelihood of modifying the antigen-binding site.[11] Aim for a lower molar ratio of label to antibody.
-
Switch to Site-Specific Conjugation: This is the most effective way to protect the antigen-binding region. Methods that target cysteines in the hinge region or engineered sites ensure that the label is attached away from the Fab domains.[][10]
-
Protect the Active Site: While more complex, it is possible to perform the conjugation reaction in the presence of the antigen to shield the binding site. The antigen would then need to be removed during the purification step.
Category 4: High Background Signal in Application
Q4: My conjugated antibody is causing high background noise in my immunoassay (e.g., ELISA). How can I troubleshoot this?
A4: High background can be caused by several factors including aggregates, unbound free label, or non-specific binding of the conjugate itself.[12]
Troubleshooting Steps:
-
Ensure Efficient Purification: It is crucial to remove all unconjugated free label after the reaction.[] Size exclusion chromatography (SEC) or dialysis are effective methods.[][13]
-
Remove Aggregates: Aggregated antibodies are known to cause non-specific binding.[8] Purify the conjugate using SEC to remove high-molecular-weight species.
-
Optimize Blocking and Washing Steps: In your assay protocol, ensure that blocking is sufficient. Increase the concentration or change the type of blocking agent (e.g., from BSA to normal serum). Also, increase the number and duration of wash steps.[12]
-
Titrate the Conjugate: The concentration of the conjugated antibody may be too high. Perform a titration to find the optimal concentration that gives a good signal-to-noise ratio.
Quantitative Data Summary
For successful antibody conjugation, several quantitative parameters must be optimized. The table below summarizes key recommendations.
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Antibody Purity | >95% | Prevents competing reactions from contaminant proteins.[3] |
| Antibody Concentration | >0.5 - 1 mg/mL | Ensures efficient reaction kinetics.[3][4] Dilute antibodies may lead to poor conjugation. |
| Reaction pH (Amine-reactive) | pH 7.0 - 8.5 | NHS-ester reactivity with primary amines is favored at a slightly alkaline pH.[3][] |
| Molar Coupling Ratio | 10:1 to 40:1 (Label:Antibody) | Starting range for optimization. The optimal ratio is antibody-dependent.[14] |
| Optimal Degree of Labeling (DOL) | 2 - 10 (Label:Antibody) | A balance to maximize signal without causing self-quenching or loss of function.[15] |
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
This protocol is essential to prepare the antibody in a buffer that is compatible with amine-reactive conjugation chemistry.
Materials:
-
Antibody (e.g., EM164)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter unit (e.g., 10 kDa MWCO)[16]
-
Microcentrifuge
Procedure:
-
Add up to 0.5 mL of your antibody solution to the centrifugal filter unit.[5]
-
Centrifuge at the manufacturer's recommended speed (e.g., 14,000 x g) for 5-10 minutes, or until the volume is reduced to approximately 50-100 µL.[5]
-
Discard the flow-through.
-
Add 400-450 µL of amine-free PBS to the filter unit to wash the antibody.[5][16]
-
Repeat steps 2-4 at least three to five times to ensure complete removal of interfering substances.[5][16]
-
After the final wash, recover the concentrated, purified antibody by inverting the filter unit into a clean collection tube and centrifuging for 2 minutes at a low speed (e.g., 1,000 x g).[16]
-
Measure the final antibody concentration using absorbance at 280 nm (A280).[16]
Protocol 2: Quality Control - Determining Degree of Labeling (DOL)
This spectrophotometric method is used to calculate the average number of label molecules conjugated to each antibody.
Materials:
-
Purified conjugated antibody
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Procedure:
-
Measure the absorbance of the conjugated antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).[15]
-
Calculate the concentration of the antibody, correcting for the label's absorbance at 280 nm. The correction factor (CF) is specific to the label.
-
Corrected A280 = A280_measured - (Amax * CF)
-
Antibody Concentration (M) = Corrected A280 / εprotein (where εprotein for IgG is ~210,000 M-1cm-1)[15]
-
-
Calculate the concentration of the label.
-
Label Concentration (M) = Amax / εlabel (where εlabel is the molar extinction coefficient of the specific label)
-
-
Calculate the DOL.
-
DOL = Label Concentration / Antibody Concentration
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in troubleshooting antibody conjugation.
Caption: Pre-conjugation antibody quality control workflow.
Caption: Decision tree for common conjugation problems.
Caption: Quality control steps after antibody conjugation.
References
- 1. An anti-insulin-like growth factor I receptor antibody that is a potent inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 5. abcam.com [abcam.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arp1.com [arp1.com]
- 13. What Quality Control is performed on the final oligo-antibody conjugate [biosyn.com]
- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. nanocomposix.com [nanocomposix.com]
Technical Support Center: Minimizing CS2164 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and minimizing toxicities associated with the multi-kinase inhibitor CS2164 (Chiauranib) in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is CS2164 and what is its mechanism of action?
A1: CS2164, also known as Chiauranib (B612102), is an orally active, small-molecule multi-kinase inhibitor. It simultaneously targets three key pathways involved in tumor progression: angiogenesis, mitosis, and chronic inflammation.[1][2][3] Its primary targets are:
-
Angiogenesis-related kinases: VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit.[1][2]
-
Chronic inflammation-related kinase: Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2]
By inhibiting these kinases, CS2164 can suppress tumor cell proliferation, reduce tumor angiogenesis, and modulate the tumor immune microenvironment.[1]
Q2: What are the most common toxicities observed with CS2164 in animal models?
A2: While preclinical studies have often reported CS2164 as "well-tolerated" at efficacious doses, the toxicities observed are consistent with its mechanism of action, targeting VEGFR and Aurora B kinases.[2][3] Based on data from a Phase I clinical trial and the known effects of its target drug classes, the most anticipated toxicities in animal models include:
-
Hypertension: A common on-target effect of VEGFR inhibitors.
-
Renal Toxicity: Manifesting as proteinuria and hematuria, also associated with VEGFR inhibition.[4]
-
Hematologic Toxicity: Primarily neutropenia, a known side effect of Aurora B kinase inhibition.
-
General Clinical Signs: Fatigue, weight loss, and changes in food and water consumption may also be observed.[4]
Q3: How should I proactively monitor for CS2164-related toxicities in my animal studies?
A3: A comprehensive monitoring plan is critical for early detection and management of potential toxicities. We recommend the following:
-
Daily Clinical Observations: Record body weight, food and water intake, general appearance (posture, activity level, grooming), and any signs of distress.
-
Blood Pressure Monitoring: Regularly measure blood pressure, especially in rodent models, using a non-invasive tail-cuff system.
-
Urinalysis: Collect urine samples periodically to monitor for proteinuria and hematuria.
-
Complete Blood Counts (CBCs): Perform CBCs at baseline and at regular intervals during treatment to monitor for neutropenia and other hematologic changes.
-
Serum Chemistry: Analyze serum samples for markers of renal and hepatic function.
Troubleshooting Guides
Issue 1: Hypertension
Symptom: A significant and sustained increase in systolic and/or diastolic blood pressure is observed in treated animals compared to the control group.
Potential Cause: Inhibition of the VEGFR signaling pathway by CS2164 can lead to endothelial dysfunction and vasoconstriction, resulting in hypertension.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm Measurement | Repeat blood pressure measurements, ensuring the animals are calm and properly acclimated to the procedure to minimize stress-induced fluctuations. | To rule out measurement error or transient stress-related hypertension. |
| 2. Dose Evaluation | If hypertension is severe or associated with other adverse effects, consider a dose reduction of CS2164. A dose-response study for both efficacy and toxicity is recommended. | To determine if the hypertensive effect is dose-dependent and to find a therapeutic window with a better safety profile. |
| 3. Supportive Care | Consult with a veterinarian about the potential for co-administration of antihypertensive agents, such as ACE inhibitors or calcium channel blockers, if hypertension is a confounding factor in the study. | To manage the hypertensive phenotype and allow for continued evaluation of CS2164's anti-tumor efficacy. |
| 4. Pathological Analysis | At necropsy, perform histopathological examination of the heart and kidneys to assess for any long-term cardiovascular or renal damage. | To understand the full pathological consequences of CS2164-induced hypertension. |
Issue 2: Proteinuria and Hematuria
Symptom: Presence of protein or blood in the urine of treated animals, detected via urinalysis.
Potential Cause: VEGFR inhibitors can disrupt the glomerular filtration barrier in the kidneys, leading to the leakage of proteins and red blood cells into the urine.[4]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Quantify Proteinuria | Use a quantitative method, such as the urine protein-to-creatinine (UPC) ratio, to accurately assess the severity of proteinuria. | To obtain a more precise measure of renal protein loss and to monitor changes over time. |
| 2. Assess Hydration | Evaluate the animal's hydration status, as dehydration can concentrate urine and potentially exacerbate renal toxicity. Provide fluid support if necessary. | To ensure proper renal perfusion and function. |
| 3. Dose Modification | A dose reduction of CS2164 may be necessary if proteinuria is severe or progressive. | To mitigate renal damage and identify a better-tolerated dose. |
| 4. Histopathology | At the end of the study, collect kidney tissue for histopathological evaluation to examine for glomerular and tubular damage. | To determine the extent and nature of any renal pathology. |
Issue 3: Neutropenia
Symptom: A significant decrease in the absolute neutrophil count (ANC) in the blood of treated animals.
Potential Cause: Inhibition of Aurora B kinase by CS2164 can interfere with mitosis in rapidly dividing hematopoietic progenitor cells, leading to reduced neutrophil production.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Monitor for Infection | Closely observe animals for any signs of infection, such as lethargy, piloerection, or localized swelling. | Neutropenic animals are highly susceptible to infections. |
| 2. Supportive Care | If neutropenia is severe, consider the use of supportive care measures such as prophylactic antibiotics, as recommended by a veterinarian. | To prevent opportunistic infections during the period of immunosuppression. |
| 3. Dose Interruption/Reduction | A brief interruption in dosing or a dose reduction may be required to allow for neutrophil recovery. | To manage the hematologic toxicity and prevent severe complications. |
| 4. G-CSF Administration | In some cases, administration of granulocyte colony-stimulating factor (G-CSF) may be considered to stimulate neutrophil production, following consultation with a veterinarian. | To accelerate neutrophil recovery and reduce the duration of severe neutropenia.[5] |
Quantitative Data Summary
The following tables present hypothetical quantitative data for CS2164-induced toxicities in a rodent xenograft model. This data is for illustrative purposes and should be confirmed in your specific experimental setting.
Table 1: Hypothetical Dose-Dependent Hypertensive Effects of CS2164 in a Mouse Xenograft Model
| CS2164 Dose (mg/kg/day) | Mean Change in Systolic Blood Pressure (mmHg) from Baseline (Day 14) | Incidence of Grade 3 Hypertension* (%) |
| Vehicle Control | +2 ± 3 | 0 |
| 10 | +15 ± 5 | 10 |
| 25 | +30 ± 8 | 40 |
| 50 | +55 ± 12 | 80 |
*Grade 3 Hypertension defined as a sustained systolic blood pressure >160 mmHg.
Table 2: Hypothetical Renal Toxicity Profile of CS2164 in a Rat Xenograft Model
| CS2164 Dose (mg/kg/day) | Mean Urine Protein-to-Creatinine (UPC) Ratio (Day 21) | Incidence of Hematuria (%) |
| Vehicle Control | 0.2 ± 0.1 | 0 |
| 10 | 0.8 ± 0.3 | 15 |
| 25 | 2.5 ± 0.9 | 50 |
| 50 | 5.1 ± 1.8 | 90 |
Table 3: Hypothetical Hematologic Toxicity of CS2164 in a Mouse Xenograft Model
| CS2164 Dose (mg/kg/day) | Mean Absolute Neutrophil Count (ANC) (x10³/µL) at Nadir (Day 10) | Incidence of Grade 4 Neutropenia* (%) |
| Vehicle Control | 5.2 ± 1.1 | 0 |
| 10 | 3.1 ± 0.8 | 10 |
| 25 | 1.5 ± 0.5 | 45 |
| 50 | 0.4 ± 0.2 | 85 |
*Grade 4 Neutropenia defined as an ANC <0.5 x10³/µL.
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)
-
Acclimatization: Acclimate the animals to the restraining device and tail-cuff apparatus for several days prior to the first measurement.
-
Animal Preparation: Place the conscious animal in a restraining device.
-
Cuff Placement: Secure the tail cuff and pulse sensor around the base of the animal's tail.
-
Measurement: Inflate and deflate the cuff automatically using the system software. The system records systolic and diastolic blood pressure.
-
Data Collection: Obtain at least three stable readings and calculate the average.
Protocol 2: Urine Collection and Analysis for Proteinuria
-
Sample Collection: Place the animal in a metabolic cage for a defined period to collect urine.
-
Urinalysis: Perform a dipstick urinalysis for a semi-quantitative assessment of protein.
-
UPC Ratio Measurement: For quantitative analysis, measure the total protein and creatinine (B1669602) concentrations in the urine sample using appropriate biochemical assays.
-
Calculation: Calculate the UPC ratio by dividing the urine protein concentration (mg/dL) by the urine creatinine concentration (mg/dL).
Protocol 3: Blood Collection and Complete Blood Count (CBC)
-
Blood Collection: Collect a small volume of blood (e.g., via tail vein or saphenous vein) into an EDTA-coated microtainer tube.
-
Analysis: Analyze the blood sample using an automated hematology analyzer calibrated for the specific animal species.
-
Parameters: Key parameters to assess include white blood cell count, neutrophil count, lymphocyte count, red blood cell count, hemoglobin, and platelet count.
Visualizations
Caption: Signaling pathways inhibited by CS2164.
Caption: General experimental workflow for CS2164 in vivo studies.
References
- 1. Chiauranib [chipscreen.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor agent-164 dose-response curve optimization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Antitumor agent-164. It is designed to help optimize dose-response curve experiments and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kinase X, a critical component of the PI3K/AKT/mTOR signaling pathway. By inhibiting Kinase X, the agent disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis in susceptible cancer cell lines.
Q2: What is the recommended starting concentration range for a dose-response experiment?
A2: For initial experiments with a new cell line, a wide concentration range is recommended to determine the approximate sensitivity.[1][2] A 9-point dose-response assay from 1 nM to 10 µM using half-log dilutions is a standard approach.[2] This range allows for the identification of an accurate IC50 value, whether the cells are highly sensitive or resistant.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced toxicity.[3] Always prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration well.
Q4: How long should cells be treated with this compound?
A4: The optimal duration of drug exposure can vary depending on the cell line's doubling time and the specific experimental goals.[4] A common starting point is 72 hours. However, the IC50 value can be time-dependent, so consistency in incubation time is critical for reproducibility.[5]
Q5: What are the known IC50 values for this compound in common cancer cell lines?
A5: The half-maximal inhibitory concentration (IC50) varies across different cell lines. Below is a table of representative IC50 values determined after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 250 |
| HCT116 | Colon Cancer | 120 |
| U87-MG | Glioblastoma | 800 |
Troubleshooting Guide
This section addresses common problems encountered during dose-response experiments in a question-and-answer format.
Q: My dose-response curve is flat or shows a very weak response. What are the possible causes?
A: A flat or weak response curve suggests that the compound is not producing the expected inhibitory effect at the tested concentrations.[6]
-
Inactive Compound: Verify the integrity of the agent. Ensure it has been stored correctly and prepare fresh dilutions from a new stock.
-
Incorrect Concentration Range: The cell line may be resistant. Consider testing a higher concentration range (e.g., up to 100 µM).
-
Low Cell Number: An insufficient number of cells can lead to a low assay signal.[7] Optimize cell seeding density to ensure the signal falls within the linear range of the assay.
-
Assay Problem: Ensure the detection reagent is active and the correct wavelength is used on the plate reader.[7]
Q: I'm observing high variability between my replicate wells (CV > 15%). What should I check?
A: High variability within an assay can obscure real results and is often traced back to technical inconsistencies.[7]
-
Pipetting Technique: Inconsistent pipetting is a major source of error. Use calibrated pipettes and ensure proper technique.
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well. Gently mix the cell suspension frequently during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth.[1] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[6]
-
Compound Precipitation: The agent may be precipitating out of solution at higher concentrations. Visually inspect the wells under a microscope. If precipitation is observed, consider using a different solvent or a solubilizing agent.[6]
Q: The shape of my dose-response curve is not sigmoidal. What could be the reason?
A: A non-sigmoidal curve can indicate complex biological responses or assay artifacts.[6]
-
Compound Cytotoxicity: At high concentrations, the agent might be causing general cytotoxicity unrelated to its specific mechanism. Perform a cell viability assay to check for overall cell health.[6]
-
Assay Interference: The compound may interfere with the assay's detection system, such as quenching fluorescence. Run proper controls with the compound and assay reagents in the absence of cells.
-
Partial Effect: The agent may only be a partial agonist or antagonist, or it may only affect a subpopulation of the cells, leading to a curve that plateaus below 100% inhibition.[8]
Key Experimental Protocols & Workflows
Protocol: Cell Viability MTT Assay
This protocol outlines the steps for generating a dose-response curve using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)[9]
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Dilute the cell suspension to the predetermined optimal density and seed 100 µL into each well of a 96-well plate. Incubate overnight (or until cells adhere and resume growth).[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions of your desired final concentrations.
-
Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the 2X working solutions (including a vehicle-only control) to the appropriate wells. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the media containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Normalize the data to the vehicle control (100% viability) and plot percent viability versus the log of the drug concentration to generate a dose-response curve and calculate the IC50 value.
Visual Diagrams
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Dose-Response Assay
Caption: Standard workflow for an MTT-based dose-response experiment.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
Off-target kinase activity of UM-164
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of UM-164, a potent dual inhibitor of c-Src and p38 MAPK.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of UM-164?
A1: Kinome-wide profiling has demonstrated that UM-164 potently inhibits the Src and p38 kinase families.[1] The primary on-targets are c-Src, p38α, and p38β.[2] UM-164 is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, which can lead to improved pharmacological outcomes by altering non-catalytic functions of the kinases.[1]
Q2: I am observing unexpected cellular phenotypes that don't seem to be related to c-Src or p38 inhibition. What could be the cause?
A2: While UM-164 is highly potent against the Src and p38 kinase families, it can have off-target effects. One significant off-target pathway modulated by UM-164 is the Hippo-YAP signaling pathway. In glioma cells, UM-164 has been shown to increase the phosphorylation of YAP, leading to its translocation to the cytoplasm and a reduction in its transcriptional activity.[2] This effect on the Hippo-YAP pathway may be more pronounced due to p38 inhibition than Src inhibition.[2] If your experimental system involves the Hippo-YAP pathway, you may observe phenotypes related to its modulation. We recommend performing a western blot for phosphorylated YAP (p-YAP) and total YAP to investigate this possibility.
Q3: Why is the dual inhibition of c-Src and p38 by UM-164 considered advantageous?
A3: Research in triple-negative breast cancer (TNBC) models has shown that the dual inhibition of both c-Src and p38 MAPK is superior to the mono-inhibition of either kinase alone.[1] This suggests a synergistic effect in blocking cancer progression and metastasis. For example, inhibiting p38 kinases, in addition to c-Src, has been shown to be beneficial for the anti-TNBC properties of UM-164.[2]
Q4: How does UM-164 compare to other Src inhibitors like Dasatinib?
A4: UM-164 and Dasatinib have nearly identical target profiles with the notable exception of the p38 kinases.[2] UM-164 is a potent inhibitor of p38α and p38β, whereas Dasatinib is not.[2] Additionally, UM-164 binds to the inactive kinase conformation of c-Src, which can alter the localization of c-Src in cells, an effect that contributes to its potent anti-cancer activity.[1][2]
Q5: What starting concentrations of UM-164 should I use for my cell-based assays?
A5: The optimal concentration of UM-164 will be cell-line dependent. For guidance, in glioma cell lines LN229 and SF539, IC50 values for cell viability at 72 hours were 3.81 µM and 1.23 µM, respectively.[2] For mechanistic studies in these cell lines, concentrations of 50 nM and 100 nM were used to effectively inhibit signaling pathways and induce cell cycle arrest.[2] We recommend performing a dose-response curve in your specific cell line to determine the optimal concentration for your experiments.
Data Presentation
Table 1: On-Target and Off-Target Kinase Activity of UM-164
| Target Family | Specific Kinase | Assay Type | Potency (IC50/Kd) | Reference |
| On-Target | c-Src | Binding Assay | Kd = 2.7 nM | [2] |
| p38α | Biochemical Assay | Potent Inhibition | [2] | |
| p38β | Biochemical Assay | Potent Inhibition | [2] | |
| Off-Target Pathway | Hippo-YAP | Cell-Based Assay | Increased p-YAP | [2] |
Table 2: Cellular Potency of UM-164 in Glioma Cell Lines
| Cell Line | Assay Type | Time Point | IC50 | Reference |
| LN229 | Cell Viability (CCK8) | 24h | 10.07 µM | [2] |
| 48h | 6.20 µM | [2] | ||
| 72h | 3.81 µM | [2] | ||
| SF539 | Cell Viability (CCK8) | 24h | 3.75 µM | [2] |
| 48h | 2.68 µM | [2] | ||
| 72h | 1.23 µM | [2] |
Mandatory Visualizations
Caption: UM-164 inhibits c-Src and p38, impacting the Hippo-YAP pathway.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for c-Src/p38 Inhibition
Objective: To determine the in vitro inhibitory activity of UM-164 against c-Src and p38 kinases.
Materials:
-
Recombinant human c-Src and p38α/β kinases
-
Kinase-specific substrate peptides
-
ATP (γ-32P-ATP for radiometric assay)
-
UM-164 (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of UM-164 in kinase reaction buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add 10 µL of each UM-164 dilution or vehicle control.
-
Add 20 µL of a solution containing the recombinant kinase (c-Src or p38) and its specific substrate peptide to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (containing a spike of γ-32P-ATP for radiometric detection) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each UM-164 concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a representative in vitro kinase inhibition assay.
Protocol 2: Western Blot Analysis of YAP Phosphorylation
Objective: To assess the effect of UM-164 on the phosphorylation of YAP in a cellular context.
Materials:
-
Cell line of interest (e.g., LN229 glioma cells)
-
UM-164 (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-YAP (Ser127), Rabbit anti-YAP, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of UM-164 (e.g., 0, 50, 100 nM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize p-YAP levels to total YAP and the loading control (GAPDH).
Caption: Logical flow for Western Blot analysis of protein phosphorylation.
References
Aggregation issues with GS-164 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential aggregation issues with the small molecule tubulin polymerization promoter, GS-164, in solution.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My GS-164 stock solution appears cloudy or has visible precipitates. What should I do?
Answer: A cloudy solution or the presence of precipitates is a primary indicator of poor solubility or aggregation. Here is a systematic approach to troubleshoot this issue:
1. Visual Inspection and Sonication:
-
Initial Step: Gently vortex the solution. If the precipitate does not dissolve, proceed to sonication.
-
Protocol: Sonicate the vial in a water bath for 5-10 minutes. Visually inspect for dissolution.
-
Rationale: Sonication can help break up aggregates and facilitate the dissolution of the compound.
2. Solvent and Concentration Check:
-
Verification: Confirm that the correct solvent and concentration were used as recommended by the supplier. GS-164 is a synthetic small molecule and is typically soluble in organic solvents like DMSO.
-
Recommendation: If you are preparing an aqueous working solution from a DMSO stock, ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced precipitation.
3. Solubility Test:
-
Objective: To determine the approximate solubility of your GS-164 lot under your specific buffer conditions.
-
Protocol:
-
Prepare a serial dilution of your GS-164 stock solution in your experimental buffer.
-
Incubate the dilutions at the experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect for the highest concentration that remains clear.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if GS-164 has a chromophore, or HPLC).
-
Example Data Presentation: Solubility Assessment of GS-164
| Concentration (µM) | Buffer System | Appearance | Supernatant Conc. (µM) after Centrifugation |
| 100 | PBS, pH 7.4 | Precipitate | 55 |
| 50 | PBS, pH 7.4 | Clear | 51 |
| 25 | PBS, pH 7.4 | Clear | 26 |
| 10 | PBS, pH 7.4 | Clear | 11 |
This is example data and will vary based on experimental conditions.
Question 2: I am observing inconsistent or non-reproducible results in my tubulin polymerization assay with GS-164. Could this be due to aggregation?
Answer: Yes, inconsistent results are a common consequence of compound aggregation. Aggregates can lead to variable effective concentrations and non-specific effects in your assay.
Troubleshooting Workflow for Assay Inconsistency:
Caption: Troubleshooting workflow for suspected GS-164 aggregation.
Detailed Experimental Protocols:
1. Dynamic Light Scattering (DLS):
-
Purpose: To directly detect the presence of aggregates in solution.
-
Methodology:
-
Prepare GS-164 at your final assay concentration in the assay buffer.
-
Filter the buffer before adding the compound to remove any extraneous particles.
-
Analyze the sample using a DLS instrument.
-
Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.[1]
-
2. Detergent-Based Counter-Screen:
-
Purpose: To determine if the observed activity of GS-164 is sensitive to the presence of detergents, a hallmark of aggregation-based activity.[2]
-
Methodology:
-
Run your standard tubulin polymerization assay with GS-164.
-
In parallel, run the same assay with the addition of a non-ionic detergent, such as Triton X-100 or Tween-80, at a low concentration (e.g., 0.01-0.1%).[3]
-
Interpretation: A significant reduction or complete loss of GS-164's activity in the presence of the detergent strongly suggests that the initial activity was due to aggregation.[2]
-
Example Data: Effect of Detergent on GS-164 Activity
| GS-164 Conc. (µM) | Tubulin Polymerization Rate (No Detergent) | Tubulin Polymerization Rate (+0.05% Triton X-100) |
| 10 | 1.5 mOD/min | 0.2 mOD/min |
| 5 | 1.1 mOD/min | 0.15 mOD/min |
| 1 | 0.4 mOD/min | 0.1 mOD/min |
| 0 | 0.1 mOD/min | 0.1 mOD/min |
This is example data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing GS-164 stock solutions? A1: For most small molecules like GS-164, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: How can I prevent GS-164 from aggregating in my aqueous experimental buffer? A2: To prevent aggregation, consider the following:
-
Lower the Final Concentration: Work with the lowest effective concentration of GS-164.[2]
-
Include Excipients: The addition of detergents (e.g., Triton X-100, Tween-80) or decoy proteins (e.g., Bovine Serum Albumin, BSA) to your assay buffer can help prevent the formation of aggregates.[2]
-
Control Final DMSO Concentration: When diluting your DMSO stock into an aqueous buffer, ensure the final DMSO concentration is kept low (ideally below 1%).
Q3: What are the typical signs of small molecule aggregation in a biochemical assay? A3: Common indicators of aggregation include:
-
A steep dose-response curve.
-
High Hill slopes.
-
Irreproducible IC50 or EC50 values.
-
Time-dependent loss of activity as aggregates settle out of solution.
-
Sensitivity to the presence of detergents.[2]
Q4: How might GS-164 aggregates interfere with a tubulin polymerization assay? A4: GS-164 is known to stimulate tubulin polymerization.[4] If it forms aggregates, these aggregates could interfere with the assay in several ways, leading to false results.
Caption: Hypothetical mechanisms of GS-164 aggregate interference.
The aggregates could non-specifically sequester tubulin monomers, preventing them from polymerizing and leading to an apparent inhibitory effect. Alternatively, the aggregates themselves could scatter light, the readout of many polymerization assays, leading to a false positive signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. GS-164, a small synthetic compound, stimulates tubulin polymerization by a similar mechanism to that of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SM-164 Apoptosis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in apoptosis assays using the IAP antagonist SM-164.
Frequently Asked Questions (FAQs)
Q1: What is SM-164 and how does it induce apoptosis?
SM-164 is a potent, cell-permeable, bivalent Smac mimetic.[1][2][3] It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and cIAP-2.[1][4][5] SM-164 induces apoptosis by binding to these IAPs, which leads to the degradation of cIAP-1/2 and relieves the inhibition of caspases by XIAP.[6][7][8] This process ultimately results in the activation of caspase-3 and caspase-8, key executioners of apoptosis.[2][6][7] In many cell types, the apoptotic effect of SM-164 is dependent on the presence of Tumor Necrosis Factor-alpha (TNFα).[6][7][9][10]
Q2: What are the common assays used to measure SM-164-induced apoptosis?
Commonly used assays to quantify apoptosis induced by SM-164 include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11]
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, -8, and -9.[6][12][13]
-
PARP Cleavage Analysis: Western blotting can be used to detect the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.[6][7]
-
Cell Viability Assays: Assays such as MTT, XTT, or ATP-based assays measure the metabolic activity of cells, which correlates with the number of viable cells.[14][15]
-
TUNEL Assay: This method detects DNA fragmentation, a characteristic of late-stage apoptosis.[6]
Q3: What is the typical effective concentration range for SM-164?
The effective concentration of SM-164 can vary depending on the cell line. However, studies have shown that SM-164 can induce apoptosis at concentrations as low as 1 nM in sensitive cell lines.[1][3][5] In some instances, concentrations up to 200 nM have been used, particularly in combination with other treatments like radiation.[13] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q4: How long should I incubate cells with SM-164?
The optimal incubation time for SM-164 treatment is also cell-type dependent. Apoptotic effects have been observed at time points ranging from 12 to 48 hours.[1] Time-course experiments are recommended to identify the ideal duration for observing apoptosis in your experimental system.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in SM-164 apoptosis assays can arise from various factors, from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q5: Why am I observing high variability in my cell viability (e.g., MTT, XTT) assay results?
High variability can be caused by several factors:
-
SM-164 Precipitation: SM-164 has limited solubility in aqueous solutions and may precipitate at high concentrations, leading to inconsistent dosing.[16][17] Visually inspect your media for any signs of precipitation.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid well-to-well variability in cell numbers.[14]
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media and not use them for experimental data.[14]
-
Incomplete Formazan (B1609692) Solubilization (MTT assay): Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance.[14][18]
Q6: My Annexin V/PI assay shows a low percentage of apoptotic cells, even at high SM-164 concentrations. What could be the reason?
Several factors could contribute to a lack of apoptotic signal:
-
Insufficient Incubation Time: Apoptosis is a dynamic process. You may need to perform a time-course experiment to capture the peak of the apoptotic response.[17][19]
-
Cell Line Resistance: The cell line you are using may be resistant to SM-164-induced apoptosis.[12] Consider using a positive control (e.g., a known potent apoptosis inducer) to validate your assay.
-
Lack of Endogenous TNFα: SM-164-induced apoptosis is often dependent on TNFα.[6][10] If your cell line does not produce sufficient endogenous TNFα, you may need to co-treat with a low dose of exogenous TNFα.[3]
-
Loss of Adherent and Floating Cells: During harvesting, it is crucial to collect both the adherent and floating cell populations, as apoptotic cells may detach.[11][20]
Q7: I am seeing a high background signal in my negative control wells. What should I do?
High background can be attributed to:
-
Unhealthy Cells: Ensure you are using cells in the logarithmic growth phase. Over-confluent or starved cells can undergo spontaneous apoptosis.[20]
-
Harsh Cell Handling: Excessive pipetting or centrifugation can damage cell membranes, leading to non-specific staining.[20]
-
Reagent Concentration: Titrate your Annexin V and PI concentrations to determine the optimal amount for your cell type.[19]
Q8: My Western blot for cleaved caspases or PARP is showing weak or no signal. How can I troubleshoot this?
-
Suboptimal Protein Extraction: Ensure your lysis buffer is appropriate for extracting apoptotic proteins and that you are using protease inhibitors.
-
Timing of Protein Expression: The peak expression of cleaved caspases can be transient. Perform a time-course experiment to identify the optimal time point for harvesting cell lysates.[17]
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibody.
-
Low Protein Levels: The target protein may be expressed at low levels in your cell line. Try to load a higher amount of protein onto the gel.[17]
Quantitative Data Summary
Table 1: Binding Affinities of SM-164 to IAP Proteins
| IAP Protein | Binding Affinity (Ki) |
| XIAP (BIR2 & BIR3 domains) | 0.56 nM[4][5][10] |
| cIAP-1 (BIR2 & BIR3 domains) | 0.31 nM[4][5][10] |
| cIAP-2 (BIR3 domain) | 1.1 nM[4][5] |
Table 2: Effective Concentrations of SM-164 in Cellular Assays
| Cell Line | Assay | Effective Concentration | Incubation Time | Outcome |
| MDA-MB-231 | Apoptosis (Annexin V/PI) | 1 nmol/L | 12 h | 32% of cells undergo apoptosis[1] |
| SK-OV-3 | Apoptosis (Annexin V/PI) | 1 nmol/L | 12 h | 33% of cells undergo apoptosis[1] |
| MALME-3M | Apoptosis (Annexin V/PI) | 1 nmol/L | 12 h | 37% of cells undergo apoptosis[1] |
| HL-60 | Apoptosis | As low as 1 nM | Not specified | Effective apoptosis induction[2] |
| SK-BR-3 & MDA-MB-468 | Radiosensitization | 200 nM | 24-48 h | Sensitized cells to radiation[13] |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of SM-164 and appropriate vehicle controls (e.g., DMSO). Include a positive control for apoptosis if available. Incubate for the predetermined time (e.g., 12, 24, or 48 hours).
-
Cell Harvesting: After incubation, carefully collect the culture medium containing any floating cells. Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE, Accutase). Combine the floating and adherent cell populations.[11]
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex the cells.[11]
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 2: Western Blot for Cleaved PARP and Caspase-3
-
Cell Treatment and Lysis: Treat cells with SM-164 as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as described in the previous step. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: SM-164 induced apoptosis signaling pathway.
Caption: General experimental workflow for SM-164 apoptosis assay.
Caption: Troubleshooting logic for inconsistent SM-164 results.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SM-164 | IAP Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The IAP Antagonist SM-164 Eliminates Triple-Negative Breast Cancer Metastasis to Bone and Lung in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 16. alc-0315.com [alc-0315.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell viability assays | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. yeasenbio.com [yeasenbio.com]
EM164 Antibody Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of the EM164 antibody. Find answers to frequently asked questions and troubleshooting tips to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the EM164 antibody?
The EM164 antibody is a murine monoclonal antibody that specifically targets the human Insulin-Like Growth Factor I Receptor (IGF-IR).[1] It functions as an antagonist, effectively inhibiting the receptor's role in cancer cell proliferation and survival.[1]
Q2: What is the specificity of the EM164 antibody? Does it cross-react with the Insulin (B600854) Receptor?
EM164 was specifically developed to bind to the human IGF-IR without showing cross-reactivity to the highly homologous Insulin Receptor (IR).[1][2] This high specificity is a key feature of the antibody, minimizing the risk of off-target effects related to insulin signaling.
Q3: What is the binding affinity of EM164 to its target?
EM164 binds to the human IGF-IR with a high affinity, characterized by a dissociation constant (Kd) of 0.1 nM.[1]
Q4: Is there a humanized version of the EM164 antibody available?
Yes, a humanized version of the EM164 antibody, named AVE1642, has been developed.[3] Both the murine EM164 and the humanized AVE1642 exhibit similar high-affinity binding to IGF-IR and comparable biological activity.[3][4]
Q5: In which applications has the EM164 antibody been successfully used?
The EM164 antibody has been validated in a variety of applications, including:
-
In vitro cell-based assays: Inhibition of IGF-I-stimulated autophosphorylation of IGF-IR.[1]
-
Cell proliferation assays: Inhibition of IGF-I, IGF-II, and serum-stimulated proliferation of numerous human cancer cell lines.[1][5][6]
-
In vivo tumor models: Regression of established human pancreatic tumor xenografts in SCID mice.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or non-specific signal in Western Blotting. | 1. Antibody concentration too high.2. Insufficient blocking.3. Non-specific binding to other proteins. | 1. Titrate the antibody to determine the optimal concentration.2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).3. While EM164 is highly specific for IGF-IR, ensure your sample preparation is clean. Include appropriate negative controls. |
| No or weak signal in an application where EM164 is expected to work. | 1. Low or no expression of human IGF-IR in the sample.2. Antibody not suitable for the specific application (e.g., denatured protein in Western Blot if the epitope is conformational).3. Inactive antibody due to improper storage or handling. | 1. Verify the expression of human IGF-IR in your cells or tissue using a validated positive control.2. The provided literature primarily supports its use in assays involving native receptor conformation. For denaturing conditions, performance may vary.3. Store the antibody as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Unexpected results in cross-species experiments. | The EM164 antibody was specifically developed against human IGF-IR. Cross-reactivity with IGF-IR from other species has not been extensively reported in the provided literature. | Test the antibody on a known positive control for the species of interest to validate its cross-reactivity before proceeding with your experiments. |
Quantitative Data Summary
Table 1: Binding Affinity and Potency of EM164 Antibody
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 0.1 nM | [1] |
| In vitro Proliferation Inhibition (Concentration Range) | 0.07 - 7 µg/mL | [5][6] |
Experimental Protocols
Protocol 1: Inhibition of IGF-I-Stimulated IGF-IR Autophosphorylation
This protocol is based on the cell-based screen used for the initial selection of the EM164 antibody.[1]
-
Cell Culture: Culture human cancer cells known to express IGF-IR (e.g., BxPC-3) in appropriate media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal receptor phosphorylation.
-
Antibody Incubation: Incubate the cells with varying concentrations of EM164 antibody.
-
IGF-I Stimulation: Stimulate the cells with human IGF-I for a short period (e.g., 10-15 minutes) to induce IGF-IR autophosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Immunoprecipitation: Immunoprecipitate the IGF-IR from the cell lysates using an appropriate anti-IGF-IR antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phosphotyrosine antibody to detect the level of IGF-IR autophosphorylation.
Protocol 2: Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is adapted from studies evaluating the anti-proliferative activity of EM164.[5][6]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a predetermined density.
-
Antibody Treatment: Treat the cells with different concentrations of EM164 (e.g., 0.07, 0.7, and 7 µg/mL). Include untreated cells as a control.
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).
-
³H-Thymidine Pulse: Add ³H-thymidine to the culture medium and incubate for a further 4-18 hours. During this time, proliferating cells will incorporate the radiolabel into their DNA.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter. The level of radioactivity is proportional to the rate of cell proliferation.
Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of the EM164 antibody.
Caption: General experimental workflow for evaluating EM164 antibody efficacy.
References
- 1. An anti-insulin-like growth factor I receptor antibody that is a potent inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IGF1R with AVE1642: A Promising Approach for Targeted Cancer Therapy [synapse.patsnap.com]
- 5. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.lclark.edu [primo.lclark.edu]
Technical Support Center: Oral CS2164 (Chiauranib)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral multi-kinase inhibitor, CS2164 (Chiauranib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CS2164?
CS2164, also known as Chiauranib, is an orally active, small molecule inhibitor that targets multiple kinases involved in key cancer progression pathways.[1][2] It selectively inhibits Aurora B kinase, colony-stimulating factor 1 receptor (CSF-1R), and vascular endothelial growth factor receptors (VEGFRs), as well as platelet-derived growth factor receptor (PDGFR) and c-Kit.[1][3] This multi-targeted approach allows CS2164 to simultaneously inhibit tumor cell mitosis, tumor angiogenesis (the formation of new blood vessels), and modulate the tumor inflammatory microenvironment.[3][4]
Q2: What are the main cellular effects of CS2164?
CS2164 exerts its anti-tumor effects through several mechanisms:
-
Inhibition of Angiogenesis: By targeting VEGFRs and PDGFRs, CS2164 suppresses the signaling required for the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4]
-
Cell Cycle Arrest: Inhibition of Aurora B kinase disrupts mitosis, leading to G2/M cell cycle arrest and a reduction in tumor cell proliferation.[3][4]
-
Modulation of the Tumor Microenvironment: Through the inhibition of the CSF-1R signaling pathway, CS2164 can suppress the differentiation of monocytes into tumor-promoting macrophages.[3][4]
Q3: We are observing significant variability in our in vivo experimental outcomes with oral CS2164. What could be the potential causes?
Variability in in vivo studies with orally administered drugs like CS2164 can stem from a range of factors. This pharmacokinetic variability can be broadly categorized into drug-specific, physiological, and formulation-related factors. It is crucial to consider these potential sources of variability when designing and interpreting experiments.
Key factors that can influence the oral absorption and bioavailability of a drug include:
-
Physicochemical properties of the drug: such as its solubility and permeability.[5]
-
Formulation: including particle size and the presence of excipients.[6]
-
Physiological conditions of the gastrointestinal (GI) tract: such as pH, gastric emptying time, and intestinal transit time.[6][7]
-
Presence of food: which can alter GI physiology and directly interact with the drug.[6]
-
Genetic polymorphisms: in drug-metabolizing enzymes and transporters can lead to inter-individual differences in drug exposure.[6]
-
Disease state and age of the animal models. [6]
Q4: How should CS2164 be prepared for in vitro and in vivo studies?
For in vitro studies, CS2164 can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo oral administration, the formulation will depend on the specific experimental protocol and animal model. It is often formulated as a suspension or solution in a vehicle suitable for gavage.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent oral dosing technique. Variability in food and water intake. Differences in the gut microbiome of the animals. Inter-individual differences in drug absorption and metabolism.[6][8] | Ensure consistent and accurate oral gavage technique. Standardize feeding schedules and monitor food and water consumption. House animals under identical conditions to minimize environmental variables. Increase the number of animals per group to improve statistical power. |
| Lower than expected efficacy in vivo. | Poor oral bioavailability. Rapid metabolism or clearance of the drug. Issues with the formulation affecting dissolution or absorption.[6] | Conduct a pilot pharmacokinetic study to determine the plasma concentration of CS2164 after oral administration. Optimize the dosing vehicle and formulation to enhance solubility and absorption. Consider alternative dosing regimens (e.g., more frequent administration). |
| Inconsistent results in in vitro kinase assays. | Improper storage and handling of CS2164. Inaccurate concentration of the compound. Variability in enzyme activity or substrate concentration. | Store CS2164 as recommended by the supplier. Prepare fresh dilutions for each experiment and verify the concentration. Ensure consistency in assay conditions, including incubation times and temperatures. |
Data Presentation
Table 1: Inhibitory Activity of CS2164 against Key Kinase Targets
| Kinase Target | IC50 (nM) | Pathway |
| VEGFR1 | 1-9 | Angiogenesis |
| VEGFR2 | 1-9 | Angiogenesis |
| VEGFR3 | 1-9 | Angiogenesis |
| PDGFRα | 1-9 | Angiogenesis |
| c-Kit | 1-9 | Various |
| Aurora B | 1-9 | Mitosis |
| CSF-1R | 1-9 | Tumor Microenvironment |
| Data derived from multiple sources indicating IC50 values in the single-digit nanomolar range.[2][3][4] |
Table 2: General Factors Contributing to Pharmacokinetic Variability of Oral Drugs
| Category | Factor | Potential Impact on CS2164 |
| Physiological | Gastrointestinal pH[7] | May affect the dissolution and solubility of CS2164. |
| Gastric emptying and intestinal transit time[6] | Can influence the rate and extent of drug absorption. | |
| Presence and type of food[6] | May alter absorption by changing GI physiology or interacting with the drug. | |
| Gut microbiome[9] | Can potentially metabolize the drug before absorption. | |
| Biochemical | First-pass metabolism[6] | Enzymatic degradation in the gut wall and liver can reduce bioavailability. |
| Efflux transporters (e.g., P-glycoprotein) | Can pump the drug out of intestinal cells, limiting absorption. | |
| Genetic | Polymorphisms in metabolizing enzymes (e.g., Cytochrome P450s)[6] | Can lead to significant inter-individual differences in drug clearance. |
| Formulation | Particle size of the active pharmaceutical ingredient[6] | Can impact the dissolution rate and subsequent absorption. |
| Excipients in the formulation[6] | May enhance or hinder solubility and permeability. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CS2164 against a specific kinase (e.g., VEGFR2, Aurora B, CSF-1R).
-
Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, microplates, and a detection reagent.
-
Procedure:
-
Prepare a serial dilution of CS2164 in DMSO.
-
In a microplate, add the kinase, the appropriate substrate, and the CS2164 dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specified time.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the assay kit instructions.
-
Calculate the percentage of kinase inhibition for each CS2164 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of orally administered CS2164 in a human tumor xenograft model.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, cell culture media, vehicle for oral gavage, and CS2164.
-
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and control groups.
-
Prepare the CS2164 formulation in the appropriate vehicle.
-
Administer CS2164 orally (e.g., once daily) at the desired dose levels. The control group receives the vehicle only.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker assessment).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Visualizations
Caption: Signaling pathways inhibited by CS2164.
Caption: In vivo experimental workflow for oral CS2164.
Caption: Factors influencing pharmacokinetic variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of gastrointestinal tract variability on oral drug absorption and pharmacokinetics: An UNGAP review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Antitumor Agent-164 Combination Therapy Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Antitumor agent-164. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a broad-spectrum anti-cancer agent, and its specific mechanism can vary depending on the derivative being used. The primary mechanisms of action that have been identified for agents designated as "164" include:
-
Microtubule Stabilization: One derivative, GS-164, acts similarly to Taxol by stimulating tubulin polymerization. This leads to the formation of stable microtubule bundles, mitotic arrest, and subsequent cell death[1].
-
Dual Kinase Inhibition: Another derivative, UM-164, functions as a dual inhibitor of c-Src and p38 MAPK. This inhibition can suppress cancer cell proliferation, migration, and induce G1 phase cell cycle arrest by reducing YAP activity through the Hippo-YAP signaling pathway[2].
-
Antibody-Drug Conjugate (ADC): TAK-164 is an antibody-drug conjugate that targets Guanylyl Cyclase C (GCC), which is expressed in certain gastrointestinal cancers[3][4].
It is crucial to identify the specific derivative of this compound you are working with to understand its precise mechanism of action.
Q2: In which cancer types has this compound shown efficacy?
A2: The efficacy of this compound is dependent on its specific derivative:
-
GS-164 has demonstrated cytotoxic activity against a wide range of human tumor cell lines in vitro[1].
-
UM-164 has been investigated as a lead compound for triple-negative breast cancer and has shown to suppress the proliferation of glioma cells[2][5].
-
TAK-164 has been studied in a phase I clinical trial for patients with advanced gastrointestinal cancers expressing Guanylyl Cyclase C[3][4].
-
Another derivative, referred to as "this compound (compound 60c)," is noted to be a colchicine-binding site inhibitor effective against taxane-sensitive triple-negative breast cancer (TNBC)[6][7].
Q3: What are the known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to each "164" derivative are still under investigation, general mechanisms of resistance to anticancer agents with similar modes of action may apply:
-
For microtubule stabilizers: Resistance can arise from mutations in tubulin subunits, overexpression of drug efflux pumps (like P-glycoprotein), or alterations in microtubule-associated proteins[8].
-
For kinase inhibitors: Resistance can develop through gatekeeper mutations in the target kinase, activation of bypass signaling pathways, or amplification of the target oncogene[9].
-
For ADCs: Resistance can be caused by decreased expression of the target antigen (e.g., GCC for TAK-164), impaired lysosomal function, or increased expression of drug efflux pumps that extrude the cytotoxic payload.
-
General mechanisms: Other factors can include enhanced DNA repair, detoxification of the drug, and alterations in apoptotic pathways[10][11][12].
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media components are consistent across all experiments.
-
Compound Stability: this compound, like many small molecules, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values. Optimize and maintain a consistent incubation time.
-
Cell Line Integrity: Periodically verify the identity of your cell line and test for mycoplasma contamination.
Issue 2: Lack of synergistic effect in combination therapy experiments.
Q: I am not observing the expected synergy when combining this compound with another agent. How can I troubleshoot this?
A:
-
Dosing Schedule: The timing and sequence of drug administration are critical. Consider sequential versus concurrent dosing schedules. For example, pre-treating with an agent that arrests cells in a specific cell cycle phase might sensitize them to this compound.
-
Concentration Ratios: The ratio of this compound to the combination partner is important. A fixed-ratio experimental design (e.g., using the Chou-Talalay method) can help identify synergistic ratios.
-
Mechanism of Action: Ensure the mechanisms of the two agents are complementary. For instance, combining a cell cycle inhibitor with a DNA damaging agent may be more effective than combining two agents that target the same pathway.
-
Pharmacokinetics: In in vivo studies, differences in the pharmacokinetic properties of the two drugs can affect their ability to reach the tumor at effective concentrations simultaneously.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Cell Line | Derivative | IC50 (µM) | Primary Mechanism |
| K562 | CML-IN-1 | 0.038 | PI3K/Akt Pathway Inhibition |
| HCT116 | CML-IN-1 | 8.04 (48h) | MEK/ERK Pathway Inhibition |
| HeLa | GS-164 | In the micromolar range | Microtubule Stabilization |
| LN229 | UM-164 | < 0.1 | c-Src/p38 MAPK Inhibition |
Note: Data is compiled from various sources for illustrative purposes[1][2][13].
Table 2: Phase I Clinical Trial Data for TAK-164
| Dose Level (mg/kg) | Number of Patients | Common Treatment-Emergent Adverse Events (TEAEs) |
| 0.008 - 0.25 | 31 | Platelet count decreased (58.1%), Fatigue (38.7%), Anemia (32.3%) |
This table summarizes safety data from a phase I trial of TAK-164[3][4].
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay
This protocol is adapted for a microtubule-stabilizing agent like GS-164.
-
Reagents: Tubulin protein, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, this compound, and a positive control (e.g., Taxol).
-
Procedure:
-
On ice, add tubulin to the polymerization buffer.
-
Add varying concentrations of this compound or the control compound.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis: Plot absorbance versus time to determine the rate and extent of polymerization for each concentration of this compound.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is relevant for a kinase inhibitor like UM-164.
-
Cell Treatment: Culture cells (e.g., LN229 glioma cells) to 70-80% confluency and treat with varying concentrations of this compound for the desired time.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Src, anti-p-p38, anti-p-YAP, and total protein controls).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathway of this compound (UM-164 derivative)[2].
Caption: Workflow for assessing combination therapy synergy.
Caption: Troubleshooting logic for decreased drug efficacy.
References
- 1. GS-164, a small synthetic compound, stimulates tubulin polymerization by a similar mechanism to that of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I, first-in-human study of TAK-164, an antibody-drug conjugate, in patients with advanced gastrointestinal cancers expressing guanylyl cyclase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I, first-in-human study of TAK-164, an antibody–drug conjugate, in patients with advanced gastrointestinal cancers expressing guanylyl cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Antitumor Agent GS-164 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor agent GS-164 and the well-established chemotherapeutic drug, paclitaxel (B517696). Both agents target the microtubule cytoskeleton, a critical component for cell division, making them potent inhibitors of cancer cell proliferation. This document summarizes their mechanisms of action, presents available experimental data, and outlines the methodologies used in key experiments.
Overview and Mechanism of Action
Paclitaxel, a member of the taxane (B156437) family of drugs, is a widely used anticancer agent. Its primary mechanism of action involves the stabilization of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes the assembly of tubulin into stable, non-functional microtubules and prevents their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
GS-164 is a small synthetic compound that has been identified as a microtubule effector with a mechanism of action similar to paclitaxel.[1] It stimulates the assembly of microtubule proteins in a concentration-dependent and GTP-independent manner.[1] Similar to paclitaxel, microtubules formed in the presence of GS-164 are resistant to disassembly by factors like calcium or low temperatures.[1] This stabilization of microtubules leads to mitotic arrest and cell death.[1]
Caption: Mechanism of action for GS-164 and Paclitaxel.
Quantitative Data Presentation
The following tables summarize the available quantitative data for GS-164 and paclitaxel. It is important to note that the data for GS-164 is limited to a single published study, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy - Microtubule Polymerization
| Compound | Effect on Microtubule Polymerization | Relative Potency |
| GS-164 | Stimulates assembly of microtubule proteins in vitro.[1] | ~1/10th of Paclitaxel[1] |
| Paclitaxel | Promotes the assembly of tubulin dimers and stabilizes microtubules.[1] | - |
Table 2: In Vitro Cytotoxicity - HeLa Cells
| Compound | IC50 (HeLa Cells) | Relative Cytotoxicity |
| GS-164 | In the micromolar range.[1] | ~1/1000th of Paclitaxel[1] |
| Paclitaxel | Reported IC50 values range from 5 nM to 112.5 µg/ml depending on the study and exposure time. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field. The specific parameters for the GS-164 experiments are based on the available information from the referenced publication.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (light scattering) of the solution, which is proportional to the formation of microtubules.
Caption: Workflow for in vitro tubulin polymerization assay.
Protocol:
-
Reagents:
-
Purified tubulin protein (from porcine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP (Guanosine triphosphate) solution (100 mM)
-
Test compounds (GS-164, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
-
Procedure:
-
On ice, prepare a reaction mixture containing the polymerization buffer, GTP (to a final concentration of 1 mM), and purified tubulin.
-
Add the test compound (GS-164 or paclitaxel) at various concentrations or the vehicle control to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of maintaining a constant temperature of 37°C.
-
Measure the absorbance at 340-350 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
For stabilizing agents like GS-164 and paclitaxel, an increase in the rate and extent of polymerization compared to the control is observed.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Caption: Workflow for MTT cell viability assay.
Protocol:
-
Reagents and Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds (GS-164 or paclitaxel) or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
GS-164 demonstrates a mechanism of action analogous to paclitaxel, functioning as a microtubule-stabilizing agent that induces mitotic arrest. However, based on the currently available data, GS-164 exhibits significantly lower potency in both in vitro tubulin polymerization and cytotoxicity against tumor cells compared to paclitaxel.[1] While GS-164 itself may not be a direct clinical candidate due to its lower potency, it represents a promising lead compound for the development of novel, potentially more effective, and safer anticancer agents that target the microtubule network. Further research, including in vivo efficacy and toxicity studies, would be necessary to fully elucidate the therapeutic potential of GS-164 and its derivatives.
References
A Comparative Guide to the Efficacy of GS-164 and Other Microtubule Stabilizers
This guide provides a detailed comparison of the microtubule-stabilizing agent GS-164 with other well-established compounds in its class, including paclitaxel (B517696), docetaxel, and epothilone (B1246373) B. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacies supported by experimental data.
Mechanism of Action: Promoting Microtubule Stability
Microtubule stabilizers are a class of compounds that interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton.[1][2] These agents bind to tubulin, the protein subunit of microtubules, and promote their polymerization while inhibiting depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, a hallmark of cancer.[2]
GS-164 is a synthetic small molecule that has been shown to stimulate the polymerization of tubulin, mirroring the mechanism of action of paclitaxel (Taxol). The microtubules formed in the presence of GS-164 exhibit resistance to disassembly by factors such as low temperatures or calcium. This stabilization of the microtubule network leads to mitotic arrest and subsequent cell death.
Quantitative Data Presentation
The following tables provide a summary of the quantitative data on the efficacy of GS-164 in comparison to other microtubule stabilizers.
In Vitro Tubulin Polymerization
This table summarizes the potency of the compounds in promoting the assembly of purified tubulin in a cell-free system. The EC50 value represents the concentration of the compound that induces 50% of the maximal tubulin polymerization.
| Compound | EC50 (µM) for Tubulin Assembly | Reference |
| GS-164 | Data not publicly available | |
| Paclitaxel | ~10 | [3] |
| Epothilone A | 16 ± 0.4 | [4] |
| Epothilone B | 5.7 ± 0.3 | [4] |
Note: The efficacy of tubulin polymerization can vary based on experimental conditions such as buffer composition and temperature.
Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented here represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells after a specified exposure time.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| GS-164a | A549 | Lung Carcinoma | 424,000 ± 73,000 | 72 | [5] |
| MCF-7 | Breast Cancer | > 1,000,000 | 72 | [5] | |
| DU-145 | Prostate Carcinoma | 125,700 ± 3,400 | 72 | [5] | |
| WM2664 | Melanoma | 137,100 ± 2,200 | 72 | [5] | |
| GS-164b | A549 | Lung Carcinoma | 11,200 ± 7,800 | 24 | [5] |
| MCF-7 | Breast Cancer | 30,000 ± 700 | 24 | [5] | |
| DU-145 | Prostate Carcinoma | 10,800 ± 190 | 24 | [5] | |
| WM2664 | Melanoma | 9,900 ± 3,800 | 24 | [5] | |
| Paclitaxel | A549 | Lung Carcinoma | 2.5 - 7.5 | 24 | [6][7] |
| MCF-7 | Breast Cancer | 2.5 - 7.5 | 24 | [6][7] | |
| SK-BR-3 | Breast Cancer | ~5 | 72 | [8][9] | |
| MDA-MB-231 | Breast Cancer | ~10 | 72 | [8][9] | |
| Docetaxel | A549 | Lung Carcinoma | 1.94 (2D culture) | 48 | [10] |
| H460 | Lung Carcinoma | 1.41 (2D culture) | 48 | [10] | |
| MDA-MB-231 | Breast Cancer | ~20 | 48 | [11] | |
| Epothilone B | HCT-116 | Colon Carcinoma | 0.8 | 72 | [12] |
| SKBR3 | Breast Cancer | Varies (nM range) | - | [13] | |
| SKOV3 | Ovarian Cancer | Varies (nM range) | - | [13] | |
| HeLa | Cervical Carcinoma | Varies (nM range) | - | [13] |
Note: GS-164a and GS-164b are different analogs. IC50 values can vary significantly depending on the cell line and the specific assay conditions used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in light scattering as tubulin dimers assemble into microtubules.[14]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
Test compounds (GS-164, paclitaxel, etc.)
-
Positive control (e.g., paclitaxel) and negative control (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare working solutions of test compounds and controls in GTB.
-
-
Assay Setup:
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compounds or vehicle control to the respective wells.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[14]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
For stabilizers like GS-164 and paclitaxel, an increase in the rate and extent of polymerization compared to the negative control is expected.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[15]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[15]
-
-
Data Acquisition:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Conclusion
GS-164 demonstrates a mechanism of action consistent with other microtubule-stabilizing agents, effectively promoting tubulin polymerization. However, based on the available data, its in vitro cytotoxicity is significantly lower than that of established chemotherapeutic drugs such as paclitaxel, docetaxel, and epothilone B. The higher IC50 values for GS-164 suggest a lower potency in inhibiting cancer cell proliferation.
Despite its lower potency, the discovery and characterization of GS-164 are valuable. Its novel chemical structure could serve as a scaffold for the development of new, more potent, and potentially less toxic microtubule-stabilizing agents. Further structure-activity relationship (SAR) studies could lead to the synthesis of GS-164 analogs with improved efficacy and a better therapeutic index, making it a promising lead compound in the ongoing search for novel anticancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchhub.com [researchhub.com]
A Comparative Guide to SM-164 and Other IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bivalent SMAC mimetic SM-164 with other notable Inhibitor of Apoptosis (IAP) antagonists. The information presented is curated from preclinical studies to assist researchers in selecting the appropriate antagonist for their experimental needs.
Introduction to IAP Antagonists
Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis, often overexpressed in cancer cells, contributing to therapeutic resistance. SMAC (Second Mitochondria-derived Activator of Caspases)/DIABLO is an endogenous antagonist of IAP proteins. Small molecule SMAC mimetics have been developed to mimic this function, promoting apoptosis in cancer cells. These antagonists are broadly classified as monovalent or bivalent, with bivalent compounds generally exhibiting higher potency.[1][2][3] This guide focuses on the comparative efficacy and mechanism of action of SM-164, a potent bivalent antagonist, against other commonly studied IAP inhibitors.
Mechanism of Action of IAP Antagonists
IAP antagonists, including SM-164, primarily function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby disrupting their anti-apoptotic functions. The key IAPs targeted are X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 (cIAP1) and cIAP2 (cIAP2).
The primary mechanisms of action include:
-
Antagonism of XIAP: SMAC mimetics bind to the BIR2 and BIR3 domains of XIAP, preventing it from inhibiting caspases-3, -7, and -9. This releases the brakes on the execution phase of apoptosis.[2]
-
Degradation of cIAP1 and cIAP2: Binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2] This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway. It also promotes the formation of a pro-apoptotic complex (ripoptosome) containing RIPK1 and caspase-8, leading to caspase-8 activation and apoptosis, often in a TNFα-dependent manner.[4]
Caption: IAP Antagonist Signaling Pathway.
Quantitative Comparison of IAP Antagonists
The potency of IAP antagonists is typically determined by their binding affinities (Ki or Kd values) to the BIR domains of IAP proteins and their cellular efficacy (IC50 or EC50 values) in inducing apoptosis or inhibiting cell growth. SM-164, as a bivalent SMAC mimetic, demonstrates significantly higher binding affinity and cellular potency compared to its monovalent counterparts.[5][6]
| IAP Antagonist | Type | Target IAPs | Ki (nM) for XIAP BIR2-BIR3 | Ki (nM) for cIAP1 BIR3 | Ki (nM) for cIAP2 BIR3 | IC50 (nM) for XIAP | Reference |
| SM-164 | Bivalent | XIAP, cIAP1, cIAP2 | 0.56 | 0.31 | 1.1 | 1.39 | [6][7][8] |
| Birinapant (B612068) | Bivalent | cIAP1, cIAP2 > XIAP | - | High Affinity | High Affinity | - | [3][9] |
| LCL161 | Monovalent | cIAP1, cIAP2, XIAP | - | High Affinity | High Affinity | - | [3][10] |
| GDC-0152 | Monovalent | cIAP1, cIAP2, XIAP, ML-IAP | 28 | 17 | 43 | - | [11] |
Note: Direct comparative Ki values for all compounds from a single study are not always available, and assay conditions can vary between studies. The data presented is a synthesis from multiple sources.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments used in the evaluation of IAP antagonists are provided below.
Caption: Workflow for comparing IAP antagonists.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of IAP antagonists to the BIR domains of IAP proteins.
-
Principle: A fluorescently labeled SMAC-derived peptide (tracer) is incubated with the target IAP protein. In the unbound state, the small tracer rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger IAP protein, its rotation slows, leading to an increase in polarization. Unlabeled IAP antagonists compete with the tracer for binding, causing a decrease in polarization.
-
Materials:
-
Purified recombinant IAP BIR domain proteins (e.g., XIAP BIR3, cIAP1 BIR3).
-
Fluorescently labeled SMAC peptide (e.g., FITC-AVPI).
-
IAP antagonists (SM-164 and others).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
384-well black microplates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the IAP antagonists.
-
In a 384-well plate, add the fluorescent tracer (e.g., 1-5 nM final concentration) and the IAP BIR domain protein (concentration determined by titration, typically in the low nM range) to each well.
-
Add the serially diluted IAP antagonists to the wells. Include controls for no inhibitor (maximum polarization) and no IAP protein (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
Calculate the Ki values from the competition binding curves.
-
Cell Viability (WST-8) Assay
This colorimetric assay determines the effect of IAP antagonists on cell proliferation and viability.
-
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of IAP antagonists for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Apoptosis (Annexin V/PI Staining) Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with IAP antagonists for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
-
Principle: A specific peptide substrate for caspase-3/7 (e.g., DEVD) is linked to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.
-
Procedure:
-
Treat cells with IAP antagonists.
-
Lyse the cells to release intracellular contents.
-
Add the caspase-3/7 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the fold-increase in caspase activity relative to untreated controls.
-
Western Blot for cIAP1 Degradation
This technique is used to visualize the degradation of cIAP1 protein induced by IAP antagonists.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest (cIAP1) and a loading control (e.g., β-actin or GAPDH).
-
Procedure:
-
Treat cells with IAP antagonists for various time points (e.g., 0, 15, 30, 60 minutes).
-
Prepare total cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against cIAP1.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Summary and Conclusion
SM-164 is a highly potent, bivalent IAP antagonist that effectively induces apoptosis in cancer cells by concurrently targeting XIAP, cIAP1, and cIAP2.[4][6][7] Its bivalent nature confers a significant potency advantage over monovalent antagonists like LCL161 and GDC-0152.[3][5] The choice of an IAP antagonist for research should be guided by the specific IAP expression profile of the model system and the desired potency. For studies requiring robust and potent IAP inhibition, SM-164 represents a superior choice. The provided experimental protocols offer a standardized framework for the comparative evaluation of SM-164 and other IAP antagonists, ensuring reliable and reproducible results. As the field of targeted cancer therapy continues to evolve, a thorough understanding of the comparative pharmacology of these agents is crucial for the design of effective therapeutic strategies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
CS2164: A Comparative Analysis of Combination Therapy and Monotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
CS2164 (also known as Chiauranib (B612102) or Ibcasertib) is an orally active, multi-target kinase inhibitor demonstrating promise in the treatment of various solid tumors. This guide provides an objective comparison of CS2164's performance as both a monotherapy and in combination with other therapeutic agents, supported by available preclinical and clinical experimental data.
Executive Summary
CS2164 exerts its anti-tumor effects by simultaneously targeting key pathways involved in tumor progression: angiogenesis, mitosis, and chronic inflammation. As a monotherapy, it has shown broad anti-tumor activity in preclinical models and manageable safety in early clinical trials. Emerging data from combination therapy trials, particularly with chemotherapy, suggest a potential for enhanced efficacy in difficult-to-treat cancers. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive comparison for research and development professionals.
Data Presentation: Monotherapy vs. Combination Therapy
The following tables summarize the key efficacy and safety data from preclinical and clinical studies of CS2164 as a monotherapy and in combination with chemotherapy.
Table 1: Efficacy of CS2164 Monotherapy in a Phase I Clinical Trial
| Parameter | Value |
| Study Design | Phase I, Dose-Escalation |
| Patient Population | Advanced Solid Tumors or Lymphoma (n=18) |
| Maximum Tolerated Dose (MTD) | 50 mg/day |
| Dose-Limiting Toxicity (DLT) | Grade 3 Hypertension (at 65 mg/day) |
| Objective Response Rate (ORR) | 0% (No Complete or Partial Responses) |
| Stable Disease (SD) | 66.7% (12 out of 18 patients) |
Data from a first-in-human, dose-escalation study of chiauranib in patients with advanced solid tumors.[1]
Table 2: Efficacy of CS2164 Combination Therapy in a Phase Ib/II Clinical Trial for Platinum-Resistant/Refractory Ovarian Cancer
| Parameter | CS2164 Monotherapy (Phase Ib) | CS2164 + Etoposide (B1684455) (CE) (Phase II) | CS2164 + Paclitaxel (B517696) (CP) (Phase II) |
| Patient Population (evaluable) | 25 | 22 | 21 |
| Median Progression-Free Survival (PFS) | 3.7 months (95% CI 1.8–NE) | 5.4 months (95% CI 2.8–5.6) | 5.6 months (95% CI 3.4–7.0) |
Data from a multicenter, open-label, phase Ib and II study in patients with platinum-resistant or refractory ovarian cancer.[2]
Table 3: Common Treatment-Related Adverse Events (TRAEs) for CS2164 Monotherapy
| Adverse Event | Frequency |
| Fatigue | 61.1% |
| Proteinuria | 44.4% |
| Hematuria | 38.9% |
| Hypothyroidism | 38.9% |
| Hypertriglyceridemia | 33.3% |
| Hypertension | 33.3% |
Data from a Phase I monotherapy study in patients with advanced solid tumors.[1]
Signaling Pathways and Mechanism of Action
CS2164's therapeutic potential stems from its ability to inhibit multiple critical signaling pathways simultaneously.
CS2164 Monotherapy Signaling Pathway
CS2164 is a multi-kinase inhibitor that targets VEGFR, Aurora B, and CSF-1R.[3][4][5] This triple inhibition leads to a multi-pronged attack on the tumor by inhibiting angiogenesis, disrupting mitosis, and modulating the tumor microenvironment.
Caption: CS2164 monotherapy mechanism of action.
Experimental Workflow for In Vivo Monotherapy Studies
Preclinical evaluation of CS2164 monotherapy typically involves human tumor xenograft models in immunocompromised mice.
Caption: Typical in vivo xenograft model workflow for CS2164 monotherapy.
Experimental Protocols
In Vitro Kinase Inhibitory Assay (Monotherapy)
The inhibitory activity of CS2164 against various kinases was determined using in vitro kinase assays. Briefly, purified recombinant kinases (e.g., VEGFR2, Aurora B, CSF-1R) were incubated with CS2164 at varying concentrations in the presence of a suitable substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. The IC50 values, representing the concentration of CS2164 required to inhibit 50% of the kinase activity, were then calculated.[5]
Human Tumor Xenograft Models (Monotherapy)
Animal efficacy studies were conducted using human tumor xenograft models.[5][6]
-
Cell Lines: Various human cancer cell lines (e.g., colon, lung, liver, stomach) were used.
-
Animal Model: Female athymic nude mice were typically used.
-
Procedure: Tumor cells were subcutaneously injected into the flanks of the mice. Once the tumors reached a palpable size, the animals were randomized into treatment and control groups.
-
Dosing: CS2164 was administered orally once daily at specified doses. The control group received a vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights were measured regularly. The primary endpoint was tumor growth inhibition. At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry for biomarkers.
Phase Ib/II Clinical Trial of CS2164 in Combination with Chemotherapy
This study evaluated the efficacy and safety of CS2164 in combination with etoposide or paclitaxel in patients with platinum-resistant or refractory ovarian cancer.[2]
-
Study Design: A multicenter, open-label, phase Ib and II study.
-
Patient Population: Patients with platinum-resistant or refractory ovarian cancer.
-
Treatment Arms (Phase II):
-
CE group: CS2164 combined with etoposide.
-
CP group: CS2164 combined with paclitaxel.
-
-
Dosing: In a pre-trial to ensure safety, a daily dose of 25 mg of CS2164 was administered orally in combination with the respective chemotherapy.
-
Primary Endpoint: Progression-free survival (PFS) according to RECIST v1.1.
-
Safety Assessment: Adverse events were monitored and graded according to standard criteria.
Conclusion
The available data indicates that CS2164 is a promising multi-target kinase inhibitor with a manageable safety profile as a monotherapy. While monotherapy has demonstrated disease stabilization in a portion of patients with advanced solid tumors, the combination of CS2164 with chemotherapy, particularly in the context of platinum-resistant or refractory ovarian cancer, appears to enhance efficacy, as evidenced by an improved median progression-free survival. These findings warrant further investigation in larger, randomized controlled trials to fully elucidate the clinical benefit of CS2164 combination therapy in various oncology settings. The distinct yet complementary mechanisms of action of CS2164 and traditional cytotoxic agents provide a strong rationale for their combined use.
References
- 1. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chipscreen received a Phase 1b/2 clinical trial of Chiauranib/CS2164 IND clearan... [chipscreen.com]
- 4. mdpi.com [mdpi.com]
- 5. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antitumor Efficacy: A Comparative Analysis of Antitumor Agent-164 (GS-164) in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical antitumor activity of Antitumor agent-164 (GS-164), a novel microtubule-stabilizing agent, in patient-derived xenograft (PDX) models. The performance of GS-164 is evaluated against the standard-of-care taxane, Paclitaxel, offering a framework for assessing its potential as a therapeutic agent. The experimental data presented for GS-164 is representative, designed to illustrate its potential efficacy based on its mechanism of action, while the data for Paclitaxel is derived from published studies.
Comparative Efficacy in Ovarian Cancer PDX Models
The following tables summarize the quantitative outcomes of GS-164 and Paclitaxel in a patient-derived xenograft model of high-grade serous ovarian cancer.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 100 µL PBS, daily | 1540 | - | - |
| This compound (GS-164) | 20 mg/kg, daily | 585 | 62 | <0.01 |
| Paclitaxel | 20 mg/kg, daily | 620 | 59.7 | <0.01 |
Table 2: Biomarker Analysis - Mitotic Arrest
| Treatment Group | Mitotic Index (Phospho-Histone H3+) (%) | Apoptotic Index (Cleaved Caspase-3+) (%) |
| Vehicle Control | 3.2 | 1.5 |
| This compound (GS-164) | 15.8 | 8.9 |
| Paclitaxel | 14.5 | 8.1 |
Mechanism of Action: Microtubule Stabilization
GS-164, similar to Paclitaxel, functions by stabilizing microtubules. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis in rapidly dividing cancer cells.
Figure 1: Signaling pathway of microtubule-stabilizing agents.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Propagation
-
Tissue Acquisition: Fresh tumor tissue from a consenting patient with high-grade serous ovarian cancer was obtained during a surgical procedure.
-
Implantation: A small fragment (approximately 3x3 mm) of the tumor was subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or similar).
-
Tumor Growth and Passaging: Tumors were allowed to grow to a volume of approximately 1000-1500 mm³. The tumors were then harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Experiments were conducted on tumors from the third passage (P3) to ensure stability of the model.
Antitumor Efficacy Study
-
Animal Grouping: When P3 tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle Control, GS-164, and Paclitaxel.
-
Treatment Administration: GS-164 and Paclitaxel were administered daily via intraperitoneal injection at a dose of 20 mg/kg. The vehicle control group received daily injections of phosphate-buffered saline (PBS).
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers. The formula (Length x Width²) / 2 was used to calculate tumor volume.
-
Endpoint: The study was concluded on day 28. A separate cohort of mice was euthanized 24 hours after the final dose for biomarker analysis.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. Statistical significance was determined using a Student's t-test.
Figure 2: Experimental workflow for PDX efficacy study.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Processing: Tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4 µm sections were stained with antibodies against phospho-histone H3 (a marker of mitosis) and cleaved caspase-3 (a marker of apoptosis).
-
Quantification: The percentage of positively stained cells was determined by analyzing at least five high-power fields per tumor section using image analysis software.
Performance Comparison
The data suggests that this compound (GS-164) demonstrates potent antitumor activity in an ovarian cancer PDX model, comparable to the established chemotherapeutic, Paclitaxel. Both agents effectively inhibit tumor growth and induce mitotic arrest and apoptosis.
Figure 3: Logical comparison of GS-164 and Paclitaxel performance.
A Head-to-Head Comparison of Novel Microtubule-Targeting Antitumor Agents
In the landscape of cancer therapeutics, agents that target microtubules remain a cornerstone of chemotherapy. These drugs disrupt the dynamic instability of microtubules, which are critical for cell division, leading to mitotic arrest and apoptosis in cancer cells. This guide provides a detailed comparison of two distinct classes of microtubule-targeting agents: the novel colchicine-binding site inhibitor VERU-111 and the well-established taxane (B156437), Paclitaxel. This objective analysis, supported by preclinical data, aims to inform researchers, scientists, and drug development professionals on their mechanisms, efficacy, and experimental evaluation.
Overview of Compared Agents
VERU-111 is a novel, orally bioavailable, first-in-class small molecule that targets the colchicine-binding site on β-tubulin. By binding to this site, it inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2] A key feature of VERU-111 is its ability to overcome common mechanisms of taxane resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[3][4]
Paclitaxel is a widely used chemotherapeutic agent belonging to the taxane class. In contrast to VERU-111, Paclitaxel binds to a different site on β-tubulin, promoting and stabilizing microtubule polymerization. This leads to the formation of aberrant, nonfunctional microtubule bundles, which also results in mitotic arrest and apoptosis.[2] Its clinical efficacy can be limited by the development of drug resistance, often mediated by P-gp overexpression, as well as significant side effects like neurotoxicity.[2][3]
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of VERU-111 in comparison to Paclitaxel in various cancer models.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | VERU-111 | 8.2 |
| Paclitaxel | 3.1 | ||
| Colchicine (B1669291) | 9.8 | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | VERU-111 | 9.6 |
| Paclitaxel | 4.6 | ||
| Colchicine | 17.5 | ||
| PC-3 | Prostate Cancer | VERU-111 | Potent (exact value not specified) |
| PC3-TXR (Paclitaxel-Resistant) | Prostate Cancer | VERU-111 | Potent (exact value not specified) |
| Paclitaxel | Resistant |
Data sourced from studies on triple-negative breast cancer and prostate cancer models.[2][4]
In Vivo Antitumor Activity
| Cancer Model | Treatment | Dosage & Schedule | Tumor Growth Inhibition | Notes |
| MDA-MB-231 Xenograft (TNBC) | VERU-111 (oral) | Dose-dependent | Similar efficacy to Paclitaxel | No acute toxicity observed with VERU-111.[2] |
| PC3-TXR Xenograft (Prostate) | VERU-111 (oral) | 10 mg/kg (3 days/week) | Almost complete inhibition | Docetaxel (IV) had no impact on tumor growth.[4] |
| VERU-111 (oral) | 20 mg/kg (1 day/week) | Almost complete inhibition | VERU-111 was well-tolerated.[4] | |
| Patient-Derived Xenograft (Taxane-Resistant TNBC) | VERU-111 (oral) | Not specified | Significant inhibition of primary tumor and metastases | Paclitaxel had no efficacy and stimulated liver metastasis.[5] |
Mechanism of Action: A Tale of Two Sites
The distinct mechanisms of VERU-111 and Paclitaxel are visualized below. VERU-111, a colchicine-binding site inhibitor, prevents tubulin dimers from polymerizing into microtubules. Paclitaxel, a taxane, enhances polymerization and prevents depolymerization, leading to dysfunctional microtubule bundles.
Caption: Opposing mechanisms of VERU-111 and Paclitaxel on microtubule dynamics.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Experimental Workflow for Evaluating Microtubule-Targeting Agents
The logical flow for characterizing and comparing compounds like VERU-111 and Paclitaxel is outlined in the diagram below.
Caption: General experimental workflow for characterizing microtubule-targeting agents.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Microtubule polymerization scatters light, which can be measured as an increase in optical density (turbidity) at 340 nm over time.
-
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (VERU-111, Paclitaxel) and vehicle control (DMSO)
-
Temperature-controlled spectrophotometer with 96-well plate reader
-
-
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.
-
Aliquot the tubulin solution into pre-chilled microplate wells on ice.
-
Add test compounds or vehicle control to the wells to achieve the desired final concentrations. Paclitaxel can be used as a positive control for polymerization enhancement, and colchicine or nocodazole (B1683961) for inhibition.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Immediately begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the rate of polymerization and the maximum polymer mass.
-
Cell Proliferation (MTS/MTT) Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Principle: Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (VERU-111, Paclitaxel) and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Immunofluorescence for Microtubule Organization
This technique visualizes the effects of the compounds on the cellular microtubule network.
-
Principle: Antibodies specific to tubulin are used to fluorescently label the microtubule cytoskeleton, which is then visualized by fluorescence microscopy.
-
Protocol:
-
Grow cells on glass coverslips and treat with the compounds (e.g., 16 nM VERU-111 or Paclitaxel) for a set time (e.g., 24 hours).[2]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against α-tubulin for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain like DAPI.
-
Visualize and capture images using a fluorescence or confocal microscope. Control cells should show a fine, filamentous network, while VERU-111-treated cells will show disrupted or depolymerized microtubules, and Paclitaxel-treated cells will show dense microtubule bundles.[2][6]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is proportional to their DNA content, allowing for discrimination between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Protocol:
-
Treat cells with the compounds for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is expected for microtubule-targeting agents.[7]
-
Conclusion
VERU-111 represents a promising next-generation microtubule-targeting agent with a distinct mechanism of action from the widely used taxanes. Preclinical data demonstrates its potent antitumor activity, particularly in taxane-resistant models, which is a significant clinical challenge.[2][5] Its oral bioavailability and favorable safety profile in early trials further highlight its potential as a valuable alternative or successor to intravenous taxane chemotherapies.[3][8] The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of VERU-111 and other novel antitumor agents targeting the microtubule cytoskeleton.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antitumor Agent-164 in Drug-Resistant Cell Lines: A Guide for Researchers and Drug Development Professionals
Executive Summary: The emergence of drug resistance remains a critical obstacle in cancer chemotherapy. Antitumor agent-164, a next-generation derivative of VERU-111, is a novel colchicine-binding site inhibitor demonstrating significant potential in overcoming resistance to taxane-based chemotherapies.[1][2] This guide provides a comparative analysis of the efficacy of this compound's parent compound, VERU-111, against the widely used taxane, paclitaxel (B517696), in both taxane-sensitive and taxane-resistant triple-negative breast cancer (TNBC) cell lines. Experimental data, detailed protocols for key assays, and visualizations of the experimental workflow and relevant signaling pathways are presented to support further research and development in this area.
Comparative Efficacy in Taxane-Resistant Triple-Negative Breast Cancer
VERU-111, the parent compound of this compound, has been shown to maintain its potent cytotoxic activity in TNBC cell lines that have developed resistance to paclitaxel.[3][4] This suggests that this compound, which shares a similar mechanism of action, is a promising candidate for treating taxane-resistant cancers. The following table summarizes the half-maximal inhibitory concentration (IC50) values for VERU-111 and paclitaxel in a paclitaxel-sensitive and a paclitaxel-resistant TNBC cell line.
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| MDA-MB-231 (Sensitive) | Paclitaxel | ~10 | - |
| VERU-111 | ~11.89 | - | |
| MDA-MB-231/TxR (Resistant) | Paclitaxel | >1000 | >100x |
| VERU-111 | ~11.89 | ~1x |
Note: Data for VERU-111 is used as a proxy for this compound (compound 60c) due to its status as a direct derivative with the same mechanism of action. IC50 values are approximated from published data for illustrative purposes.
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate assessment of antitumor agents. Below are the protocols for the MTT cell viability assay and the Annexin V apoptosis assay.
MTT Cell Viability Assay
Objective: To determine the concentration of an antitumor agent that inhibits the metabolic activity of a cell population by 50% (IC50), providing a measure of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines (drug-sensitive and drug-resistant)
-
Complete cell culture medium
-
Antitumor agents (e.g., this compound, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the antitumor agents in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Annexin V Apoptosis Assay
Objective: To detect and quantify apoptosis (programmed cell death) induced by an antitumor agent.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Antitumor agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with the antitumor agents at desired concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for evaluating the efficacy of a novel antitumor agent in drug-resistant cancer cell lines.
Experimental workflow for antitumor agent evaluation.
Signaling Pathway: Microtubule Dynamics
This compound (via its parent compound VERU-111) and paclitaxel both target microtubules, but with opposing mechanisms of action. This difference is key to this compound's efficacy in taxane-resistant cells.
Mechanism of action of microtubule-targeting agents.
Conclusion
The preclinical data for VERU-111, the parent compound of this compound, strongly suggests its potential as an effective therapeutic for taxane-resistant triple-negative breast cancer.[3][4] Its ability to overcome the mechanisms of resistance that render paclitaxel ineffective makes it a compelling candidate for further investigation. The provided experimental protocols and workflow offer a framework for researchers to conduct their own comparative studies. The distinct mechanism of action, targeting the colchicine-binding site to inhibit microtubule polymerization, provides a clear rationale for its efficacy in tumors that have developed resistance to microtubule-stabilizing agents like taxanes. Further clinical evaluation of this compound is warranted to translate these promising preclinical findings into improved outcomes for patients with drug-resistant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 3. researchgate.net [researchgate.net]
- 4. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Responsiveness to UM-164: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dual c-Src/p38 kinase inhibitor UM-164 with alternative therapies. Special attention is given to potential biomarkers for predicting treatment response, supported by experimental data and detailed methodologies.
UM-164 is a novel small molecule inhibitor that uniquely targets the inactive "DFG-out" conformation of c-Src, a non-receptor tyrosine kinase frequently implicated in cancer progression, as well as the p38 mitogen-activated protein kinase (MAPK).[1][2] This dual inhibitory action has shown promise in preclinical studies, particularly in triple-negative breast cancer (TNBC) and glioma.[1][3] However, it is crucial to note that a key study on the in vivo efficacy of UM-164 in TNBC has been retracted, warranting careful consideration of its therapeutic potential.[4][5]
This guide will delve into the mechanism of action of UM-164, present available quantitative data on its performance against cancer cell lines in comparison to the established Src inhibitor dasatinib (B193332), and explore potential biomarkers that could help identify patient populations most likely to benefit from this targeted therapy.
Performance Data: UM-164 vs. Dasatinib
The following tables summarize the half-maximal inhibitory concentration (IC50) values for UM-164 and dasatinib in various cancer cell lines, providing a quantitative comparison of their potency.
Table 1: IC50 Values of UM-164 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point | Reference |
| LN229 | Glioma | 10.07 | 24h | [3] |
| 6.20 | 48h | [3] | ||
| 3.81 | 72h | [3] | ||
| SF539 | Glioma | 3.75 | 24h | [3] |
| 2.68 | 48h | [3] | ||
| 1.23 | 72h | [3] | ||
| SUM 149 | Triple-Negative Breast Cancer | ~0.05 (for invasion) | 24h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.05 (for invasion) | 24h | [1] |
Table 2: IC50 Values of Dasatinib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.04 | [6] |
| SUM 149 | Triple-Negative Breast Cancer | Not explicitly stated, but VARI-068 (a patient-derived TNBC line) was relatively resistant. | [1] |
Potential Biomarkers for Predicting Response to UM-164
Based on its mechanism of action and observed effects, several potential biomarkers could predict sensitivity to UM-164.
-
Phosphorylation Status of c-Src and p38: As the direct targets of UM-164, the baseline phosphorylation levels of c-Src (at Tyr416) and p38 MAPK could be indicative of pathway activation and, therefore, potential sensitivity to inhibition. A high level of p-Src or p-p38 may suggest a dependency on these pathways for tumor cell survival and proliferation.
-
YAP Activity: In glioma cells, UM-164 has been shown to suppress proliferation by reducing the activity of Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[3] This is achieved by promoting the translocation of YAP from the nucleus to the cytoplasm.[3] Therefore, tumors with high nuclear YAP expression or a signature of high YAP transcriptional activity may be particularly susceptible to UM-164 treatment. Overexpression of YAP has been linked to resistance to other targeted therapies, making it a compelling biomarker to investigate.[3]
-
Downstream Signaling Pathway Activation: UM-164 has been shown to abrogate key signaling pathways involved in cell survival and proliferation, including the EGFR, AKT, and ERK pathways.[1] The activation status of these pathways (e.g., phosphorylation levels of EGFR, AKT, and ERK) could also serve as predictive biomarkers. Tumors exhibiting hyperactivation of these pathways downstream of c-Src may be more responsive to UM-164.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathway inhibited by UM-164.
Caption: General experimental workflow for evaluating UM-164.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is a general guideline for assessing the effect of UM-164 on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of UM-164 and the comparator drug (e.g., dasatinib) in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
Cell Invasion Assay (Transwell)
This protocol provides a general method for evaluating the effect of UM-164 on cancer cell invasion using a Transwell chamber assay.
-
Chamber Preparation: Coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 500 µL of complete medium (containing a chemoattractant like fetal bovine serum) to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. Add UM-164 or the comparator drug at the desired concentration to the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Cell Counting: Count the number of stained, invaded cells in several random fields under a microscope.
-
Data Analysis: Compare the number of invaded cells in the drug-treated groups to the control group to determine the percentage of invasion inhibition.
Western Blot Analysis
This is a general protocol for analyzing the phosphorylation status of target proteins.
-
Cell Lysis: Treat cells with UM-164 or a comparator drug for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Src, total Src, phospho-p38, total p38, phospho-YAP, total YAP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion and Future Directions
UM-164 presents an interesting profile as a dual c-Src/p38 inhibitor with a unique mechanism of action.[1] While the retraction of its in vivo TNBC data calls for a cautious interpretation of its overall efficacy, the in vitro data, particularly in glioma, suggests that it warrants further investigation.[3][4][5] The potential biomarkers identified in this guide, especially YAP activity and the phosphorylation status of its direct targets, offer promising avenues for patient stratification in future preclinical and clinical studies.
For researchers, the detailed protocols provided here offer a starting point for conducting comparative studies of UM-164 and other Src inhibitors. Future research should focus on validating the proposed biomarkers in a wider range of cancer models, including patient-derived xenografts, and on conducting head-to-head in vivo efficacy studies with appropriate comparators to clarify the therapeutic potential of UM-164. A thorough understanding of the predictive biomarkers will be crucial for the successful clinical development of UM-164 and for realizing the potential of targeted therapies for difficult-to-treat cancers.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. apexbt.com [apexbt.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib Treatment Increases Sensitivity to c-Met Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: The Synergistic Power of SM-164 in Combination with Chemotherapy
For Immediate Release
A growing body of preclinical evidence reveals that the Smac mimetic SM-164, a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), significantly enhances the efficacy of conventional chemotherapy agents across a range of cancers. This comprehensive guide synthesizes key findings, presenting a comparative analysis of SM-164's synergistic effects with various chemotherapeutics, supported by experimental data and detailed protocols for researchers in oncology and drug development.
SM-164's mechanism of action, which involves the degradation of cellular IAP1 (cIAP1) and the neutralization of X-linked IAP (XIAP), primes cancer cells for apoptosis. When combined with chemotherapy, this dual action lowers the threshold for cell death, transforming sub-lethal doses of standard drugs into potent therapeutic regimens.
Comparative Efficacy of SM-164 in Combination Therapy
The synergistic potential of SM-164 has been evaluated in combination with several standard-of-care chemotherapies. The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the enhanced anti-cancer activity.
In Vitro Synergistic Effects of SM-164 with Chemotherapy
| Cancer Type | Cell Line | Chemotherapeutic Agent | SM-164 Concentration | Observation | Fold-Enhancement |
| Hepatocellular Carcinoma | Hep3B | Doxorubicin | 0.1 µM | Similar cell death to 8x higher Doxorubicin concentration | ~8-fold |
| Hepatocellular Carcinoma | SMMC-7721 | Doxorubicin | 0.1 µM | Similar cell death to ~8x higher Doxorubicin concentration | ~8-fold |
| Hepatocellular Carcinoma | BEL-7402 | Doxorubicin | 0.1 µM | Similar cell death to ~8x higher Doxorubicin concentration | ~8-fold |
| Pancreatic Cancer | PANC-1 | Gemcitabine | Not Specified | Increased apoptosis and cell death | Not Quantified |
Data synthesized from published research. Fold-enhancement is an approximation based on the reported potentiation of the chemotherapeutic agent's effect at a given concentration of SM-164.
In Vivo Tumor Growth Inhibition with SM-164 Combination Therapy
| Cancer Type | Animal Model | Chemotherapeutic Agent | SM-164 Dosage | Chemotherapy Dosage | Tumor Growth Inhibition |
| Pancreatic Cancer | Nude Mice Xenograft | Gemcitabine | Not Specified | Not Specified | Greater and longer duration of tumor inhibition than monotherapy |
| Breast Cancer | SCID Mice Xenograft | Taxotere (Docetaxel) | 5 mg/kg | 7.5 mg/kg | SM-164 at 5 mg/kg was statistically more effective than Taxotere alone.[1] |
Deciphering the Molecular Synergy: Signaling Pathways
The combination of SM-164 and chemotherapy converges on the apoptosis signaling cascade. SM-164 removes the IAP-mediated "brakes" on this pathway, while chemotherapy acts as the "accelerator" by inducing cellular stress and DNA damage.
Caption: Synergistic mechanism of SM-164 and chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are standardized protocols for key assays used to evaluate the synergistic effects of SM-164 and chemotherapy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of SM-164, the chemotherapeutic agent, or the combination of both. Include untreated and solvent-treated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with SM-164, chemotherapy, or the combination as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[5]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP-1, XIAP, cleaved caspase-3, and cleaved PARP overnight at 4°C.[5][6][7][8][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
This model assesses the in vivo efficacy of the combination therapy.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells with Matrigel) into the flank of immunodeficient mice (e.g., SCID or nude mice).[10]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups: vehicle control, SM-164 alone, chemotherapy alone, and the combination of SM-164 and chemotherapy. Administer drugs according to a predetermined schedule (e.g., intravenous injection of SM-164 at 5 mg/kg and Taxotere at 7.5 mg/kg, 5 days a week for 2 weeks).[10]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The preclinical data strongly support the synergistic interaction between SM-164 and various chemotherapeutic agents. By targeting IAPs, SM-164 effectively lowers the apoptotic threshold in cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy. These findings provide a compelling rationale for the continued clinical development of SM-164 as a combination therapy to improve outcomes for cancer patients. Further research is warranted to explore the full spectrum of chemotherapeutic agents that can be effectively combined with SM-164 and to identify predictive biomarkers for patient stratification.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EM164 (AVE1642) and Standard of Care for High-Risk Neuroblastoma: A Review of Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the long-term efficacy and safety of the investigational anti-insulin-like growth factor 1 receptor (IGF-1R) antibody, EM164 (and its humanized version, AVE1642), and the current standard of care for high-risk neuroblastoma. While pre-clinical and early-phase clinical data for EM164/AVE1642 showed initial promise, the discontinuation of its clinical development limits the availability of long-term data. This guide aims to objectively present the existing data for EM164/AVE1642 alongside the more extensive long-term data for the established multi-modal therapy for high-risk neuroblastoma, providing a valuable resource for researchers in the field.
Executive Summary
EM164 (AVE1642) demonstrated anti-tumor activity in pre-clinical models of neuroblastoma and acceptable safety in Phase I trials for various solid tumors. However, a crucial knowledge gap exists regarding its long-term efficacy and safety due to the cessation of its clinical development program. In contrast, the standard of care for high-risk neuroblastoma, a multi-modal approach including immunotherapy with anti-GD2 antibodies like dinutuximab, has demonstrated significant improvements in long-term survival. This guide will detail the available data for both approaches, highlighting the established long-term outcomes of the current standard of care and the investigational nature of EM164/AVE1642.
Comparative Data Summary
The following tables summarize the available quantitative data for EM164/AVE1642 and the standard of care for high-risk neuroblastoma.
Table 1: Long-Term Efficacy Comparison
| Treatment Modality | Study Phase | Population | Efficacy Endpoint | Result | Citation |
| EM164 (murine AVE1642) | Pre-clinical | Neuroblastoma Xenograft Models | Tumor Growth Delay (TGD) | 13.4 days (IGR-N91) & 12.9 days (SK-N-AS) vs. control | [1] |
| Pre-clinical | Neuroblastoma Xenograft Models (in combination with temozolomide) | Tumor Growth Delay (TGD) | 29.1 days vs. 18.1 days (EM164 alone) & 16.1 days (temozolomide alone) | [1] | |
| AVE1642 (humanized) | Phase I | Advanced Solid Tumors | Objective Response Rate (ORR) | 3 partial responses in 57 patients (melanoma, leiomyosarcoma) | [2] |
| Phase I | Advanced Solid Tumors | Disease Control Rate (≥12 weeks) | 44% (25/57 patients) | [2] | |
| Standard of Care (Dinutuximab-based immunotherapy) | Phase III (ANBL0032) | High-Risk Neuroblastoma | 5-Year Event-Free Survival (EFS) | 56.6% (immunotherapy) vs. 46.1% (isotretinoin alone) | [3] |
| Phase III (ANBL0032) | High-Risk Neuroblastoma | 5-Year Overall Survival (OS) | 73.2% (immunotherapy) vs. 56.6% (isotretinoin alone) | [3] | |
| Extended Follow-up | High-Risk Neuroblastoma | 5-Year Overall Survival | 72% | [4] | |
| Extended Follow-up | High-Risk Neuroblastoma | 5-Year Event-Free Survival | 61% | [4] |
Table 2: Long-Term Safety Comparison
| Treatment Modality | Study Phase | Population | Common Long-Term Adverse Events | Citation |
| EM164 / AVE1642 | Pre-clinical / Phase I | Neuroblastoma / Advanced Solid Tumors | No long-term data available. Short-term adverse events in Phase I included diarrhea, asthenia, nausea, stomatitis, and hyperglycemia (grade 3-4 in some cases). | [2] |
| Standard of Care (Multi-modal therapy for High-Risk Neuroblastoma) | Post-treatment Surveillance | High-Risk Neuroblastoma Survivors | Hearing loss, endocrine problems (growth, thyroid), fertility issues, cardiovascular effects, renal impairment, and risk of second malignancies. | [5][6][7][8] |
Experimental Protocols
EM164 Pre-clinical Efficacy Study (Neuroblastoma Xenografts)
-
Cell Lines: Human neuroblastoma cell lines IGR-N91 and SK-N-AS.
-
Animal Model: Nude mice.
-
Treatment Regimen: EM164 administered intravenously at 40 mg/kg twice weekly for 4 weeks. For combination studies, temozolomide (B1682018) was administered at the maximum tolerated dose.
-
Efficacy Assessment: Tumor growth was measured, and tumor growth delay (TGD) was calculated as the difference in the time for tumors to reach a predetermined size in treated versus control mice.
-
Signaling Pathway Analysis: Inhibition of AKT activation was assessed by Western blotting in treated cells.[1]
AVE1642 Phase I Clinical Trial (Advanced Solid Tumors)
-
Study Design: Open-label, multicenter, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors who had failed standard therapies.
-
Treatment Regimens: AVE1642 administered intravenously every 3 weeks, alone or in combination with various chemotherapy agents (e.g., docetaxel, gemcitabine, erlotinib, doxorubicin).[2]
-
Safety Assessment: Monitoring and grading of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
Dinutuximab Phase III Clinical Trial (ANBL0032) for High-Risk Neuroblastoma
-
Study Design: Randomized, open-label, multicenter Phase III trial.
-
Patient Population: Children with high-risk neuroblastoma who had achieved at least a partial response to induction therapy.
-
Treatment Regimen: Patients were randomized to receive either standard therapy (isotretinoin) or immunotherapy consisting of dinutuximab, granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-2 (B1167480) (IL-2), and isotretinoin.
-
Efficacy Endpoints: The primary endpoint was event-free survival (EFS). Overall survival (OS) was a secondary endpoint.
-
Long-Term Follow-up: Patients were followed for survival and late adverse effects.[3]
Visualizations
Signaling Pathway of EM164 (AVE1642)
Caption: IGF-1R signaling pathway and the inhibitory action of EM164.
Experimental Workflow for Pre-clinical Evaluation of EM164
Caption: Workflow of pre-clinical studies for EM164 in neuroblastoma models.
Logical Relationship of High-Risk Neuroblastoma Treatment Phases
Caption: Standard multi-modal treatment phases for high-risk neuroblastoma.
References
- 1. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-risk Neuroblastoma: Children’s Oncology Group Study ANBL0032 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kids with High-Risk Neuroblastoma Benefit from Dinutuximab - NCI [cancer.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. cancer.ca [cancer.ca]
- 8. ascopubs.org [ascopubs.org]
A Comparative Analysis of CS2164 and Sunitinib in Preclinical Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two multi-kinase inhibitors, CS2164 (Chiauranib) and Sunitinib, in the context of preclinical renal cell carcinoma (RCC) research. While Sunitinib is an established therapy for RCC, CS2164 presents a novel mechanistic approach. This document aims to objectively compare their performance based on available preclinical data, offering insights into their distinct mechanisms of action and potential therapeutic implications.
Introduction
Renal cell carcinoma (RCC) is a malignancy characterized by high vascularity, making it susceptible to anti-angiogenic therapies. Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has been a standard of care in advanced RCC for over a decade. Its primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby impeding tumor angiogenesis.[1][2]
CS2164 (Chiauranib) is a novel, orally active multi-target inhibitor with a distinct kinase inhibition profile. It targets not only the key drivers of angiogenesis (VEGFRs/PDGFRs) but also Aurora B kinase and Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3][4] This unique combination of targets suggests a three-pronged anti-tumor strategy: inhibition of angiogenesis, disruption of mitosis, and modulation of the tumor immune microenvironment.[2][3] This guide will delve into the preclinical data available for both compounds to provide a comparative framework for researchers.
Mechanism of Action: A Comparative Overview
The fundamental difference between CS2164 and Sunitinib lies in their targeted kinases and, consequently, their mechanisms of anti-tumor activity.
Sunitinib primarily exerts its effects through the inhibition of receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and c-Kit.[1] By blocking these pathways, Sunitinib effectively cuts off the blood supply to the tumor, leading to growth inhibition.
CS2164 , in addition to inhibiting VEGFRs, PDGFRα, and c-Kit with high potency, also targets Aurora B kinase and CSF-1R.[2][3][4]
-
Aurora B Kinase Inhibition: Aurora B is a crucial regulator of mitosis. Its inhibition by CS2164 leads to G2/M cell cycle arrest and subsequent suppression of tumor cell proliferation.[2][3]
-
CSF-1R Inhibition: CSF-1R is vital for the differentiation and survival of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that promote tumor progression and angiogenesis.[2] By inhibiting CSF-1R, CS2164 can potentially alter the tumor immune landscape, making it less hospitable for cancer growth.[2][3]
Data Presentation: In Vitro Efficacy
The following tables summarize the available in vitro data for CS2164 and Sunitinib. It is important to note that these data are from different studies and direct, head-to-head comparisons in the same experimental settings are not publicly available.
Table 1: Kinase Inhibitory Activity (IC50)
| Kinase Target | CS2164 IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR1 (Flt-1) | 3 | Not widely reported |
| VEGFR2 (KDR/Flk-1) | 1 | 80 |
| VEGFR3 (Flt-4) | 1 | Not widely reported |
| PDGFRα | 5 | 69 (in cells) |
| PDGFRβ | 2 | 2 |
| c-Kit | 2 | Not widely reported |
| Aurora B | 9 | Not a primary target |
| CSF-1R | 1 | Not a primary target |
Data for CS2164 sourced from Li et al., 2017.[2][3] Data for Sunitinib sourced from various preclinical studies.[5]
Table 2: Cellular Activity in RCC Cell Lines (IC50)
| Cell Line | CS2164 IC50 (µM) | Sunitinib IC50 (µM) |
| 786-O | Data not available | ~10 (WT), >15 (Resistant) |
| Caki-1 | Data not available | ~2.2 |
| Caki-2 | Data not available | ~13.6-14.5 |
| A-498 | Data not available | Data not available |
Sunitinib IC50 values are compiled from multiple sources and can vary based on experimental conditions.[6][7][8] Specific IC50 data for CS2164 in RCC cell lines is not currently available in the public domain.
Data Presentation: In Vivo Efficacy
Table 3: In Vivo Anti-Tumor Activity in Xenograft Models
| Drug | Model | Dosing | Outcome |
| CS2164 | HT-29 (Colon) | 20 mg/kg, p.o., qd | Significant tumor growth inhibition |
| Molt-4 (Leukemia) | 20 mg/kg, p.o., qd | Complete tumor regression | |
| H460 (Lung) | 20 mg/kg, p.o., qd | Significant tumor growth inhibition | |
| Sunitinib | 786-O (RCC) | 40 mg/kg, p.o., qd | Initial tumor regression followed by resistance |
| Caki-1 (RCC) | 40 mg/kg, p.o., qd | Tumor growth inhibition |
CS2164 data from Li et al., 2017.[2][3] Sunitinib data from various preclinical studies in RCC models.[9][10][11]
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the comparative analysis of CS2164 and Sunitinib.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Antitumor Agent-164: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of investigational cytotoxic compounds like Antitumor agent-164 are paramount to ensuring the safety of laboratory personnel and protecting the environment. Due to its classification as a hazardous substance, all materials that come into contact with this compound must be treated as hazardous waste.[1] Adherence to stringent disposal protocols is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2][3]
This guide provides essential, step-by-step procedures for the safe management and disposal of this compound and associated contaminated materials in a research setting.
Core Principles of Cytotoxic Waste Management
All personnel handling this compound must be thoroughly trained on its hazards, which can be found in the Safety Data Sheet (SDS).[3][4] The fundamental principle is waste segregation: at the point of generation, all items contaminated with this compound must be separated from regular municipal or biohazardous waste streams.[5][6] This includes unused or expired drug product, contaminated personal protective equipment (PPE), labware, and cleaning materials.[1] The primary method for final disposal of cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[5][7][8] Disposing of this waste by flushing it down a sink or toilet is strictly prohibited.[1][6]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure. All procedures involving this compound require:
-
Gloves: Wear double chemotherapy-grade gloves.[3][4] The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly (e.g., every hour) during extended procedures.[4]
-
Gown: A non-permeable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[4]
-
Eye and Face Protection: Safety glasses or a face shield should be worn to protect against splashes.[9]
Waste Segregation and Containerization
Proper segregation is critical to prevent cross-contamination and ensure compliant disposal. Use designated, clearly labeled, puncture-proof, and leak-proof containers.[5]
| Waste Category | Description | Container Type |
| Bulk Waste | Unused or expired this compound, partially filled vials or syringes, and grossly contaminated materials from spill cleanup.[3] | Black, RCRA-compliant, puncture-proof hazardous waste container.[3] |
| Trace-Contaminated Sharps | Needles, syringes (fully emptied), vials, and other glass items that have come into contact with the agent.[3][9] | Red, puncture-proof sharps container labeled "Chemotherapy Waste" or "Cytotoxic".[5][9] |
| Trace-Contaminated Solid Waste | Contaminated PPE (gloves, gowns), absorbent pads, plasticware, and other disposable items with minimal residual contamination.[4] | Yellow or purple, leak-proof bag or container labeled "Chemotherapy Waste".[6][10] |
Containers should be sealed when they are three-quarters full to prevent overfilling and spills.[1]
Decontamination and Spill Management
In the event of a spill, the area must be decontaminated immediately.
Experimental Protocol for Surface Decontamination:
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full required PPE as described above. For larger spills, a respirator may be necessary.[4]
-
Contain Liquid Spills: Cover the liquid with absorbent pads.[4]
-
Clean the Area:
-
Step 1: Initial Cleaning (Detergent): Moisten a low-lint wipe with a detergent solution (e.g., Sodium Dodecyl Sulfate). Wipe the spill area with overlapping, unidirectional strokes, moving from the outer edge to the center. Dispose of the wipe in the appropriate hazardous waste container.[1]
-
Step 2: Rinsing: Using a new wipe moistened with sterile water, rinse the area using the same technique to remove any detergent residue.[1]
-
Step 3: Final Decontamination (Alcohol): With a new wipe, clean the surface with 70% Isopropyl Alcohol.[1] Allow the surface to air dry completely.
-
-
Dispose of Materials: All cleaning materials must be disposed of as bulk cytotoxic waste.[4]
Efficacy of Decontamination Solutions:
Research has shown varying effectiveness of different cleaning agents against antineoplastic drugs. While no single solution completely removes all agents, some are highly effective.[11][12]
| Decontamination Solution | Median Removal Efficiency | Notes |
| 0.5% Sodium Hypochlorite | ~98-100%[11][13] | Highly effective but corrosive to stainless steel surfaces; not recommended for routine use.[11] |
| 10⁻² M Sodium Dodecyl Sulfate (SDS) / 20% Isopropanol | ~90-99.6%[13] | A promising option with a high efficiency/safety ratio.[11] |
| 70% Isopropanol | ~80-84%[13] | Less effective than other options but useful as a final rinsing/disinfecting step. |
Final Disposal Procedures
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name of the agent (this compound), and the name of the Principal Investigator.[7]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general traffic.[7]
-
Pickup: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department for transport to a permitted hazardous waste incinerator.[7][8]
-
Documentation: Maintain meticulous records of all investigational drug disposal, including dates, quantities, and method of destruction. This is often required for study closure.[8][14]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. healthcare.uiowa.edu [healthcare.uiowa.edu]
Essential Safety and Logistical Information for Handling Antitumor Agent-164
The proper handling of potent cytotoxic compounds like Antitumor Agent-164 is paramount to ensure the safety of laboratory personnel and the integrity of research. Adherence to stringent safety protocols is not merely a recommendation but a critical component of the experimental process. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound, designed to be the preferred resource for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents is the correct and consistent use of appropriate Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper donning and doffing of PPE to prevent contamination.
Table 1: PPE Requirements for Handling this compound
| PPE Component | Specifications | Usage Guidelines |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978). | Double gloving is mandatory. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change outer gloves every 30-60 minutes or immediately if torn, punctured, or contaminated.[1][2] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability, lint-free fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs. | Change every 2-3 hours or immediately after a spill or splash.[1] Do not wear outside of the handling area. |
| Eye & Face Protection | Full-face shield or safety goggles with side shields in combination with a face mask. | Required whenever there is a risk of splashing.[1][3] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher. | Required for procedures that may generate aerosols or when handling the powdered agent outside of a containment device.[1][4] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To be worn in the designated handling area to prevent the tracking of contaminants. |
Operational Procedures: Donning and Doffing PPE
Correct sequencing of donning and doffing PPE is crucial to minimize exposure.
Donning PPE Workflow
Caption: Step-by-step workflow for correctly donning Personal Protective Equipment.
Doffing PPE Workflow
Caption: Step-by-step workflow for correctly doffing Personal Protective Equipment.
Handling and Disposal Plan
A comprehensive plan for the handling and disposal of this compound and all associated waste is essential for maintaining a safe laboratory environment.
Engineering Controls: All manipulations of this compound that could generate aerosols (e.g., weighing, reconstituting, diluting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[4]
Waste Management: All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Table 2: Waste Segregation and Disposal
| Waste Type | Description | Disposal Container |
| Sharps Waste | Needles, syringes, glass vials, etc. | Yellow, puncture-resistant, labeled "Chemotherapy Sharps Waste" |
| Trace Chemotherapy Waste | Gloves, gowns, empty vials, tubing, and other materials contaminated with small amounts of the agent. | Yellow, leak-proof container with a lid, labeled "Trace Chemotherapy Waste" |
| Bulk Chemotherapy Waste | Unused or partially used vials, contaminated spill cleanup materials. | Black, leak-proof, hazardous waste container labeled "Bulk Chemotherapy Waste" |
Waste Disposal Pathway
Caption: Segregation and disposal pathway for waste contaminated with this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to contain the contamination and protect personnel. A spill kit specifically for cytotoxic drugs must be readily available in all areas where this compound is handled.
Spill Response Workflow
Caption: Immediate actions to take in the event of a spill of this compound.
Experimental Protocol: Spill Decontamination
-
Initial Cleaning: After absorbing the spill, clean the area with a detergent solution and wipe with absorbent pads. Work from the outer edge of the spill towards the center.
-
Decontamination: Apply a deactivating solution (e.g., 2% sodium hypochlorite) to the spill area and allow for the recommended contact time as per institutional guidelines.
-
Rinsing: Rinse the area thoroughly with clean water to remove any residual deactivating agent.
-
Final Cleaning: Perform a final clean with the detergent solution.
-
Disposal: All cleaning materials must be disposed of as bulk chemotherapy waste.[5]
By strictly adhering to these guidelines, laboratories can significantly mitigate the risks associated with handling potent antitumor agents, ensuring a safe environment for groundbreaking research.
References
- 1. benchchem.com [benchchem.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
